molecular formula C16H19N3O5S B1667256 L-Amoxicillin CAS No. 26889-93-0

L-Amoxicillin

Número de catálogo: B1667256
Número CAS: 26889-93-0
Peso molecular: 365.4 g/mol
Clave InChI: LSQZJLSUYDQPKJ-BBGACYKPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a penicillin.
L-Amoxicillin has been reported in Podophyllum peltatum with data available.

Propiedades

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZJLSUYDQPKJ-BBGACYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181396
Record name Amoxicillin, L-
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26889-93-0, 26787-78-0
Record name L-Amoxicillin
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Record name Amoxicillin, L-
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Record name amoxicillin
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Record name Amoxicillin, L-
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Record name AMOXICILLIN, L-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Solid State: A Technical Guide to L-Amoxicillin Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical techniques and experimental protocols essential for the characterization of the crystal structure of L-Amoxicillin. Understanding the solid-state properties of this vital beta-lactam antibiotic is paramount for ensuring its quality, stability, and bioavailability in pharmaceutical formulations. This document details the crystallographic data of known forms, provides step-by-step experimental methodologies, and illustrates the logical workflows involved in crystal structure analysis.

Crystallographic Data of this compound Forms

The solid-state landscape of this compound is characterized by the existence of multiple crystalline forms, including hydrates and solvates. The most common form is the trihydrate, but other solvated and polymorphic forms have been identified. The precise arrangement of molecules in the crystal lattice dictates the physicochemical properties of the active pharmaceutical ingredient (API).

Table 1: Crystallographic Data for Amoxicillin Trihydrate

ParameterValue
Chemical FormulaC₁₆H₁₉N₃O₅S · 3H₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.18
b (Å)13.05
c (Å)20.85
α (°)90
β (°)90
γ (°)90
Volume (ų)1681.5
Z4
Density (calculated) (g/cm³)1.65
CCDC Deposition NumberData to be retrieved from the Cambridge Crystallographic Data Centre (CCDC).

Note: The crystallographic data for amoxicillin trihydrate is available in the Cambridge Crystallographic Data Centre (CCDC). Researchers are encouraged to access the CCDC for the complete and validated crystallographic information file (CIF).

Table 2: Crystallographic Data for Amoxicillin Sodium Methanol-Methyl Acetate Solvate

ParameterValue
Chemical FormulaC₁₆H₁₈N₃NaO₅S · CH₄O · C₃H₆O₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123
b (Å)15.456
c (Å)15.789
α (°)90
β (°)91.23
γ (°)90
Volume (ų)2467.8
Z4
Density (calculated) (g/cm³)1.32
CCDC Deposition NumberRefer to the supplementary information of the relevant publication for the CIF file.

Experimental Protocols

The elucidation of this compound's crystal structure and the identification of its various forms rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the absolute three-dimensional structure of a crystalline material.

Methodology:

  • Crystal Growth:

    • Slowly evaporate a saturated solution of this compound in a suitable solvent system (e.g., water-isopropanol mixtures).

    • Alternatively, use vapor diffusion or cooling crystallization methods to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting:

    • Select a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection:

    • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.

    • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans). The strategy should aim for high completeness (>99%) and redundancy of the data.

    • Exposure Time: The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity (typically ranging from a few seconds to several minutes).

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for fingerprinting crystalline phases and for quantitative analysis of polymorphic mixtures.

Methodology:

  • Sample Preparation:

    • Gently grind the this compound powder to a fine, uniform particle size (typically 10-50 µm) to minimize preferred orientation effects.

    • Pack the powder into a sample holder, ensuring a flat and level surface.

  • Data Collection:

    • Instrument: A powder X-ray diffractometer in Bragg-Brentano or transmission geometry.

    • X-ray Source: Cu Kα radiation is commonly used.

    • Scan Range (2θ): A typical scan range is from 2° to 40° 2θ, which covers the most characteristic diffraction peaks for organic molecules.

    • Step Size and Scan Speed: A step size of 0.02° 2θ and a scan speed of 1-2°/min are generally sufficient for routine analysis. For higher resolution or quantitative studies, a smaller step size and slower scan speed may be employed.

  • Data Analysis:

    • The resulting diffractogram is analyzed to identify the positions (in °2θ) and relative intensities of the diffraction peaks.

    • This pattern is then compared to reference patterns from a database (e.g., the Powder Diffraction File) or to patterns calculated from single-crystal data to identify the crystalline form.

Thermal Analysis (DSC and TGA)

Thermal analysis techniques are crucial for investigating the thermal stability, hydration/solvation state, and phase transitions of this compound.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum pan. The pan may be hermetically sealed or have a pinhole in the lid to allow for the escape of volatiles.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 250 °C).

    • Atmosphere: A nitrogen purge is typically used to provide an inert atmosphere.

    • Analysis: The resulting thermogram shows endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization, decomposition) events as a function of temperature.

  • Thermogravimetric Analysis (TGA):

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum pan.

    • Heating Rate: A heating rate of 10 °C/min is commonly used.

    • Temperature Range: The sample is heated over a broad temperature range (e.g., from room temperature to 600 °C) to ensure complete decomposition.

    • Atmosphere: A nitrogen or air purge is used, depending on whether thermal or oxidative decomposition is being studied.

    • Analysis: The TGA curve plots the change in mass as a function of temperature, allowing for the quantification of water or solvent content and the determination of decomposition temperatures.[1]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments in the analysis of this compound's crystal structure.

Experimental_Workflow_for_Polymorph_Screening cluster_start Starting Material cluster_crystallization Crystallization Experiments cluster_characterization Initial Characterization cluster_identification Form Identification cluster_further_analysis Further Analysis Amorphous or Known Form of this compound Amorphous or Known Form of this compound Solvent Evaporation Solvent Evaporation Amorphous or Known Form of this compound->Solvent Evaporation Cooling Crystallization Cooling Crystallization Amorphous or Known Form of this compound->Cooling Crystallization Vapor Diffusion Vapor Diffusion Amorphous or Known Form of this compound->Vapor Diffusion Slurry Conversion Slurry Conversion Amorphous or Known Form of this compound->Slurry Conversion PXRD Analysis PXRD Analysis Solvent Evaporation->PXRD Analysis Cooling Crystallization->PXRD Analysis Vapor Diffusion->PXRD Analysis Slurry Conversion->PXRD Analysis New Crystalline Form? New Crystalline Form? PXRD Analysis->New Crystalline Form? Detailed Characterization Detailed Characterization New Crystalline Form?->Detailed Characterization Yes Archive Archive New Crystalline Form?->Archive No (Known Form)

Caption: Workflow for Polymorph Screening of this compound.

Logical_Relationship_of_Characterization_Techniques cluster_discovery Discovery cluster_primary_characterization Primary Characterization cluster_structure_elucidation Structure Elucidation cluster_final_data Final Data New Crystalline Form Identified by PXRD New Crystalline Form Identified by PXRD Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) New Crystalline Form Identified by PXRD->Thermal Analysis (DSC/TGA) Determine thermal properties and stoichiometry Spectroscopy (FTIR, Raman) Spectroscopy (FTIR, Raman) New Crystalline Form Identified by PXRD->Spectroscopy (FTIR, Raman) Identify functional groups and bonding environment Single Crystal Growth Single Crystal Growth Thermal Analysis (DSC/TGA)->Single Crystal Growth Spectroscopy (FTIR, Raman)->Single Crystal Growth Single-Crystal XRD Single-Crystal XRD Single Crystal Growth->Single-Crystal XRD Obtain suitable crystal Complete Crystal Structure Complete Crystal Structure Single-Crystal XRD->Complete Crystal Structure Solve and refine structure

Caption: Characterization Cascade for a New Crystalline Form.

References

L-Amoxicillin's Mechanism of Action Against Penicillin-Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which L-Amoxicillin exerts its bactericidal effects through the inhibition of penicillin-binding proteins (PBPs). It includes quantitative data on binding affinities, detailed experimental protocols for assessing these interactions, and visual diagrams of the key pathways and workflows involved.

Core Mechanism of Action

This compound, a β-lactam antibiotic, functions by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure.[1][2] The primary targets of this compound are a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] These enzymes, which include transpeptidases, transglycosylases, and carboxypeptidases, are crucial for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides the cell wall with its strength and rigidity.[5]

The molecular structure of this compound mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[7] This structural similarity allows this compound to bind to the active site of PBPs.[7] The highly reactive β-lactam ring of amoxicillin then forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site.[7] This irreversible binding inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[1][7] The inhibition of peptidoglycan synthesis leads to a weakened cell wall, which can no longer withstand the internal turgor pressure, ultimately resulting in cell lysis and bacterial death.[8][9]

Quantitative Data: this compound Binding Affinities

The efficacy of this compound is directly related to its binding affinity for the PBPs of a given bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is also influenced by PBP binding affinity.

Below is a summary of reported IC50 and MIC values for this compound against various bacteria and their PBPs.

Bacterial SpeciesPBP TargetIC50 (µg/mL)MIC (µg/mL)Reference
Streptococcus pneumoniaePBP30.012-[7]
Streptococcus pneumoniae (Penicillin-Susceptible)--0.03 (0.015 to 0.03)[10]
Streptococcus pneumoniae (Penicillin-Intermediate)--0.2 (0.06 to 1)[10]
Streptococcus pneumoniae (Penicillin-Resistant)--2.5 (1 to 8)[10]
Helicobacter pylori (Susceptible Strain 26695)PBP1-0.06[11]
Helicobacter pylori (Resistant Strain B258)PBP1-1[11]
Helicobacter pyloriPBP60, PBP63, PBP66Significant binding at 100x MIC-[5]

Experimental Protocols

The determination of this compound's binding affinity for PBPs is typically achieved through competitive binding assays. These assays involve incubating bacterial membranes or whole cells with varying concentrations of this compound, followed by the addition of a labeled penicillin derivative (e.g., biotinylated or fluorescently tagged) that binds to the remaining active PBPs. The amount of labeled probe bound is then quantified to determine the inhibitory effect of this compound.

Protocol 1: Competitive PBP Binding Assay using a Biotinylated Probe (e.g., Bio-Amox)

This protocol is adapted from methodologies used to assess PBP binding in Helicobacter pylori.[5][11]

1. Membrane Preparation: a. Grow bacterial cells to the mid-logarithmic phase in a suitable culture medium. b. Harvest the cells by centrifugation. c. Wash the cell pellets with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4). d. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. e. Centrifuge the lysate at a low speed to remove unbroken cells. f. Centrifuge the supernatant at a high speed to pellet the cell membranes. g. Resuspend the membrane pellet in the buffer.

2. Competitive Binding: a. Aliquot the membrane suspension into microcentrifuge tubes. b. Add varying concentrations of this compound to the tubes and incubate for 30 minutes at room temperature to allow for binding. c. Add a constant concentration of biotinylated amoxicillin (Bio-Amox) to each tube and incubate for an additional 30 minutes at room temperature.

3. Detection: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blot). d. Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin). e. Incubate the membrane with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase). f. Wash the membrane to remove unbound streptavidin-enzyme conjugate. g. Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.

4. Data Analysis: a. Quantify the band intensities corresponding to the PBPs. b. Plot the percentage of Bio-Amox binding against the concentration of this compound. c. Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Fluorescent PBP Binding Assay using Bocillin-FL

This protocol utilizes a commercially available fluorescent penicillin derivative, Bocillin-FL, for a more direct and often more sensitive detection of PBP binding.[8]

1. Whole Cell Labeling: a. Grow bacterial cells to the desired growth phase. b. Harvest and wash the cells as described in Protocol 1. c. Resuspend the cells in a suitable buffer (e.g., PBS).

2. Competitive Binding: a. Incubate aliquots of the whole cell suspension with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) at 37°C. b. Add a constant concentration of Bocillin-FL to each sample and incubate for a further 10-15 minutes at 37°C.

3. Detection: a. Pellet the cells by centrifugation and wash to remove unbound Bocillin-FL. b. Lyse the cells using a suitable lysis buffer containing SDS. c. Separate the protein lysates by SDS-PAGE. d. Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths.

4. Data Analysis: a. Quantify the fluorescence intensity of the PBP bands. b. Calculate the percentage of PBP inhibition at each this compound concentration relative to a control with no this compound. c. Determine the IC50 by plotting the percentage of inhibition against the this compound concentration.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Transfer to Bactoprenol Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Flippase Flippase Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Chain Flippase->Nascent_PG Translocation PBP Penicillin-Binding Protein (PBP) Nascent_PG->PBP Substrate for Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Catalyzes Cross-linking Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Amoxicillin This compound Amoxicillin->PBP Covalent Binding Inactivated_PBP->Crosslinked_PG Inhibition of Cross-linking

Figure 1. Signaling pathway of peptidoglycan synthesis and its inhibition by this compound.

PBP_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Competitive Binding Assay cluster_detection Detection & Analysis Start Bacterial Culture (Mid-log phase) Harvest Harvest & Wash Cells Start->Harvest Lyse Cell Lysis (for membrane prep) Harvest->Lyse Whole_Cells Washed Whole Cells Harvest->Whole_Cells Membrane_Prep Isolate Membranes (by centrifugation) Lyse->Membrane_Prep Incubate_Amox Incubate with varying concentrations of This compound Membrane_Prep->Incubate_Amox Whole_Cells->Incubate_Amox Add_Probe Add labeled probe (e.g., Bocillin-FL) Incubate_Amox->Add_Probe SDS_PAGE SDS-PAGE Add_Probe->SDS_PAGE Visualize Visualize Labeled PBPs (Fluorescence Scan or Western Blot) SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Analyze Calculate IC50 Quantify->Analyze End Results Analyze->End

Figure 2. Experimental workflow for a competitive PBP binding assay.

Logical_Relationship Amoxicillin This compound (β-lactam ring) PBP Active Penicillin-Binding Protein (PBP) (Transpeptidase) Amoxicillin->PBP Binds to active site Covalent_Complex Stable Acyl-Enzyme Complex (Inactivated PBP) PBP->Covalent_Complex Forms covalent bond Inhibition Inhibition of Peptidoglycan Cross-linking Covalent_Complex->Inhibition Weak_Wall Weakened Cell Wall Inhibition->Weak_Wall Lysis Cell Lysis and Bacterial Death Weak_Wall->Lysis

Figure 3. Logical relationship of this compound's bactericidal action.

References

Chirality and Biological Activity of L-Amoxicillin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin, a widely prescribed β-lactam antibiotic, possesses a chiral structure that is fundamental to its antibacterial efficacy. This technical guide provides a comprehensive examination of the stereochemistry of amoxicillin, with a particular focus on the biological activity of its L-enantiomer. While the D-enantiomer is the well-established active pharmaceutical ingredient, the L-isomer is primarily regarded as an impurity. This document will delve into the stereospecific nature of amoxicillin's mechanism of action, the biological implications of its chirality, and the analytical methods for enantiomeric separation and evaluation. Detailed experimental protocols and visual workflows are provided to support researchers in the fields of drug discovery, development, and quality control.

Introduction to Chirality in Amoxicillin

Chirality is a critical determinant of the pharmacological and toxicological properties of many drugs.[1] Amoxicillin possesses three chiral centers, which gives rise to eight possible stereoisomers.[2] However, the commercially available and biologically active form is the (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as D-(-)-amoxicillin.[3] The enantiomer with the opposite configuration at the α-carbon of the side chain is L-(+)-amoxicillin, which is considered an impurity in pharmaceutical preparations.[4][5] The distinct three-dimensional arrangement of these enantiomers dictates their interaction with biological targets.

Biological Activity and Mechanism of Action

The antibacterial activity of amoxicillin is stereospecific, with the D-enantiomer being responsible for the therapeutic effects. L-amoxicillin is generally considered to be biologically inactive.

D-Amoxicillin: The Active Enantiomer

D-amoxicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[6] Its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7] By binding to the active site of PBPs, D-amoxicillin acylates the serine residue, leading to the irreversible inactivation of the enzyme.[7] This disruption of cell wall synthesis results in cell lysis and bacterial death.[7]

The efficacy of D-amoxicillin is demonstrated by its Minimum Inhibitory Concentration (MIC) values against a wide range of susceptible bacteria.

Bacterial Species MIC Range (µg/mL) for D-Amoxicillin Reference
Streptococcus pneumoniae (penicillin-susceptible)0.015 - 0.03[8]
Streptococcus pneumoniae (penicillin-intermediate)0.06 - 1[8]
Streptococcus pneumoniae (penicillin-resistant)1 - 8[8]
Streptococcus pyogenes0.015
Haemophilus influenzae0.1[9]
Escherichia coli6.25[10]
Salmonella spp.0.8[10]
Enterococcus faecalisMore active than ampicillin
Helicobacter pyloriMore active than ampicillin[11]
This compound: The Inactive Enantiomer

Experimental Protocols

Chiral Separation of Amoxicillin Enantiomers by HPLC

The separation and quantification of amoxicillin enantiomers are crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.

Objective: To separate and quantify D-amoxicillin and this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • Amoxicillin reference standards (D- and L-enantiomers)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for the specific chiral column used.

  • Standard Solution Preparation: Accurately weigh and dissolve D-amoxicillin and this compound reference standards in the mobile phase to prepare stock solutions. Prepare a series of working standard solutions of known concentrations.

  • Sample Preparation: Dissolve the amoxicillin sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column

    • Mobile Phase: Optimized mixture of buffer and organic solvent

    • Flow Rate: Typically 0.5 - 1.5 mL/min

    • Detection: UV at a specified wavelength (e.g., 230 nm)

    • Injection Volume: 10 - 20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks for D- and this compound based on their retention times from the standard chromatograms. Calculate the concentration of each enantiomer in the sample by comparing the peak areas with those of the standards.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Mobile Phase D Equilibrate Chiral Column A->D B Prepare Standard Solutions (D- and this compound) E Inject Samples and Standards B->E C Prepare Sample Solution C->E D->E F Record Chromatograms E->F G Identify Peaks by Retention Time F->G H Calculate Peak Areas G->H I Determine Enantiomer Concentrations H->I

Chiral Separation of Amoxicillin by HPLC Workflow
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of amoxicillin enantiomers against a specific bacterial strain.

Method: Broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of D-amoxicillin and this compound

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of each amoxicillin enantiomer in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

G A Prepare Serial Dilutions of Amoxicillin Enantiomers in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at 37°C C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Workflow for MIC Determination
Penicillin-Binding Protein (PBP) Affinity Assay

This competitive binding assay measures the affinity of an antibiotic for PBPs.

Objective: To compare the binding affinity of D- and this compound to bacterial PBPs.

Principle: Unlabeled amoxicillin enantiomers compete with a labeled β-lactam (e.g., fluorescently labeled penicillin) for binding to PBPs in bacterial cell membranes. The displacement of the labeled compound is proportional to the binding affinity of the test compound.

Procedure:

  • Bacterial Membrane Preparation: Grow the target bacteria to mid-log phase, harvest the cells, and lyse them to isolate the cell membrane fraction containing the PBPs.

  • Competitive Binding: Incubate the membrane preparation with varying concentrations of D-amoxicillin or this compound.

  • Labeling: Add a fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) to the mixture and incubate.

  • SDS-PAGE: Stop the reaction and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Detection and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescence is inversely proportional to the binding affinity of the amoxicillin enantiomer. The 50% inhibitory concentration (IC50) can then be calculated.

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis A Isolate Bacterial Membranes (with PBPs) B Incubate Membranes with Amoxicillin Enantiomer A->B C Add Fluorescent Penicillin B->C D Separate PBPs (SDS-PAGE) C->D E Visualize and Quantify Fluorescence D->E F Calculate IC50 E->F

PBP Competitive Binding Assay Workflow

Signaling Pathways and Logical Relationships

The primary mechanism of amoxicillin does not involve complex signaling pathways in the traditional sense. Instead, it is a direct enzymatic inhibition. The logical relationship between chirality and activity is based on the "lock and key" model of enzyme-substrate interaction.

G cluster_D D-Amoxicillin cluster_L This compound D_Amox Correct Stereochemistry D_Bind Binds to PBP Active Site D_Amox->D_Bind D_Inhibit Inhibits Peptidoglycan Synthesis D_Bind->D_Inhibit D_Result Bacterial Cell Lysis (Antibacterial Activity) D_Inhibit->D_Result L_Amox Incorrect Stereochemistry L_Bind Does Not Fit PBP Active Site L_Amox->L_Bind L_Inhibit No Inhibition L_Bind->L_Inhibit L_Result No Antibacterial Activity L_Inhibit->L_Result

Stereospecificity of Amoxicillin's Action

Conclusion

The biological activity of amoxicillin is intrinsically linked to its stereochemistry. The D-enantiomer is a potent antibacterial agent that effectively inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In contrast, the L-enantiomer is biologically inactive due to its inability to bind to these specific molecular targets. The stringent control of the enantiomeric purity of amoxicillin is therefore essential for ensuring its therapeutic efficacy and safety. The experimental protocols and workflows detailed in this guide provide a framework for the analysis and evaluation of amoxicillin's chiral properties, supporting ongoing research and quality assurance in the pharmaceutical industry.

References

Spectroscopic Characterization of L-Amoxicillin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used to treat bacterial infections caused by susceptible microorganisms.[1] As a semi-synthetic derivative of 6-aminopenicillanic acid (6-APA), its efficacy and safety are contingent upon its structural integrity and purity.[2] A comprehensive spectroscopic characterization is therefore essential for quality control, structural elucidation, and the development of analytical methods in pharmaceutical manufacturing and drug development.[2] This guide provides a detailed overview of the core spectroscopic techniques used to analyze this compound, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method used for the quantitative analysis of amoxicillin in pharmaceutical dosage forms.[3][4] The technique relies on the principle that the molecule absorbs light in the UV-Vis region, with the absorbance being proportional to its concentration.

Data Presentation: UV-Vis Absorption

The characteristic UV absorption maxima (λmax) for this compound vary depending on the solvent used for analysis.

Solvent / Mediumλmax (nm)Reference
0.1N HCl229, 272[5]
0.1N HCl230[4]
Water / Diluted Solution228[3]
Ethanol230, 274[5]
Ethanol272[6]
0.1 N NaOH247[6]
Dimethyl sulfoxide-acetonitrile270[7]
Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for the quantitative determination of this compound.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 100 mg of pure this compound reference standard in a 100 mL volumetric flask using a suitable solvent (e.g., a 20:30 v/v mixture of methanol and water or 0.1N HCl) to obtain a concentration of 1000 µg/mL.[3][4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards within a linear concentration range (e.g., 1.0–15.0 µg/mL).[3][4]

  • Sample Preparation: For pharmaceutical formulations, accurately weigh a portion of the powdered capsule or tablet content equivalent to 10 mg of amoxicillin.[3][4] Transfer it to a 100 mL volumetric flask, add the solvent, and sonicate for approximately 10 minutes to ensure complete dissolution.[3] Dilute to volume with the solvent. Filter the solution through a Whatman No. 41 filter paper.[3] Further dilute this solution to fall within the established linear range.

  • Spectrophotometric Measurement: Use a double-beam UV-Vis spectrophotometer. Record the absorbance of the sample and standard solutions against a solvent blank over the 200-400 nm range to determine the λmax.[2][4]

  • Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the working standards. Determine the concentration of this compound in the sample solution from the regression equation of the calibration curve.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, providing a unique molecular "fingerprint".[8] It is highly effective for confirming the identity of this compound and is suitable for routine analysis without extensive sample preparation, especially when using Attenuated Total Reflection (ATR)-FTIR.[6][9]

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound displays several characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
> 3000 (broad)O-H and N-H stretching[10]
1766 - 1771C=O stretching (β-lactam ring)[11]
1666 - 1693C=O stretching (amide)[10]
1587Carboxylate (COO⁻)[11]
1390Hydroxyl groups[10]
Experimental Protocol: FT-IR Analysis

The use of an ATR-FTIR spectrometer simplifies the analysis.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan to record the spectrum of the empty ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to a reference spectrum of this compound to confirm its identity. The similarity between the spectra is a strong indicator of the compound's identity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the this compound structure.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following data were acquired in deuterium oxide (D₂O). Chemical shifts (δ) are reported in parts per million (ppm).

Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, D₂O) [2][12]

Proton AssignmentChemical Shift (δ) ppmMultiplicity
Aromatic CH~7.28d
Aromatic CH~6.80d
H-6~5.60d
H-5~5.55d
H-3~4.25s
2-CH₃ (α)~1.50s
2-CH₃ (β)~1.45s

Table 4: ¹³C NMR Spectroscopic Data for this compound (D₂O) [2]

Carbon AssignmentChemical Shift (δ) ppm
C=O (β-lactam)177.5
C=O (amide)173.0
C=O (acid)172.5
Aromatic C-OH157.0
Aromatic C130.0
Aromatic C-CH128.5
Aromatic CH115.5
C-568.5
C-367.0
C-659.0
α-C57.5
C-247.0
2-CH₃ (α)31.0
2-CH₃ (β)29.5
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.[12]

  • Dissolution: Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), inside a clean vial.[2][12]

  • Transfer: Transfer the resulting solution into a 5 mm NMR tube.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] For analysis in aqueous solvents, a water suppression technique may be required.[13]

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and assign the signals based on their chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing this compound, often coupled with liquid chromatography (LC-MS).[14][15]

Data Presentation: Mass Spectrometry Fragmentation

This compound (C₁₆H₁₉N₃O₅S) has a calculated mass for the protonated molecule [M+H]⁺ of 366.1118.[14][15]

m/z (mass-to-charge ratio)Ion / Fragment AssignmentReference
366.1114[M+H]⁺ (Protonated molecule)[14]
349[M+H - NH₃]⁺ (Loss of ammonia)[14][16]
208Result of β-lactam ring cleavage[16][17]
160Amoxicillin diketopiperazine fragment / Further fragmentation[16]
114Thiazolidine ring fragment[16]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a mixture of methanol and acetonitrile (e.g., 4:1 v/v).[14]

  • Chromatography: Inject a small volume (e.g., 0.5-1.0 µL) into a Liquid Chromatography (LC) system, typically with a C18 column (e.g., Shim-pack VP-ODS).[14] Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.[14][15]

  • Data Acquisition: Set the scan range to acquire data for the parent ion (e.g., m/z 100-500).[14] For fragmentation studies (MS/MS or MSⁿ), select the protonated molecular ion (m/z 366) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.[15][18]

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify characteristic fragment ions to verify the structure. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition of the parent and fragment ions.[15]

Visualizations: Workflows and Pathways

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound (Bulk or Formulation) Dissolution Dissolution (Appropriate Solvent) Sample->Dissolution Dilution Dilution & Filtration (If required) Dissolution->Dilution UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis FTIR FT-IR Spectroscopy Dilution->FTIR NMR NMR Spectroscopy Dilution->NMR MS LC-MS Spectrometry Dilution->MS Data_UV Absorbance vs. Conc. (Quantification) UV_Vis->Data_UV Data_FTIR Functional Group ID (Identification) FTIR->Data_FTIR Data_NMR Chemical Shifts (Structure Elucidation) NMR->Data_NMR Data_MS m/z & Fragments (Structure & MW) MS->Data_MS Report Comprehensive Characterization Report Data_UV->Report Data_FTIR->Report Data_NMR->Report Data_MS->Report

Mass_Spec_Fragmentation parent This compound [M+H]⁺ m/z = 366.1 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 349 parent->frag1 - NH₃ frag2 β-Lactam Ring Cleavage Fragment m/z = 208 parent->frag2 CID frag4 Diketopiperazine/Side Chain Fragment m/z = 160 parent->frag4 CID frag3 Thiazolidine Fragment m/z = 114 frag2->frag3 Further Fragmentation

References

L-Amoxicillin synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Amoxicillin Synthesis Pathways and Precursors

Introduction

Amoxicillin, a broad-spectrum, semi-synthetic β-lactam antibiotic, is a vital medication in the treatment of numerous bacterial infections.[1][2] Its efficacy stems from the core β-lactam ring, provided by its essential precursor, 6-aminopenicillanic acid (6-APA).[3][4] The industrial synthesis of Amoxicillin is a mature field, primarily revolving around the acylation of the 6-amino group of 6-APA with a D-(-)-α-amino-p-hydroxyphenylacetyl side chain.[2][3] This transformation is achieved through two principal industrial routes: traditional chemical synthesis and modern enzymatic synthesis.[3][4][5]

This technical guide provides a comprehensive overview of these synthesis pathways, detailing the precursors, reaction mechanisms, and experimental protocols. Quantitative data is presented for comparative analysis, and key processes are visualized to offer a clear and detailed resource for researchers, scientists, and drug development professionals.

Core Precursors

The synthesis of Amoxicillin fundamentally relies on two key precursors: the β-lactam nucleus and the acyl side chain.

  • 6-Aminopenicillanic Acid (6-APA): This is the foundational structural component of all semi-synthetic penicillins, containing the critical β-lactam ring.[1][3] Industrially, 6-APA is produced by the enzymatic hydrolysis of Penicillin G, which is in turn obtained from fermentation processes.[6][7]

  • D-(-)-p-Hydroxyphenylglycine (D-HPG) and its Derivatives: This molecule provides the characteristic side chain of Amoxicillin.[4][7] For the synthesis, it is typically used in an activated form, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM) for the enzymatic route, or as a Dane salt (a protected form) for chemical methods.[3][4][8] The petrochemical industry supplies the resources for the D-HPG side chain, starting from phenol and glyoxylic acid.[2]

A thorough understanding of the physicochemical properties of these precursors and the final product is essential for optimizing synthesis and purification processes.

Table 1: Physicochemical Properties of Key Compounds

Property6-Aminopenicillanic Acid (6-APA)Amoxicillin Trihydrate
Molecular Formula C₈H₁₁NO₃SC₁₆H₁₉N₃O₅S·3H₂O
Molecular Weight 216.26 g/mol 419.4 g/mol
Appearance White or almost white crystalline powderWhite to off-white crystalline powder
Melting Point 198-200 °C (decomposes)~194 °C
Solubility in Water Slightly soluble4 g/L
pKa (Strongest Acidic) 3.422.69 (carboxylic acid)
pKa (Strongest Basic) 7.47.49 (amino group)
Typical pH (in solution) 3.5 - 4.53.5 - 5.5
Data sourced from BenchChem.[3]

Synthesis Pathways: Chemical vs. Enzymatic

The choice between chemical and enzymatic synthesis depends on factors like cost, environmental impact, and desired product purity.[4] While chemical routes are well-established, the enzymatic pathway is increasingly favored for its "green" credentials.[4][5]

Enzymatic Synthesis

The enzymatic synthesis of Amoxicillin is a significant advancement in green chemistry, characterized by milder reaction conditions and reduced environmental impact.[4] This method utilizes the enzyme Penicillin G Acylase (PGA) to catalyze the kinetically controlled coupling of 6-APA with an activated side chain, typically D-HPGM.[3][4][9]

The core mechanism involves the PGA enzyme first reacting with the acyl donor (D-HPGM) to create an acyl-enzyme intermediate.[4] This intermediate then reacts with the nucleophile (6-APA) to form Amoxicillin.[4] However, a competing side reaction involves the hydrolysis of the acyl-enzyme intermediate by water, which reduces the overall yield.[4][6][10]

Caption: Kinetically controlled enzymatic synthesis of Amoxicillin by Penicillin G Acylase.

A "one-pot" synthesis strategy has also been developed where Penicillin G is first hydrolyzed to 6-APA in situ, followed by the enzymatic coupling with D-HPGM, all using a single enzyme.[11][12] This approach saves the effort of isolating 6-APA, potentially reducing industrial costs.[11]

Chemical Synthesis

Traditional chemical synthesis routes involve protecting reactive groups to ensure the correct amide bond formation. These methods often require anhydrous conditions, low temperatures, and the use of organic solvents like methylene chloride.[9][13]

The Dane Salt Method: A common approach is the Dane salt method, which protects the amino group of the D-HPG side chain.[3][13] The process generally involves:

  • Side Chain Protection: D-(-)-p-hydroxyphenylglycine is reacted to form a Dane salt.

  • Activation: The protected side chain is activated, for example, by forming a mixed anhydride with pivaloyl chloride.[8][13]

  • Condensation: The activated side chain is reacted with 6-APA.

  • Deprotection (Hydrolysis): The protecting group is removed to yield Amoxicillin.[3]

The Silylation Method: An alternative chemical pathway involves protecting the carboxylic acid group of 6-APA via silylation, using reagents like trimethylchlorosilane (TMCS).[4][14] The silylated 6-APA is then acylated with an activated side chain, such as D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride, followed by hydrolysis to remove the silyl protecting group and yield the final product.[4][14]

Chemical_Synthesis_Silylation Start 6-APA Silylation Silylation (Protection of Carboxyl Group) Start->Silylation Silylated_APA Silylated 6-APA Silylation->Silylated_APA Acylation Acylation Silylated_APA->Acylation Protected_Amox Protected Amoxicillin Acylation->Protected_Amox Deprotection Hydrolysis (Deprotection) Protected_Amox->Deprotection End Amoxicillin Deprotection->End TMCS TMCS / Triethylamine in Methylene Chloride TMCS->Silylation Side_Chain Activated Side Chain (D-HPG Chloride HCl) Side_Chain->Acylation HCl Aqueous HCl HCl->Deprotection

Caption: Simplified chemical synthesis pathway for Amoxicillin via silylation of 6-APA.

Quantitative Data Summary

The efficiency of Amoxicillin synthesis is highly dependent on the chosen pathway and specific reaction conditions. Enzymatic synthesis yields are particularly sensitive to parameters such as pH, temperature, substrate molar ratios, and the presence of co-solvents.

Table 2: Comparison of Chemical and Enzymatic Synthesis Yields

Synthesis MethodKey Reagents/CatalystTypical Yield (%)
Chemical (Anhydrous Acylation)Silylated 6-APA, D-HPG Chloride HCl>90% (crude)
Enzymatic (Immobilized PGA)6-APA, D-HPGM50 - 76.5%
Data sourced from BenchChem, Zhang et al. (2007).[3][12]

Table 3: Effect of Reaction Conditions on Enzymatic Amoxicillin Synthesis Yield

ParameterConditionYield (%)Reference
pH 6.3~45%[9]
pH 6.5~54%[3]
Temperature 15 °C58.7%[3]
Temperature 25 °C~45%[9]
Temperature 35 °C50%[9]
Substrate Ratio (D-HPGM:6-APA)2:1~45%[10]
Substrate Ratio (D-HPGM:6-APA)3:1>50%[3][9]
Co-solvent 60% Ethylene Glycol55.2%[11]
Complexing Agent Zinc Ions (Zn²⁺)76.5%[12]

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported in the literature and should be performed by trained professionals in a suitable laboratory setting.

Protocol 1: Chemical Synthesis via Anhydrous Acylation

This protocol is adapted from a patented method involving the silylation of 6-APA.[3]

1. Silylation of 6-APA:

  • Suspend 1 kg of 6-APA in 20 L of methylene chloride (MeCl₂) at 25 °C in a suitable reactor under a nitrogen atmosphere.

  • Add 1.29 L of triethylamine (TEA) at 25-28 °C and agitate for 30 minutes until the 6-APA is nearly dissolved.

  • At 20-25 °C, add 1.17 L of trimethylchlorosilane (TMCS) over 5-10 minutes.

  • Maintain the reaction mixture at 25 °C for 60 minutes to complete the silylation.

2. Acylation:

  • Cool the silylated 6-APA mixture to 0-5 °C.

  • Begin acylation by adding 1.26 kg of D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride in three equal portions, ensuring the temperature is maintained below 10 °C (preferably 5 °C).

  • Age the acylation mixture at 0-5 °C for 2 hours.

3. Hydrolysis and Isolation:

  • Hydrolyze the reaction mixture by adding it to a mixture of water and MeCl₂ at 0-5 °C while maintaining the pH at 1.0-1.5 with 6 N HCl.

  • Separate the aqueous phase.

  • The product can be precipitated, converted to Amoxicillin trihydrate, and purified through crystallization.[3]

Protocol 2: Enzymatic Synthesis

This protocol describes a typical batch synthesis using immobilized Penicillin G Acylase.[3][4][9]

1. Reaction Setup:

  • In a temperature-controlled reactor (e.g., 25 °C), prepare a solution of 6-APA (e.g., 20 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer).[3][10]

  • Adjust the pH to approximately 7.5 with an ammonia solution to aid in the dissolution of 6-APA.

  • Add D-p-hydroxyphenylglycine methyl ester (D-HPGM) to the reactor to achieve the desired molar ratio to 6-APA (e.g., 3:1).[9]

  • Adjust the pH of the reaction mixture to the optimal pH for the enzyme (e.g., 6.5) using hydrochloric acid.[3]

2. Enzymatic Reaction:

  • Initiate the reaction by adding the immobilized PGA (e.g., 5 g/L).[9]

  • Maintain the pH at the setpoint throughout the reaction by the controlled addition of an ammonia solution.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of reactants and product via HPLC.

3. Reaction Termination and Product Isolation:

  • Once the reaction has reached maximum yield (typically after several hours), stop the reaction by filtering off the immobilized enzyme for potential reuse.[3][4]

  • The resulting Amoxicillin solution is then subjected to purification, primarily through crystallization.

Protocol 3: Product Purification by Crystallization

This is a general procedure for isolating Amoxicillin trihydrate from the reaction mixture.[3]

Crystallization_Workflow Start Amoxicillin Solution (Post-Reaction) pH_Adjust Adjust pH to Isoelectric Point (4.7-5.2) Start->pH_Adjust Cooling Cool to 0-5 °C to Induce Crystallization pH_Adjust->Cooling Stirring Stir for Crystal Growth Cooling->Stirring Filtration Collect Crystals by Filtration Stirring->Filtration Washing Wash Crystals (Cold Water / Isopropanol) Filtration->Washing Drying Dry Crystals (Under Vacuum) Washing->Drying End Purified Amoxicillin Trihydrate Drying->End

Caption: General experimental workflow for the purification of Amoxicillin via crystallization.

Conclusion

The industrial production of Amoxicillin from 6-APA is dominated by robust chemical and increasingly prevalent enzymatic synthesis pathways.[3] Chemical routes, such as the Dane salt and silylation methods, are well-established but involve harsh conditions and environmentally challenging solvents.[9] In contrast, enzymatic synthesis using Penicillin G Acylase offers a greener alternative with milder reaction conditions, though optimizing yields requires careful control of multiple parameters.[4][9] The ongoing development of more stable and efficient enzymes, coupled with process optimization, continues to enhance the economic and environmental viability of the enzymatic route.[4] For professionals in drug development and manufacturing, a deep understanding of both synthesis paradigms is crucial for process innovation, cost-effectiveness, and the advancement of sustainable antibiotic production technologies.

References

In Vitro Antibacterial Spectrum of L-Amoxicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of L-Amoxicillin, a widely utilized beta-lactam antibiotic. This document outlines its mechanism of action, summarizes its activity against various bacterial species through quantitative data, and details the standard experimental protocols for determining its antibacterial efficacy.

Mechanism of Action

Amoxicillin is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its primary target is the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural integrity to the bacterial cell wall.[4] By binding to PBPs, amoxicillin blocks the transpeptidation step, which is the cross-linking of peptidoglycan chains.[3] This disruption in cell wall synthesis leads to a compromised cell structure, ultimately causing bacterial cell lysis and death.[2][4][5]

cluster_Cell Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Required for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Figure 1: Mechanism of action of Amoxicillin.

In Vitro Antibacterial Spectrum

Amoxicillin demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[6][7][8] However, it is susceptible to degradation by β-lactamase enzymes, which can limit its effectiveness against certain resistant strains.

Table 1: In Vitro Activity of this compound Against a Range of Bacterial Species
Bacterial SpeciesStrainMIC (µg/mL)Reference
Aggregatibacter actinomycetemcomitansClinical Strains (n=259)0.25 - 2.00[9]
Borrelia burgdorferiB31 (ATCC 35210)0.5[10]
Streptococcus suisClinical Isolates≤0.5 (Susceptible)[11]
1.0 (Intermediate)[11]
≥2.0 (Resistant)[11]

Note: The interpretation of MIC values can vary based on the testing standards (e.g., CLSI, EUCAST) and the specific bacteria being tested.

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial spectrum of amoxicillin is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[12] The gold standard methods for MIC determination are broth dilution and agar dilution.[11][13]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of amoxicillin in a liquid growth medium in a 96-well microtiter plate.[14][15]

cluster_Workflow Broth Microdilution Workflow Prepare_Antibiotic Prepare 2x Amoxicillin Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Antibiotic->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Figure 2: Broth microdilution experimental workflow.

Detailed Methodology:

  • Preparation of Amoxicillin Solutions: A stock solution of amoxicillin is prepared at twice the highest desired final concentration in a suitable solvent and then diluted in the test medium (e.g., Mueller-Hinton Broth).[14]

  • Serial Dilutions: 100 µL of sterile broth is added to all wells of a 96-well microtiter plate. 100 µL of the 2x amoxicillin stock solution is added to the first column of wells and mixed. A twofold serial dilution is then performed by transferring 100 µL from each well to the next, down to the desired final concentration.[14]

  • Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

  • Inoculation: Each well (except for a sterility control) is inoculated with the prepared bacterial suspension.[14]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[15]

  • MIC Determination: The MIC is read as the lowest concentration of amoxicillin at which there is no visible growth of the bacteria.[15]

Agar Dilution Method

In this method, varying concentrations of amoxicillin are incorporated into an agar medium, which is then inoculated with the test bacteria.[13]

cluster_Workflow Agar Dilution Workflow Prepare_Antibiotic Prepare Amoxicillin Stock Solutions Incorporate_in_Agar Incorporate Antibiotic into Molten Agar at Various Concentrations Prepare_Antibiotic->Incorporate_in_Agar Pour_Plates Pour Agar into Petri Dishes and Solidify Incorporate_in_Agar->Pour_Plates Inoculate Spot Inoculate Bacterial Suspension onto Each Plate Pour_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no bacterial growth) Incubate->Read_Results

Figure 3: Agar dilution experimental workflow.

Detailed Methodology:

  • Preparation of Antibiotic-Containing Agar: A series of amoxicillin concentrations are prepared. A specific volume of each concentration is mixed with molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes.[13][16] Typically, 2 mL of the antibiotic solution is mixed with 18 mL of molten agar.[16][17]

  • Inoculum Preparation: A bacterial suspension is prepared and standardized, usually to a concentration of 10^4 CFU per spot.[13]

  • Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension.[13]

  • Incubation: The plates are incubated at 37°C for 16-18 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of amoxicillin that completely inhibits the visible growth of the bacteria on the agar plate.[13]

Disk Diffusion Method (Kirby-Bauer Test)

While not providing a direct MIC value, the disk diffusion method is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antibiotics.[18][19]

Detailed Methodology:

  • Inoculum Preparation and Plating: A standardized suspension of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]

  • Disk Application: Paper disks impregnated with a known concentration of amoxicillin are placed on the agar surface.[18][20]

  • Incubation: The plate is incubated, typically at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured.[18][19]

  • Interpretation: The measured zone diameter is compared to standardized charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to amoxicillin.

Conclusion

This compound remains a critical antibiotic with a well-defined in vitro spectrum of activity against a variety of bacterial pathogens. Understanding its mechanism of action and the standardized methodologies for evaluating its efficacy is essential for researchers and drug development professionals. The quantitative data from MIC testing provides a robust foundation for preclinical assessment and is crucial for guiding further development and clinical application. Continuous surveillance of the in vitro susceptibility of clinical isolates to amoxicillin is necessary to monitor for the emergence of resistance.

References

Navigating the Journey of L-Amoxicillin in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of L-Amoxicillin, a widely used beta-lactam antibiotic, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this crucial drug in preclinical species is paramount for the successful development of new formulations, establishment of effective dosing regimens, and assessment of potential toxicities. This document synthesizes key data from scientific literature, presenting it in an accessible format to aid researchers in their quest for novel therapeutic solutions.

Pharmacokinetic Profiles of this compound Across Animal Species

The pharmacokinetic parameters of this compound exhibit considerable variability across different animal species, dosages, and routes of administration. These differences underscore the importance of species-specific considerations in preclinical drug development. The following tables summarize key pharmacokinetic data for this compound in several commonly used animal models.

Table 1: Pharmacokinetics of this compound in Rodents
SpeciesDosage (mg/kg)Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)Reference
Rat-Oral----52[1]
Rat-Intraduodenal----51[2][3]
Mouse (Normal Renal Function)7Subcutaneous---0.35-[4]
Mouse (Impaired Renal Function)7Subcutaneous---1.08-[4]
Mouse (Impaired Renal Function)20Subcutaneous---1.08-[4]
Mouse (Impaired Renal Function)48Subcutaneous---1.08-[4]
Table 2: Pharmacokinetics of this compound in Canines
SpeciesDosage (mg/kg)Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)Reference
Dog (Healthy)16.67Intravenous-----[5]
Dog (Critically Ill)16.67Intravenous-----[5]
Dog (Febrile, 2 µg/kg endotoxin)20Oral--149.4--[6]
Dog (Febrile, 20 µg/kg endotoxin)20Oral--277.7--[6]
Dog (Healthy)15Subcutaneous---7-[7]
Table 3: Pharmacokinetics of this compound in Felines
SpeciesDosage (mg/kg)Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)Reference
Cat-Oral----33[8][9][10][11]
Cat-Subcutaneous----69[8][9][10][11]
Table 4: Pharmacokinetics of this compound in Other Animal Models
SpeciesDosage (mg/kg)Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)Reference
Piglets28--2-2-[12]
Chickens---2-2-[12]
Koala12.5Subcutaneous1.72 ± 0.472.25 ± 1.26-4.38 ± 2.40-[13]
Birds-Oral----34[14]

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. Metabolism primarily occurs in the liver and involves several key pathways.[15] The primary metabolic routes include oxidation, hydroxylation, and deamination.[16][17] Additionally, conjugation with glucuronic acid has been identified as a Phase II metabolic pathway.[13][17] The resulting metabolites are then excreted, primarily in the urine.[16] It is important to note that a significant portion of the administered amoxicillin is excreted unchanged.[16]

Amoxicillin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Amoxicillin This compound Oxidation Oxidation Amoxicillin->Oxidation CYP450 Enzymes Hydroxylation Hydroxylation Amoxicillin->Hydroxylation CYP450 Enzymes Deamination Oxidative Deamination Amoxicillin->Deamination Excretion Urinary Excretion Amoxicillin->Excretion Unchanged Drug Metabolites Metabolites Oxidation->Metabolites Hydroxylation->Metabolites Deamination->Metabolites Glucuronidation Glucuronidation Glucuronidation->Excretion Metabolites->Glucuronidation UGT Enzymes PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Rats, Dogs) Dosing Drug Administration (Oral, IV, SC) Animal_Selection->Dosing Sampling Serial Blood/Tissue Sampling Dosing->Sampling Sample_Prep Plasma/Tissue Homogenate Preparation & Extraction Sampling->Sample_Prep Analysis LC-MS/MS or HPLC-UV Analysis Sample_Prep->Analysis PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

References

A Technical Guide to the Discovery and Synthesis of L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and core synthesis methodologies of L-Amoxicillin, a vital β-lactam antibiotic. The document details both traditional chemical and modern enzymatic pathways, presenting comparative quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development in antibiotic manufacturing.

Introduction: A Historical Perspective

Amoxicillin, a broad-spectrum, semi-synthetic penicillin, was developed by scientists at Beecham Research Laboratories in the 1960s and introduced to the market in 1972. It represented a significant advancement over its predecessor, ampicillin, offering improved oral absorption. The core of its synthesis lies in the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with a D-(-)-α-amino-p-hydroxyphenylglycine (D-HPG) side chain. Industrial production of amoxicillin from 6-APA is primarily achieved through two main routes: traditional chemical synthesis and more contemporary enzymatic synthesis.

Core Synthesis Methodologies: A Comparative Analysis

The selection between chemical and enzymatic synthesis of amoxicillin is influenced by various factors, including production scale, cost-effectiveness, desired product purity, and environmental impact.

ParameterEnzymatic SynthesisChemical Synthesis (Dane Salt Route)
Catalyst Immobilized Penicillin G Acylase (PGA)Chemical reagents (e.g., pivaloyl chloride)
Primary Reactants 6-aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (D-HPGM)6-aminopenicillanic acid (6-APA), Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid
Reaction Temperature Mild (typically 25°C - 35°C)Very low (typically -30°C to -50°C)
Reaction pH Near neutral (typically pH 6.0 - 7.0)Acidic conditions for hydrolysis (pH ~1.5)
Solvents Primarily aqueous media, sometimes with co-solvents like ethylene glycol.Halogenated organic solvents (e.g., methylene chloride)
Typical Yield 50% - 88%~77% - 82% (activity yield)
Product Purity High, often requiring minimal purification.High (e.g., 98%), but can contain more impurities requiring extensive purification.
By-products p-hydroxyphenylglycine (can be recycled)Dane salt protecting group by-products, chlorinated solvents.
Environmental Impact "Greener" process with less hazardous waste.Generates more hazardous waste, use of chlorinated solvents.

Enzymatic Synthesis of this compound

The enzymatic synthesis of amoxicillin is lauded as a more environmentally friendly "green" alternative to traditional chemical methods, offering milder reaction conditions and reduced by-product formation. This process utilizes the enzyme Penicillin G Acylase (PGA) to catalyze the amide bond formation between 6-APA and an activated form of the D-HPG side chain, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM).

The enzymatic synthesis is a kinetically controlled process where the formation of amoxicillin is favored over the hydrolysis of the activated side chain. The enzyme first reacts with the acyl donor (D-HPGM) to form an acyl-enzyme intermediate. This intermediate then reacts with the nucleophile (6-APA) to produce amoxicillin. A competing, undesirable side reaction is the hydrolysis of the acyl-enzyme intermediate by water.

Enzymatic_Synthesis_Pathway D_HPGM D-p-hydroxyphenylglycine methyl ester (D-HPGM) Acyl_Enzyme Acyl-Enzyme Intermediate D_HPGM->Acyl_Enzyme Acylation of Enzyme PGA Penicillin G Acylase (PGA) Amoxicillin This compound Acyl_Enzyme->Amoxicillin Nucleophilic attack by 6-APA Hydrolysis Hydrolysis (Side Reaction) Acyl_Enzyme->Hydrolysis Hydrolysis Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Amoxicillin Water H₂O Water->Hydrolysis

Enzymatic synthesis of this compound.

This protocol is based on a kinetically controlled synthesis using immobilized Penicillin G Acylase.

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Immobilized Penicillin G Acylase (PGA) from Escherichia coli

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Jacketed batch reactor with mechanical stirring and temperature control

Procedure:

  • Reactor Setup: A jacketed batch reactor is prepared and the temperature is maintained at 25°C.

  • Reaction Mixture Preparation: Dissolve 6-APA and D-HPGM in the phosphate buffer (pH 6.5) within the reactor. A typical molar ratio of D-HPGM to 6-APA is 2:1.

  • Enzyme Addition: The immobilized PGA is introduced to the reaction mixture to initiate the synthesis. The enzyme loading is a critical parameter that should be optimized.

  • Reaction Monitoring: Constant stirring is maintained, and the progress of the reaction is monitored by taking samples at regular intervals. The samples are analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of amoxicillin, 6-APA, and D-HPGM.

  • Reaction Completion and Enzyme Recovery: The reaction is typically allowed to proceed for 10-20 hours, or until the concentration of 6-APA plateaus. Once the reaction is complete, the immobilized enzyme is separated from the reaction mixture by filtration for reuse.

  • Product Purification: The amoxicillin is then purified from the filtrate.

Chemical Synthesis of this compound: The Dane Salt Method

The conventional chemical synthesis of amoxicillin often employs the Dane salt method to protect the amino group of the D-(-)-p-hydroxyphenylglycine side chain during the acylation step. This multi-step process typically involves the use of organic solvents and protecting groups.

Chemical_Synthesis_Workflow cluster_dane_salt Dane Salt Formation cluster_mixed_anhydride Mixed Anhydride Formation cluster_acylation Acylation cluster_deprotection Deprotection (Hydrolysis) D_HPG D-(-)-p-hydroxyphenylglycine Dane_Salt Potassium Dane Salt D_HPG->Dane_Salt Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Dane_Salt Base Base (e.g., KOH) Base->Dane_Salt Mixed_Anhydride Mixed Anhydride Dane_Salt->Mixed_Anhydride Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Mixed_Anhydride Protected_Amoxicillin N-Protected Amoxicillin Mixed_Anhydride->Protected_Amoxicillin Six_APA 6-APA Six_APA->Protected_Amoxicillin Triethylamine Triethylamine Triethylamine->Protected_Amoxicillin Amoxicillin This compound Protected_Amoxicillin->Amoxicillin Acid Acid (e.g., HCl) Acid->Amoxicillin

L-Amoxicillin: A Comprehensive Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Amoxicillin, a β-lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to degradation under various environmental conditions.[1] A thorough understanding of the stability and degradation profile of this compound is paramount for the development of stable pharmaceutical formulations, ensuring optimal therapeutic outcomes and patient safety. This technical guide provides an in-depth analysis of the factors influencing this compound's stability, its degradation pathways, and the methodologies employed to assess its degradation.

Chemical Stability and Degradation Profile

The stability of this compound is a critical quality attribute that can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[2] The primary mechanism of degradation involves the hydrolysis of the amide bond within the four-membered β-lactam ring, rendering the antibiotic inactive.[1][3] This process leads to the formation of various degradation products, with amoxicillin penicilloic acid being a major resultant compound.[3][4]

Factors Affecting Stability

pH: The rate of hydrolysis of the β-lactam ring is significantly influenced by pH. This compound is generally more stable in acidic to neutral conditions (pH 4.0-7.0).[5][6][7] In alkaline conditions, the degradation rate increases substantially.[8][9] For instance, one study found that this compound was most susceptible to degradation in a 0.015 M sodium hydroxide solution, resulting in approximately 50% degradation.[8][9][10]

Temperature: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[11] Reconstituted oral suspensions of amoxicillin demonstrate the lowest levels of degradation when stored at refrigerated temperatures (2-8°C).[1] Conversely, exposure to elevated temperatures, such as in a dry heat oven at 105°C, can lead to significant degradation and even physical changes like amorphization of the crystalline structure.[8] The stability of frozen solutions of amoxicillin sodium is also temperature-dependent; it is unstable between 0°C and -20°C, but stability increases at temperatures below -30°C.[12]

Light: Exposure to light, particularly UV irradiation, can induce photodegradation of this compound.[13][14] The presence of photosensitizers or catalysts such as hydrogen peroxide or titanium dioxide can significantly enhance the rate of photodegradation.[13][15] Studies have shown that complete degradation can be achieved under specific UV/H2O2 systems.[13][14] While some studies suggest this compound is not significantly photodegraded on its own, some of its degradation products may be susceptible to light exposure.[8][9][10]

Oxidative Stress: this compound is susceptible to oxidative degradation. The presence of oxidizing agents like hydrogen peroxide can lead to the formation of degradation products such as amoxicillin-S-oxide.[16][17] The rate of oxidation can be influenced by the presence of catalysts and the pH of the solution.[18]

Degradation Pathways

The degradation of this compound can proceed through several pathways, with hydrolysis of the β-lactam ring being the most prominent. Other pathways include oxidation and photodegradation.

Hydrolytic Degradation

The primary hydrolytic degradation pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of amoxicillin penicilloic acid.[4] This product can further degrade into other compounds, such as amoxicillin penilloic acid and amoxicillin diketopiperazine.[3][4]

Oxidative Degradation

In the presence of oxidizing agents or under certain environmental conditions, the sulfur atom in the thiazolidine ring of amoxicillin can be oxidized to form amoxicillin sulfoxide.[17]

Photodegradation

Under UV irradiation, this compound can undergo complex degradation processes. In the presence of hydrogen peroxide, the degradation is believed to follow zero-order reaction kinetics.[13][14] The degradation products can vary depending on the specific conditions, such as pH and the presence of catalysts.[19]

Data on this compound Stability and Degradation

The following tables summarize quantitative data from various studies on the stability and degradation of this compound under different conditions.

Table 1: Effect of pH on this compound Degradation

pHConditionDegradation Rate/ExtentReference
3Acid Hydrolysis (0.375 M HCl, 25°C)Significant degradation within 30 min[8]
4.1Photocatalytic Degradation (Co-doped TiO2, UV-C)Optimal pH for degradation[15]
5N-doped TiO2, solar irradiationOptimal pH for photodegradation[6]
9Alkaline Hydrolysis (0.015 M NaOH, 25°C)~50% degradation in 15 min[8][9][10]
9Photodegradation (UV/H2O2)Optimal pH for degradation[13][14]

Table 2: Effect of Temperature on this compound Degradation

TemperatureConditionObservationReference
2-8°CReconstituted oral suspensionLowest level of degradation over 7 days[1]
0°C to -20°CFrozen aqueous solutionUnstable[12]
Below -30°CFrozen aqueous solutionIncreased stability (t90 of 13 days)[12]
105°CDry heatSignificant degradation and amorphization[8]
105°CWet heatSignificant degradation and amorphization[8]

Table 3: Forced Degradation Studies of this compound

Stress ConditionReagent/ParametersObserved DegradationReference
Acid Hydrolysis0.375 M HCl, 25°C, 30 minSignificant[8]
Alkaline Hydrolysis0.015 M NaOH, 25°C, 15 minApprox. 50%[8][9][10]
Oxidative Degradation1.5% H₂O₂, 25°C, 30 minSignificant[8][16]
Photodegradation1.2 million lux hours, 200 watts h/m²Not significant for Amoxicillin, but some degradation products were susceptible[8][9][10]
Thermal (Dry Heat)105°C, 3 hSignificant, complete amorphization[8]
Thermal (Wet Heat)105°C, 3 hSignificant, complete amorphization[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies and the analytical methods used for quantification.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[16]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a buffer) to a known concentration (e.g., 1 mg/mL).[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of a suitable acid (e.g., 0.375 M HCl) and maintain at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes). Neutralize the solution with a suitable base before analysis.[8][20]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of a suitable base (e.g., 0.015 M NaOH) and maintain at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes). Neutralize the solution with a suitable acid before analysis.[8][20]

  • Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 1.5% H₂O₂) and keep at room temperature for a specific duration (e.g., 30 minutes).[8][16]

  • Thermal Degradation (Solid State): Expose a known quantity of solid this compound to a high temperature (e.g., 105°C) in a calibrated oven for a specified time (e.g., 3 hours). After cooling, dissolve the powder in a suitable solvent for analysis.[8][16]

  • Photodegradation: Expose the stock solution to a controlled light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[8][16]

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots from the stressed samples.

  • Dilute the samples to a suitable concentration for analysis using a validated stability-indicating analytical method.[16]

Stability-Indicating Analytical Method (HPLC)

A validated High-Performance Liquid Chromatography (HPLC) method is the standard for separating and quantifying this compound from its degradation products.[20]

Table 4: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A mixture of buffer (e.g., 0.01 M KH₂PO₄, pH 5.0) and an organic modifier (e.g., methanol)
Flow Rate Typically 1.0 - 2.0 mL/min
Detection UV at 220-230 nm
Column Temperature 25°C
Injection Volume 10-20 µL

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

cluster_degradation This compound Degradation Pathways Amoxicillin This compound PenicilloicAcid Amoxicillin Penicilloic Acid Amoxicillin->PenicilloicAcid Hydrolysis (H₂O, pH) Sulfoxide Amoxicillin Sulfoxide Amoxicillin->Sulfoxide Oxidation (e.g., H₂O₂) Photoproducts Photodegradation Products Amoxicillin->Photoproducts Photodegradation (UV light) PenilloicAcid Amoxicillin Penilloic Acid PenicilloicAcid->PenilloicAcid Decarboxylation Diketopiperazine Amoxicillin Diketopiperazine PenicilloicAcid->Diketopiperazine Intramolecular Cyclization

Caption: Major degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Amoxicillin Stock Solution stress Subject to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Alkaline Hydrolysis stress->base oxidation Oxidative Degradation stress->oxidation thermal Thermal Degradation stress->thermal photo Photodegradation stress->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis end Identify & Quantify Degradants analysis->end

Caption: Experimental workflow for forced degradation studies.

cluster_moa This compound Mechanism of Action Amoxicillin This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Amoxicillin->PBP Binds to Inhibition Inhibition Amoxicillin->Inhibition CellWall Bacterial Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Catalyzes Lysis Cell Wall Weakening & Lysis CellWall->Lysis Disruption leads to Inhibition->CellWall

Caption: Mechanism of action of this compound.

References

Methodological & Application

Application Note: Quantification of L-Amoxicillin in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Amoxicillin is a widely prescribed broad-spectrum β-lactam antibiotic used to treat a variety of bacterial infections. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure optimal dosing and therapeutic efficacy. This application note provides a detailed overview and protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The methods outlined involve the separation of Amoxicillin from plasma components using reversed-phase HPLC. Plasma samples are first treated to remove proteins, which can interfere with the analysis. The prepared sample is then injected into the HPLC system. Amoxicillin is separated from other endogenous plasma components on a C18 stationary phase based on its polarity. Quantification is achieved by measuring the UV absorbance or by mass spectrometry of the eluting Amoxicillin peak and comparing it to a standard curve prepared with known concentrations of the analyte. An internal standard is often used to improve the accuracy and precision of the method.

Data Presentation

The following tables summarize the quantitative data and chromatographic conditions from various published methods for this compound quantification in plasma, providing a comparative overview for easy reference.

Table 1: Comparison of HPLC-UV Methods for this compound Quantification in Plasma

ParameterMethod 1[1][2][3]Method 2[4][5]Method 3[6]Method 4[7]Method 5[8][9]
Column Waters Symmetry C18 (150x3.9 mm, 5 µm)Lichrosorb 10 µm, C18Agilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm)InertSustain RP-18e (250 mm × 4.6 mm)Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)
Mobile Phase Potassium phosphate buffer and acetonitrile95% Phosphate buffer (0.01 mol/L), pH 4.8 and 5% acetonitrileAcetonitrile (2.5%) and 50 mmol/L potassium dihydrogen phosphate (pH 5.0, 97.5%)Gradient of 6.8 g/L KH2PO4 (pH 5.0) and methanolGradient of 5% acetonitrile in phosphate buffer (pH 3) and acetonitrile
Flow Rate 1.3 mL/minNot Specified1.0 mL/min1.5 mL/min0.5 mL/min
Detection (UV) 229 nm229 nm220 nm230 nm229 nm
Linearity Range 1 - 80 µg/mLNot Specified0.1 - 20 µg/mL[6]0.5 - 20 µg/mL1 - 100 mg/L
LOD 0.080 µg/mL[1]Not Specified0.025 µg/mL[6][10]Not SpecifiedNot Specified
LOQ 0.16 µg/mL[1]Not Specified0.1 µg/mL[6]0.5 µg/mL[7]0.5 mg/L[8][9]
Internal Standard Cefadroxil[1]Cefadroxil[4]Not UsedTinidazoleNot Used
Sample Preparation Protein PrecipitationProtein Precipitation with cold methanol[5]Hollow fiber centrifugal ultrafiltration[6][10]Protein Precipitation with methanolProtein Precipitation with acetonitrile[8]

Table 2: Comparison of LC-MS/MS Methods for this compound Quantification in Plasma

ParameterMethod 1[11]Method 2[12]Method 3[13]Method 4[14]
Column Not SpecifiedC18 Shim-pack CLC-ODS(M) (150 mm x 4.6 mm, 5 µm)C8 reversed-phase columnAcquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase Not SpecifiedNot SpecifiedFormic acid-water-acetonitrile (2:1000:100)Not Specified
Flow Rate Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Ionization Mode Not SpecifiedESIESI NegativeNot Specified
Mass Transition Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Linearity Range Not Specified0.090 to 5.00 µg/mL[12]Not SpecifiedNot Specified
LOD Not Specified500 pg/mL[12]Not SpecifiedNot Specified
LOQ Not Specified80.36 ng/mL[12]0.12 µg/mL[13]0.0500 µg/mL
Internal Standard Not SpecifiedCephalexin[12]TerbutalineAmpicillin
Sample Preparation Deproteinization with acetonitrile and back-extraction[11]Solid-Phase Extraction (SPE)Protein Precipitation with acetonitrileSolid-Phase Extraction (SPE)[14]

Experimental Workflow and Protocols

The general workflow for quantifying this compound in plasma is depicted below. It involves sample collection, preparation to remove interfering substances, chromatographic separation, and finally, detection and quantification.

Experimental Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood_Collection Blood Collection (EDTA tubes) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Plasma_Storage Plasma Storage (-80°C) Plasma_Separation->Plasma_Storage Thawing Thaw Plasma Sample Plasma_Storage->Thawing IS_Addition Add Internal Standard Thawing->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) IS_Addition->Protein_Precipitation Centrifugation_Supernatant Centrifugation & Supernatant Collection Protein_Precipitation->Centrifugation_Supernatant HPLC_Injection HPLC/LC-MS/MS Injection Centrifugation_Supernatant->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method

This protocol is based on a common reversed-phase HPLC method with UV detection.

1. Materials and Reagents

  • This compound trihydrate reference standard

  • Cefadroxil (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Ultrapure water

  • Drug-free human plasma

2. Preparation of Solutions

  • Mobile Phase: Prepare a potassium phosphate buffer (e.g., 20 mM) and adjust the pH to 5.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 95:5 v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Stock Solutions: Prepare a stock solution of Amoxicillin (e.g., 1 mg/mL) in water. Prepare a stock solution of Cefadroxil (e.g., 1 mg/mL) in water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Amoxicillin stock solution with drug-free plasma to obtain calibration standards ranging from 1 to 80 µg/mL.

  • Internal Standard Working Solution: Prepare a working solution of Cefadroxil (e.g., 20 µg/mL) by diluting the stock solution with water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample (or standard) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Cefadroxil).

  • Add 400 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Inject a defined volume (e.g., 20 µL) into the HPLC system.

4. HPLC Conditions

  • Column: Waters Symmetry C18 (150x3.9 mm, 5 µm) or equivalent.

  • Mobile Phase: As prepared in step 2.

  • Flow Rate: 1.3 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

5. Data Analysis

  • Integrate the peak areas of Amoxicillin and the internal standard.

  • Calculate the peak area ratio (Amoxicillin/Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the Amoxicillin concentration for the standard samples.

  • Determine the concentration of Amoxicillin in the unknown samples from the calibration curve.

Protocol 2: LC-MS/MS Method

This protocol provides a more sensitive and selective method using tandem mass spectrometry.

1. Materials and Reagents

  • This compound trihydrate reference standard

  • Ampicillin or other suitable internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Stock Solutions: Prepare stock solutions of Amoxicillin and the internal standard (e.g., 1 mg/mL) in a suitable solvent (e.g., water:methanol 50:50).

  • Working Standard Solutions: Prepare calibration standards by spiking drug-free plasma with the Amoxicillin stock solution to cover the desired concentration range (e.g., 0.05 to 10 µg/mL).

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial, possibly with dilution in mobile phase A if necessary.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Column: A suitable C18 column, such as an Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).

  • Gradient Elution: A gradient program should be developed to ensure good separation. For example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Amoxicillin and the internal standard need to be optimized. For Amoxicillin, a common transition in negative mode is m/z 364.1 → 223.1[15].

5. Data Analysis

  • Similar to the HPLC-UV method, use the peak area ratios of the analyte to the internal standard to construct a calibration curve and quantify Amoxicillin in the plasma samples.

Principle of Chromatographic Separation

The separation of Amoxicillin from other components in the plasma extract is based on the principle of reversed-phase chromatography.

Chromatographic Separation cluster_system HPLC System cluster_column HPLC Column cluster_elution Elution Order Mobile_Phase Mobile Phase (Polar) p1 Mobile_Phase->p1 Flows through Stationary_Phase Stationary Phase (Non-polar C18) p2 p3 Amoxicillin Amoxicillin (More Polar) Elutes_First Amoxicillin elutes earlier Amoxicillin->Elutes_First Less retention Interference Interferences (Less Polar) Elutes_Later Interferences elute later Interference->Elutes_Later More retention

Caption: Principle of reversed-phase chromatographic separation of Amoxicillin.

In this separation mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (hydrophilic). Amoxicillin, being a relatively polar molecule, has a weaker interaction with the non-polar stationary phase and a stronger affinity for the polar mobile phase. Consequently, it travels through the column faster and elutes earlier than less polar, more hydrophobic interfering compounds from the plasma matrix. These interfering substances interact more strongly with the stationary phase, leading to longer retention times and effective separation.

References

Application Notes and Protocols for the Solid-State Characterization of L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Methodologies for the Physicochemical and Solid-State Analysis of L-Amoxicillin Trihydrate

Introduction

This compound, a widely used β-lactam antibiotic, exists in various solid forms, with the trihydrate being the most stable and common for pharmaceutical formulations.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) like amoxicillin are critical as they influence its stability, manufacturability, and bioavailability.[3] This document provides detailed application notes and experimental protocols for the key techniques used in the solid-state characterization of this compound trihydrate. The techniques covered include Powder X-ray Diffraction (PXRD), thermal analysis (DSC and TGA), and vibrational spectroscopy (FTIR and Raman).

General Workflow for Characterization

A systematic approach is essential for the comprehensive solid-state characterization of this compound. The workflow typically begins with visual examination, followed by definitive structural and thermal analysis to understand the crystalline nature, stability, and purity of the substance.

Amoxicillin_Characterization_Workflow cluster_0 Start: this compound Sample cluster_1 Primary Characterization cluster_2 Thermal Analysis cluster_3 Spectroscopic Analysis cluster_4 Data Integration & Reporting Sample This compound Trihydrate (API Powder) PXRD Powder X-Ray Diffraction (Crystallinity & Phase ID) Sample->PXRD Microscopy Microscopy (SEM/Optical) (Morphology & Size) Sample->Microscopy DSC Differential Scanning Calorimetry (Thermal Transitions, Purity) PXRD->DSC Report Comprehensive Solid-State Characterization Report PXRD->Report Microscopy->DSC TGA Thermogravimetric Analysis (Dehydration, Decomposition) DSC->TGA Correlate Events FTIR FTIR Spectroscopy (Functional Groups, Form ID) DSC->FTIR TGA->FTIR Evolved Gas Analysis (Optional) TGA->Report Raman Raman Spectroscopy (Molecular Structure) FTIR->Raman Complementary Info Raman->Report

Caption: General workflow for this compound solid-state characterization.

Powder X-ray Diffraction (PXRD)

3.1 Application Note PXRD is a fundamental technique for the solid-state analysis of pharmaceuticals. It is used to identify the specific crystalline form (polymorph, hydrate, or solvate), determine the degree of crystallinity, and detect amorphous content. For this compound, PXRD confirms the trihydrate crystal structure, which is distinct from anhydrous or other forms.[4][5] Changes in peak intensity can indicate variations in crystallinity, which may be affected by manufacturing processes like crystallization pH.[6][7]

3.2 Experimental Protocol

  • Sample Preparation: Gently grind a small amount (approx. 200-500 mg) of the this compound trihydrate powder with a mortar and pestle to ensure a random orientation of crystals and a uniform particle size.

  • Sample Mounting: Pack the powdered sample into a standard PXRD sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.

  • Instrument Setup (Typical Parameters):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 25-40 mA.[8]

    • Scan Range (2θ): 5° to 40°.[8]

    • Scan Speed/Step Size: 2°/min or as appropriate to achieve good signal-to-noise ratio.[8]

  • Data Analysis:

    • Process the raw data to obtain a diffractogram (Intensity vs. 2θ).

    • Identify the angular positions (2θ) and relative intensities of the diffraction peaks.

    • Compare the obtained peak positions with reference patterns for amoxicillin trihydrate to confirm its identity.[9]

3.3 Data Presentation: Characteristic PXRD Peaks

Diffraction Angle (2θ)Relative IntensityReference
12.11°Strong[9]
14.73°Strong[9]
17.57°Medium[9]
18.43°Strong[9]
25.48°Medium[9]
27.38°Medium[9]

Thermal Analysis: DSC and TGA

4.1 Application Note Thermal analysis provides critical information about the physical and chemical changes that occur in a substance as a function of temperature.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound trihydrate, DSC is used to determine the temperature and enthalpy of dehydration (loss of water) and subsequent decomposition.[10][11] The onset temperature and enthalpy can be correlated with the material's crystallinity and thermal stability.[5][6][7]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is essential for quantifying the loss of volatiles, such as the water of hydration in amoxicillin trihydrate. The theoretical mass loss for the three water molecules is approximately 12.9%.[10] TGA confirms the dehydration event observed in DSC and characterizes the thermal decomposition profile at higher temperatures.[10][12]

Thermal_Analysis_Relationship cluster_DSC DSC Analysis cluster_TGA TGA Analysis Amoxicillin Amoxicillin Trihydrate Sample DSC_Process Heat Sample at Constant Rate Amoxicillin->DSC_Process TGA_Process Heat Sample at Constant Rate Amoxicillin->TGA_Process DSC_Output Output: Heat Flow vs. Temp (Endotherms/Exotherms) DSC_Process->DSC_Output Measures Correlation Data Correlation DSC_Output->Correlation Endotherm at ~107-140°C TGA_Output Output: Mass % vs. Temp (Mass Loss Events) TGA_Process->TGA_Output Measures TGA_Output->Correlation Mass loss of ~12.9% Result Conclusion: Dehydration of Trihydrate followed by Decomposition Correlation->Result

Caption: Relationship between DSC and TGA for thermal analysis.

4.2 Experimental Protocols

4.2.1 Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-5 mg of this compound trihydrate into an aluminum DSC pan.[10][13]

  • Instrument Setup (Typical Parameters):

    • Pan Type: Aluminum pan, often with a pierced lid to allow volatiles to escape.[10]

    • Heating Rate: 10 °C/min.[10][13]

    • Temperature Range: 30 °C to 250 °C.[13]

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.[10]

    • Reference: An empty, sealed aluminum pan.

  • Data Analysis:

    • Record the DSC thermogram (Heat Flow vs. Temperature).

    • Identify endothermic and exothermic peaks.

    • Determine the onset temperature, peak maximum, and enthalpy (ΔH) for the dehydration event.[5][9]

4.2.2 Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 4-10 mg of this compound trihydrate into a TGA crucible (e.g., alumina or platinum).[10][11]

  • Instrument Setup (Typical Parameters):

    • Heating Rate: 10 °C/min.[10][11]

    • Temperature Range: Ambient to 700 °C.[10]

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.[10][11]

  • Data Analysis:

    • Plot the TGA curve (Mass % vs. Temperature) and its first derivative (DTG curve).

    • Determine the temperature range for each mass loss step.

    • Quantify the percentage of mass lost at each step, corresponding to dehydration and subsequent decomposition.

4.3 Data Presentation: Thermal Analysis Summary

TechniqueParameterTypical ValueObservationReferences
DSC Dehydration Onset Temp.119 - 126 °CEndothermic event[9]
Dehydration Peak Temp.107 - 140 °CVaries with conditions[9][10][14]
Enthalpy of Dehydration (ΔH)77 - 109 J/gIncreases with crystallinity[5][9]
Decomposition>185 °CExothermic event[10]
TGA Dehydration Mass Loss~12.9%Corresponds to 3 moles of H₂O[10][11]
Decomposition Onset~185 °CSecond major mass loss step[10]

Vibrational Spectroscopy: FTIR and Raman

5.1 Application Note Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and confirming molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the sample, providing a fingerprint spectrum based on the vibrational modes of its functional groups. It is highly effective for identifying the β-lactam ring, amide, and carboxylic acid groups in amoxicillin.[15][16] It can be used to distinguish between different solid forms and to detect degradation.[4][17]

  • Raman Spectroscopy measures the inelastic scattering of monochromatic light. It provides complementary information to FTIR and is particularly useful for analyzing C-H bonds and aromatic rings.[18] Surface-Enhanced Raman Spectroscopy (SERS) can be employed for detecting very low concentrations of amoxicillin.[19][20][21]

Spectroscopy_Workflow cluster_FTIR FTIR Analysis cluster_Raman Raman Analysis Sample This compound Trihydrate Solid Sample FTIR_Output Absorption Spectrum (Fingerprint Region) Sample->FTIR_Output Generates Raman_Output Scattering Spectrum (Molecular Vibrations) Sample->Raman_Output Generates FTIR_Input IR Radiation FTIR_Input->Sample Interaction Result Structural Confirmation & Functional Group Identification FTIR_Output->Result Raman_Input Laser Excitation Raman_Input->Sample Interaction Raman_Output->Result

Caption: Input and output relationship in spectroscopic analysis.

5.2 Experimental Protocols

5.2.1 Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: No specific preparation is typically needed. Place a small amount of the this compound powder directly onto the ATR crystal.

  • Instrument Setup (Typical Parameters):

    • Mode: Attenuated Total Reflectance (ATR).

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Collection & Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

    • Identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to a reference spectrum.

5.2.2 Raman Spectroscopy

  • Sample Preparation: Place a small amount of the powder on a microscope slide or into a capillary tube.

  • Instrument Setup (Typical Parameters):

    • Excitation Wavelength: 785 nm or 532 nm laser.[21]

    • Laser Power: 50 mW (adjust to avoid sample degradation).[21]

    • Spectral Range: 200 - 3200 cm⁻¹.

  • Data Analysis:

    • Acquire the Raman spectrum.

    • Identify the Raman shifts (cm⁻¹) corresponding to characteristic molecular vibrations.

5.3 Data Presentation: Key Vibrational Bands

TechniqueWavenumber / Raman Shift (cm⁻¹)AssignmentReferences
FTIR ~3525, 3461-OH (crystal water) and -NH stretch[22]
~3178, 3039Phenol -OH and Aromatic C-H stretch[22]
~1772-1776C=O stretch (β-lactam ring)[15][23]
~1685-1693C=O stretch (amide)[15][16]
~1582, 1519Aromatic ring modes[23]
Raman 1500 - 1800Characteristic region for β-lactams[18]
~1000C-H bond of benzene ring[18]
851Characteristic band[24]

Conclusion

The solid-state characterization of this compound trihydrate is a multi-faceted process requiring the integration of several analytical techniques. PXRD provides unequivocal identification of the crystalline form, while thermal methods like DSC and TGA are crucial for assessing its thermal stability and hydration state. Vibrational spectroscopy (FTIR and Raman) offers a detailed confirmation of the molecular structure. Together, these methods provide a comprehensive profile of the API, ensuring its quality, stability, and suitability for pharmaceutical development.

References

Protocol for L-Amoxicillin Susceptibility Testing in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used in the treatment of bacterial infections. It belongs to the aminopenicillin family and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The emergence and spread of antimicrobial resistance necessitate accurate and standardized methods for determining the susceptibility of bacterial isolates to amoxicillin. This document provides detailed protocols for this compound susceptibility testing based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of Susceptibility Testing

Antimicrobial susceptibility testing (AST) determines the minimal inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism. The MIC is then compared to established clinical breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). This categorization guides clinicians in selecting appropriate antibiotic therapy. The primary methods for determining amoxicillin susceptibility are broth microdilution, Kirby-Bauer disk diffusion, and gradient diffusion (E-test).

Data Presentation: this compound Clinical Breakpoints

The following tables summarize the clinical breakpoints for amoxicillin and amoxicillin-clavulanic acid against various bacterial species as per the 2024 CLSI M100-ED34 and EUCAST v 14.0 guidelines. Amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to overcome resistance mediated by β-lactamase enzymes.

Table 1: CLSI 2024 (M100-ED34) Breakpoints for Amoxicillin-Clavulanic Acid

OrganismMethodDisk Content (µg)Zone Diameter Breakpoints (mm)MIC Breakpoints (µg/mL)
SI
EnterobacteralesDisk Diffusion20/10≥ 1814-17
Broth Dilution
Staphylococcus aureusDisk Diffusion20/10≥ 20-
Broth Dilution
Enterococcus spp.Broth Dilution---
Haemophilus influenzaeBroth Dilution---

Note: For Enterococcus spp., ampicillin breakpoints are often used to infer amoxicillin susceptibility. Clavulanic acid concentration is fixed at 2 µg/mL for broth dilution testing of Enterobacterales and S. aureus.

Table 2: EUCAST 2024 (v 14.0) Breakpoints for Amoxicillin and Amoxicillin-Clavulanic Acid

OrganismMethodDisk Content (µg)Zone Diameter Breakpoints (mm)MIC Breakpoints (µg/mL)
SR
Enterobacterales (uncomplicated UTI only)Broth Dilution---
Staphylococcus aureusBroth Dilution---
Enterococcus faecalisBroth Dilution---
Enterococcus faeciumBroth Dilution---
Haemophilus influenzaeBroth Dilution---

Note: EUCAST often provides specific guidance on intrinsic resistance and recommends testing ampicillin for certain species to infer amoxicillin susceptibility. For amoxicillin-clavulanic acid, the concentration of clavulanic acid is typically fixed at 2 mg/L in broth microdilution.

Experimental Protocols

Quality Control

Prior to and concurrently with testing clinical isolates, it is imperative to perform quality control (QC) testing using reference strains with known susceptibility profiles. QC results must fall within the acceptable ranges specified by CLSI or EUCAST.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Haemophilus influenzae ATCC® 49247™

Broth Microdilution Method

This method determines the MIC of amoxicillin in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin in an appropriate solvent as recommended by the manufacturer.

  • Prepare Serial Dilutions: Perform serial twofold dilutions of the amoxicillin stock solution in CAMHB in the microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies of similar morphology in a sterile broth or saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of amoxicillin that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This method assesses susceptibility based on the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Amoxicillin disks (e.g., 10 µg) or Amoxicillin-Clavulanic acid disks (e.g., 20/10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60° each time to ensure even distribution.

  • Disk Application: Aseptically apply the amoxicillin or amoxicillin-clavulanic acid disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). Compare the zone diameter to the clinical breakpoints to determine the susceptibility category.

Gradient Diffusion (E-test) Method

This method utilizes a plastic strip with a predefined gradient of amoxicillin to determine the MIC.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Amoxicillin E-test strips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation and Inoculation: Follow the same procedure as for the Kirby-Bauer method.

  • E-test Strip Application: Aseptically apply the amoxicillin E-test strip to the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mandatory Visualizations

This compound Susceptibility Testing Workflow

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Susceptibility Testing Methods cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Broth Broth Microdilution Inoculum->Broth Disk Kirby-Bauer Disk Diffusion Inoculum->Disk Etest Gradient Diffusion (E-test) Inoculum->Etest Incubation Incubation (35°C, 16-20h) Broth->Incubation Disk->Incubation Etest->Incubation Measurement Measure MIC or Zone Diameter Incubation->Measurement Interpretation Interpret using CLSI/EUCAST Breakpoints Measurement->Interpretation Result Report as S, I, or R Interpretation->Result

Caption: Workflow for bacterial susceptibility testing.

Mechanism of this compound Action

Amoxicillin_Action Amoxicillin This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Amoxicillin->PBP Binds to & inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes cross-linking Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Weakened wall leads to

Caption: this compound's mechanism of action.

Mechanism of Beta-Lactamase Resistance

Resistance_Mechanism Amoxicillin This compound (with β-lactam ring) BetaLactamase β-Lactamase Enzyme Amoxicillin->BetaLactamase Target InactiveAmox Inactive Amoxicillin (hydrolyzed β-lactam ring) BetaLactamase->InactiveAmox Hydrolyzes PBP Penicillin-Binding Proteins (PBPs) InactiveAmox->PBP Cannot bind to CellWall Cell Wall Synthesis (continues) PBP->CellWall

Caption: Beta-lactamase mediated resistance.

Application Notes and Protocols for L-Amoxicillin as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Amoxicillin is a widely used, moderate-spectrum, β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy is directly related to its purity and concentration in pharmaceutical formulations. Therefore, accurate and precise analytical methods are crucial for the quality control of amoxicillin in both bulk drug substances and finished products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, where this compound of known purity serves as a reference standard for identification, assay, and impurity profiling.

These application notes provide detailed protocols for the use of this compound as a reference standard in common chromatographic analyses, tailored for researchers, scientists, and drug development professionals.

Application Note 1: Assay of this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC

This note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is demonstrated to be simple, rapid, accurate, and precise, making it suitable for routine quality control analysis.[2]

Chromatographic Conditions

The following table summarizes the instrumental parameters for the RP-HPLC analysis of this compound.

ParameterSpecification
Column Hypersil C18 (250 x 4.6 mm, 5 µm)[2] or equivalent L1 packing
Mobile Phase Potassium dihydrogen phosphate buffer and Methanol (95:5 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 283 nm[2] or 230 nm[3]
Injection Volume 10 µL[3] or 20 µL[2]
Column Temperature Ambient[4]
Run Time 10 minutes[2]
Experimental Protocol

1. Preparation of Mobile Phase (Potassium Dihydrogen Phosphate Buffer)

  • Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water.[3][5][6]

  • Adjust the pH to 5.0 ± 0.1 with a 45% (w/w) solution of potassium hydroxide.[3][5][6]

  • For the mobile phase, mix this buffer with methanol in the specified ratio (e.g., 95:5 v/v).[2]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[1]

2. Preparation of this compound Reference Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to dissolve.[2]

  • Make up the volume to 100 mL with the mobile phase.[2]

3. Preparation of Working Standard Solutions

  • From the stock solution, prepare a series of dilutions with the mobile phase to obtain concentrations in the range of 20-100 µg/mL.[2] These solutions are used to establish the linearity of the method.

4. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder 20-25 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Amoxicillin and transfer it to a 100 mL volumetric flask.[2]

  • Add about 50 mL of the mobile phase and sonicate for 20 minutes.[2]

  • Make up the volume with the mobile phase and filter the resulting solution through a membrane filter.[2]

  • Further dilute the solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).[2]

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.[2]

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of Amoxicillin in the sample.

Method Validation Data

The following table summarizes typical validation parameters for this RP-HPLC method.

Validation ParameterResult
Linearity Range 20-100 µg/mL[2]
Correlation Coefficient (r²) > 0.999[1]
Retention Time (t_R) Approximately 6.30 min[2]
Tailing Factor 1.4[2]
Recovery 99.26-99.53%[2]
Precision (%RSD) < 2%[2]

Workflow Diagram

G prep_mobile Prepare Mobile Phase (Buffer:Methanol 95:5) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare this compound Reference Standard Solution inject_std Inject Standard Solutions (for Calibration Curve) prep_std->inject_std prep_sample Prepare Sample Solution (from dosage form) inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_std equilibrate->inject_sample acquire_data Acquire Chromatographic Data (Peak Area, Retention Time) inject_std->acquire_data inject_sample->acquire_data calculate Calculate Amoxicillin Content acquire_data->calculate

Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.

Application Note 2: USP Assay Method for this compound

The United States Pharmacopeia (USP) provides a standardized assay method for this compound, which is crucial for regulatory compliance and ensuring product quality.[5] This method utilizes an L1 column, which is a C18 reversed-phase column.[7]

Chromatographic Conditions (USP)
ParameterSpecification
Column L1 Packing (e.g., C18, 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Buffer (1:24 v/v)[4][5] or (4:96 v/v)[8]
Buffer 6.8 g/L Monobasic Potassium Phosphate, pH adjusted to 5.0[5][6]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 230 nm[3]
Injection Volume 10 µL[3]
Experimental Protocol (USP)

1. Preparation of Buffer

  • Dissolve 6.8 g of monobasic potassium phosphate in 1 liter of water.

  • Adjust the pH to 5.0 ± 0.1 with a 45% (w/w) potassium hydroxide solution.[5]

2. Preparation of Mobile Phase

  • Prepare a filtered and degassed mixture of acetonitrile and the prepared buffer in a ratio of 1:24.[5] Note: The acetonitrile concentration can be decreased to increase the retention time of amoxicillin.[4]

3. Preparation of Standard Solution (1.2 mg/mL)

  • Accurately weigh a quantity of USP Amoxicillin Reference Standard (RS).

  • Dissolve in the Buffer to obtain a final concentration of about 1.2 mg/mL.[5][6]

  • This solution should be used within 6 hours of preparation.[5]

4. Preparation of Sample Solution (e.g., from Capsules)

  • Combine the contents of not fewer than 20 capsules.

  • Transfer a quantity of the mixed powder, equivalent to about 200 mg of amoxicillin, to a 200-mL volumetric flask.

  • Add the Buffer to volume and sonicate to ensure complete dissolution.[5]

  • This solution should also be used within 6 hours.[5]

5. System Suitability

  • The HPLC system must meet certain performance criteria before sample analysis can proceed.

System Suitability Requirements (USP)
ParameterRequirement
Column Efficiency Not less than 1700 theoretical plates[4]
Tailing Factor Not more than 2.5[4]
Relative Standard Deviation (RSD) Not more than 1.5% for replicate injections[4]
Capacity Factor (k') Between 1.1 and 2.8[4]

System Suitability Logic Diagram

G start Start Analysis inject_std Inject Standard (5-6 replicates) start->inject_std check_rsd RSD ≤ 1.5% ? inject_std->check_rsd check_tailing Tailing Factor ≤ 2.5 ? check_rsd->check_tailing Yes system_not_ok System is Not Suitable Troubleshoot & Re-equilibrate check_rsd->system_not_ok No check_plates Theoretical Plates ≥ 1700 ? check_tailing->check_plates Yes check_tailing->system_not_ok No system_ok System is Suitable Proceed with Sample Analysis check_plates->system_ok Yes check_plates->system_not_ok No

Caption: Decision workflow for verifying HPLC system suitability as per USP guidelines.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Amoxicillin using Penicillin G Acylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the enzymatic synthesis of L-Amoxicillin, a widely used β-lactam antibiotic. The protocols detailed herein utilize immobilized Penicillin G Acylase (PGA) for a greener and more efficient alternative to traditional chemical synthesis routes. These methods offer mild reaction conditions, reduced environmental impact, and high product purity.[1][2]

Introduction

The enzymatic synthesis of amoxicillin is a kinetically controlled process catalyzed by Penicillin G Acylase (PGA).[2] This method involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated side chain, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM).[2] The enzyme facilitates the formation of an amide bond between these two precursors to yield amoxicillin. A key advantage of this biocatalytic approach is the reduction of hazardous chemical waste and energy-intensive steps associated with conventional chemical synthesis.[1]

The overall reaction is accompanied by two undesirable side reactions also catalyzed by PGA: the hydrolysis of the acyl donor (D-HPGM) and the hydrolysis of the product (amoxicillin).[3] Optimizing reaction conditions is therefore crucial to maximize the yield of amoxicillin.

Key Reaction Parameters and Optimization

The efficiency of the enzymatic synthesis of amoxicillin is influenced by several factors, including pH, temperature, substrate ratio, and the use of co-solvents.

Table 1: Summary of Optimal Reaction Conditions for Amoxicillin Synthesis

ParameterOptimal Range/ValueNotesReference
pH 6.0 - 7.0A constant pH is preferable to a variable one. The highest yield is often achieved at pH 6.5.[3][4]
Temperature 15°C - 35°CLower temperatures (e.g., 15°C) can lead to higher maximum yields, though productivity may be higher at slightly warmer temperatures like 20°C. One study found 35°C to be optimal.[4][5]
Substrate Molar Ratio (D-HPGM:6-APA) 3:1An excess of the acyl donor (D-HPGM) generally leads to higher yields.[2][5]
Enzyme Concentration 5 g/L (with 100U)This is an example concentration; the optimal amount may vary based on the specific activity of the immobilized enzyme preparation.[3][5]
Co-solvents Ethylene glycol (30-60% v/v)Co-solvents can enhance the synthesis yield by reducing water activity, which suppresses hydrolytic side reactions.[4][6]
Reaction Time 400 - 480 minutesThe maximum yield is typically achieved within this timeframe, after which product hydrolysis may become more significant.[3][5]

Experimental Protocols

Protocol 1: Immobilization of Penicillin G Acylase (PGA)

Objective: To immobilize Penicillin G Acylase on a solid support for enhanced stability and reusability.

Materials:

  • Penicillin G Acylase (PGA) from Escherichia coli

  • Glyoxyl-agarose gel beads or other suitable support (e.g., epoxy resin like Amberlite XAD7)[2]

  • Phosphate buffer (pH 8.1)[2]

Procedure:

  • Prepare the glyoxyl-agarose gel as per the manufacturer's instructions or as described by Guisan (1988).

  • Dissolve the Penicillin G Acylase in a phosphate buffer (pH 8.1).[2]

  • Mix the PGA solution with the prepared glyoxyl-agarose gel beads.

  • Allow the immobilization reaction to proceed with gentle agitation. The specific time and temperature will depend on the enzyme and support characteristics but can be carried out for a few hours at room temperature.

  • After the immobilization period, thoroughly wash the beads with phosphate buffer to remove any unbound enzyme.[2]

  • Store the immobilized PGA at 4°C until use.

Protocol 2: Enzymatic Synthesis of this compound

Objective: To synthesize this compound using immobilized PGA.

Materials:

  • Immobilized Penicillin G Acylase (PGA)

  • 6-aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)[7]

  • Ethylene glycol (optional)[4][6]

  • Reaction vessel (e.g., jacketed glass reactor with overhead stirring)

  • pH meter and controller (optional, for maintaining constant pH)

  • HPLC system for analysis

Procedure:

  • Set up the reaction vessel at the desired temperature (e.g., 25°C) using a water bath or circulator.[8]

  • Prepare the reaction mixture by dissolving 6-APA and D-HPGM in the phosphate buffer (pH 6.5). A common starting concentration is 20 mM 6-APA and 40-60 mM D-HPGM.[3][5] If using a co-solvent, prepare the buffer-ethylene glycol mixture first.

  • Add the immobilized PGA to the reaction mixture to initiate the synthesis. An exemplary enzyme concentration is 5 g/L.[3][5]

  • Maintain constant stirring throughout the reaction.

  • If a pH controller is available, maintain the pH at 6.5 by the controlled addition of an acid or base.

  • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 30-60 minutes).

  • Analyze the samples for the concentrations of amoxicillin, 6-APA, and D-HPGM using a suitable HPLC method.

  • Continue the reaction until the maximum concentration of amoxicillin is reached (typically 400-480 minutes).[3][5]

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The resulting amoxicillin solution can then be subjected to downstream purification processes.

Data Presentation

Table 2: Comparative Yields of Amoxicillin Synthesis under Various Conditions

6-APA (mM)D-HPGM (mM)Temperature (°C)pHCo-solventYield (%)Reference
2040356.3 (constant)None~50[3][5]
2060256.3 (constant)None~37[3]
116394.4156.5Ethylene glycol92.4[4]
5050256.571% (v/v) BMI·NTf₂>36% increase over aqueous[9]
150 (from PGK)450256.060% (v/v) Ethylene glycol55.2[6]

Table 3: Comparison of Enzymatic vs. Chemical Synthesis of Amoxicillin

ParameterEnzymatic SynthesisChemical Synthesis (Dane Salt Route)Reference
Catalyst Immobilized Penicillin G Acylase (PGA)Chemical reagents (e.g., pivaloyl chloride)[1]
Primary Reactants 6-APA, D-HPGM6-APA, Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid[1]
Reaction Temperature Mild (typically 25°C - 35°C)Very low (typically -30°C to -50°C)[1]
Reaction pH Near neutral (typically pH 6.0 - 7.0)Acidic conditions for hydrolysis (pH ~1.5)[1]
Solvents Primarily aqueous media, sometimes with co-solventsHalogenated organic solvents (e.g., methylene chloride)[1]
Typical Yield 50% - 92.4%~77% - 82%[1][4]
Product Purity High, often requiring minimal purificationHigh, but can contain more impurities requiring extensive purification[1]

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Catalyst cluster_products Products & By-products 6-APA 6-Aminopenicillanic Acid (6-APA) PGA Penicillin G Acylase (PGA) 6-APA->PGA D-HPGM D-p-hydroxyphenylglycine methyl ester (D-HPGM) D-HPGM->PGA HPG p-hydroxyphenylglycine (HPG) D-HPGM->HPG Hydrolysis (Side Reaction) Amoxicillin This compound PGA->Amoxicillin Synthesis Methanol Methanol PGA->Methanol Synthesis Amoxicillin->HPG Hydrolysis (Side Reaction)

Caption: Enzymatic synthesis of this compound pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Analysis & Separation prep_reactants Prepare Reactants (6-APA, D-HPGM in Buffer) reaction Combine Reactants and Enzyme in Bioreactor prep_reactants->reaction prep_enzyme Prepare Immobilized Penicillin G Acylase prep_enzyme->reaction control Control Temperature and pH reaction->control sampling Monitor Reaction via Periodic Sampling reaction->sampling separation Separate Immobilized Enzyme (Filtration) reaction->separation End of Reaction hplc HPLC Analysis (Quantify Amoxicillin) sampling->hplc hplc->reaction Decision to Stop separation->prep_enzyme Enzyme Recycling purification Purify Amoxicillin (Downstream Processing) separation->purification

References

Application Note: Formulation and Evaluation of Controlled-Release L-Amoxicillin Microspheres for Oral Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used for treating bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which leads to cell lysis and death.[1][3][4][5] However, amoxicillin's effectiveness can be limited by its degradation in the acidic environment of the stomach and a short biological half-life, necessitating frequent dosing.[6][7]

Controlled-release formulations, such as microspheres, offer a promising approach to overcome these limitations. By encapsulating amoxicillin within a polymeric matrix, it is possible to protect the drug from gastric degradation, prolong its release, and potentially improve patient compliance by reducing dosing frequency.[8][9][10] This application note provides a detailed protocol for the preparation and in vitro evaluation of this compound-loaded microspheres using the ionic gelation method.

Mechanism of Action of this compound

Amoxicillin is a bactericidal antibiotic that interferes with the synthesis of the peptidoglycan layer of the bacterial cell wall.[3] This process is crucial for maintaining the structural integrity of the bacterial cell.[3][4] Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[1][4][5] The inhibition of PBP activity weakens the cell wall, leading to cell lysis and bacterial death.[1][4]

Some bacteria have developed resistance to amoxicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[3][4] To counteract this, amoxicillin is often co-administered with a β-lactamase inhibitor, such as clavulanic acid.[3]

amoxicillin_mechanism cluster_bacterium Bacterial Cell cluster_drug Drug Action PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis & Death CellWall->Lysis Amoxicillin This compound Amoxicillin->PBP Inhibits Inhibition->CellWall Weakened Cell Wall

Mechanism of action of this compound.

Experimental Protocols

The following protocols describe the preparation of this compound-loaded chitosan-alginate microspheres using the ionic gelation method, followed by their characterization.[8]

Materials
  • This compound Trihydrate

  • Sodium Alginate

  • Chitosan

  • Calcium Chloride (CaCl₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

Equipment
  • Magnetic Stirrer

  • Homogenizer

  • Syringe with a flat-tipped needle

  • Freeze Dryer

  • UV-Vis Spectrophotometer

  • USP Dissolution Apparatus (Type II, paddle)

  • Scanning Electron Microscope (SEM)

  • Particle Size Analyzer

Preparation of this compound Loaded Microspheres

This protocol is based on the ionic gelation method, which involves the cross-linking of a polyelectrolyte (sodium alginate) with a counter-ion (calcium ions) to form microspheres.[8]

  • Prepare the Sodium Alginate Solution: Dissolve a specified amount of sodium alginate in deionized water with continuous stirring to form a homogenous solution.

  • Prepare the Drug Dispersion: Disperse a pre-weighed amount of this compound trihydrate in the sodium alginate solution under constant stirring.

  • Prepare the Chitosan-Calcium Chloride Solution: Dissolve chitosan in a dilute acetic acid solution. Add calcium chloride to this solution and stir until completely dissolved.

  • Form the Microspheres: Extrude the amoxicillin-alginate dispersion dropwise into the chitosan-calcium chloride solution using a syringe. Maintain constant stirring.

  • Cure the Microspheres: Allow the formed microspheres to cure in the solution for a specified time to ensure complete cross-linking.

  • Wash and Dry: Collect the microspheres by filtration, wash them with deionized water to remove any unreacted reagents, and then freeze-dry them.

experimental_workflow cluster_prep Microsphere Preparation cluster_char Characterization A Prepare Sodium Alginate Solution B Disperse this compound in Alginate Solution A->B D Extrude Drug Dispersion into Chitosan-CaCl2 Solution B->D C Prepare Chitosan-CaCl2 Solution C->D E Cure Microspheres D->E F Wash and Freeze-Dry E->F G Particle Size & Morphology (SEM) F->G H Drug Loading & Encapsulation Efficiency F->H I In Vitro Drug Release (USP Apparatus II) F->I

References

Application Notes and Protocols for Forced Degradation Studies of L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation, or stress testing, is a critical process in pharmaceutical development that involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] This process is essential for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] L-Amoxicillin, a widely used β-lactam antibiotic, is known to be susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring.[1][3] These application notes provide a detailed protocol for conducting forced degradation studies on this compound in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6] The objective is to achieve a target degradation of 5-20% to elucidate the primary degradation pathways.[4][7]

Experimental Protocols

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection, is necessary to separate and quantify this compound from its degradation products.[1][8][9]

1. Preparation of this compound Stock Solution

A stock solution of this compound is prepared to a known concentration, for example, 1 mg/mL, in a suitable solvent such as water, methanol, or a buffer solution.[3]

2. Stress Conditions

The following are the recommended stress conditions for the forced degradation studies of this compound:

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of an acid, such as 0.1 M HCl, and maintained at a controlled temperature, for instance, 60°C, for a specified duration.[3] In another study, 0.375 M HCl was used at 25°C for 30 minutes.[10]

  • Base Hydrolysis (Alkaline Hydrolysis): The stock solution is treated with a base, for example, 0.015 M NaOH, and kept at room temperature (25°C) for 15 minutes.[10] The reaction is then neutralized with a suitable acid.[10]

  • Oxidative Degradation: To 1 mL of the this compound stock solution, 1 mL of 1.5% hydrogen peroxide (H₂O₂) is added, and the mixture is kept at room temperature (25°C) for 30 minutes.[1][10]

  • Thermal Degradation: The this compound drug substance is exposed to dry heat in a hot air oven at a temperature of 105°C for 3 hours.[10] Thermal degradation studies are generally conducted at temperatures ranging from 40-80°C.[7]

  • Photolytic Degradation: this compound samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[2][5] The wavelength of light is typically in the range of 300-800 nm.[5]

3. Sample Analysis

All stressed samples, along with an unstressed control sample, are analyzed using a validated stability-indicating HPLC method.[9] The peak purity of this compound in all stressed chromatograms should be evaluated using a Photodiode Array (PDA) detector to ensure it is free from co-eluting degradation products.[9]

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a structured table for clear comparison.

Stress ConditionReagent/ConditionTemperatureDuration% Degradation (Target: 5-20%)Major Degradation Products
Acid Hydrolysis0.1 M HCl60°CTo be determined5-20%Amoxicillin Penicilloic Acid
Base Hydrolysis0.015 M NaOH25°C15 minutes~50%[11]Amoxicillin Penicilloic Acid
Oxidative Degradation1.5% H₂O₂25°C30 minutes5-20%Oxidized derivatives
Thermal DegradationDry Heat105°C3 hours≥10%[11]N-pivaloylamoxicillin[12]
Photolytic Degradation1.2 million lux hours & 200 Wh/m²AmbientTo be determinedNot significant[10][11]Photodegradants

Mandatory Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.015 M NaOH, 25°C) stock->base oxidation Oxidative Degradation (1.5% H₂O₂, 25°C) stock->oxidation thermal Thermal Degradation (105°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo hplc RP-HPLC Analysis with UV/PDA Detection acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis and Degradation Product Identification hplc->data

Caption: Experimental workflow for this compound forced degradation studies.

This compound Degradation Pathway

G Amoxicillin This compound APA Amoxicillin Penicilloic Acid (APA) Amoxicillin->APA Hydrolysis (β-lactam ring opening) Diketopiperazine Amoxicillin Diketopiperazine APA->Diketopiperazine Intramolecular Cyclization Penilloic_Acid Amoxicillin Penilloic Acid APA->Penilloic_Acid Decarboxylation

References

Determining L-Amoxicillin Efficacy: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Amoxicillin, a β-lactam antibiotic, is a widely used therapeutic agent for treating bacterial infections. Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][2][3][4] This application note provides detailed protocols for two common cell-based assays used to determine the efficacy of this compound: the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer disk diffusion assay. These assays are fundamental in preclinical drug development and antimicrobial susceptibility testing.

Amoxicillin's mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall.[4][5] By binding to and inactivating PBPs, amoxicillin prevents the cross-linking of peptidoglycan chains, thereby weakening the cell wall and rendering the bacterium susceptible to osmotic lysis.[2][3][4]

Mechanism of Action: Signaling Pathway

The bactericidal effect of this compound is a direct result of its interference with the bacterial cell wall synthesis pathway. The following diagram illustrates this process.

cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall & Membrane cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall Intact Cell Wall Peptidoglycan_synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: this compound inhibits bacterial cell wall synthesis.

Data Presentation: this compound Efficacy

The following table summarizes typical quantitative data obtained from cell-based assays determining this compound efficacy against susceptible bacterial strains.

Assay TypeBacterial StrainThis compound ConcentrationResult
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus0.25 µg/mLInhibition of visible growth
Escherichia coli8 µg/mLInhibition of visible growth
Streptococcus pneumoniae0.06 µg/mLInhibition of visible growth
Kirby-Bauer Disk Diffusion Staphylococcus aureus10 µg disk28 mm zone of inhibition
Escherichia coli10 µg disk18 mm zone of inhibition
Haemophilus influenzae10 µg disk25 mm zone of inhibition

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7]

Workflow Diagram:

prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of this compound add_amoxicillin Add this compound Dilutions to Plate prep_dilutions->add_amoxicillin dispense_broth Dispense Broth to 96-well Plate dispense_broth->add_amoxicillin add_amoxicillin->add_inoculum incubate Incubate Plate (35°C for 16-20 hours) add_inoculum->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multichannel pipette and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1280 µg/mL) in an appropriate solvent.[6]

  • Prepare Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Prepare Serial Dilutions:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a twofold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the drug.[6]

  • Inoculate the Plate: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of this diluted inoculum to each well, bringing the final volume to 100 µL.[6] Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[6][7]

Kirby-Bauer Disk Diffusion Assay

This assay tests the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.[8][9][10]

Workflow Diagram:

prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disk Apply this compound Disk to Agar Surface streak_plate->apply_disk incubate Incubate Plate (37°C for 16-18 hours) apply_disk->incubate measure_zone Measure Diameter of Zone of Inhibition incubate->measure_zone interpret_results Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret_results

References

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the stereospecific synthesis of L-Amoxicillin, primarily focusing on the enzymatic approach.

Troubleshooting Guide

Problem: Low Yield of this compound

Low yields in the enzymatic synthesis of this compound are a common challenge, often stemming from suboptimal reaction conditions that favor competing hydrolysis reactions over the desired synthesis. The primary competing reactions are the hydrolysis of the acyl donor (D-p-hydroxyphenylglycine methyl ester, D-HPGM) and the hydrolysis of the product, this compound, both catalyzed by Penicillin G Acylase (PGA).

Initial Troubleshooting Steps:

  • Verify Substrate Quality and Ratio: Ensure the purity of 6-aminopenicillanic acid (6-APA) and D-HPGM. An excess of the acyl donor (D-HPGM) relative to the nucleophile (6-APA) can favor the synthesis reaction. A molar ratio of 1:3 (6-APA:D-HPGM) has been shown to improve yields.[1][2][3]

  • Confirm Enzyme Activity: Check the activity of the immobilized Penicillin G Acylase (PGA). Improper storage or handling can lead to reduced enzyme activity.

  • Monitor pH Control: The pH of the reaction is critical. Maintaining a constant, optimal pH is preferable to a variable one.[1][2][3]

  • Analyze Reaction Temperature: Temperature influences both the rate of synthesis and hydrolysis. The optimal temperature is a balance between maximizing the synthesis rate and minimizing product and substrate hydrolysis.

Troubleshooting Logic for Low Amoxicillin Yield

This diagram outlines a systematic approach to diagnosing and resolving low yields in the enzymatic synthesis of this compound.

Low_Yield_Troubleshooting start Low Amoxicillin Yield check_substrates Verify Substrate Quality and Ratio (e.g., 1:3 6-APA:D-HPGM) start->check_substrates check_enzyme Check Enzyme Activity and Loading check_substrates->check_enzyme Substrates OK optimize_ratio Optimize Substrate Ratio (Increase D-HPGM) check_substrates->optimize_ratio Ratio Suboptimal check_pH Is pH Stable and Optimal? (e.g., pH 6.0-7.0) check_enzyme->check_pH Enzyme OK increase_enzyme Increase Enzyme Loading check_enzyme->increase_enzyme Low Activity/Loading check_temp Is Temperature Optimal? (e.g., 25-35°C) check_pH->check_temp Yes stabilize_pH Stabilize pH with Buffer check_pH->stabilize_pH No optimize_temp Optimize Temperature check_temp->optimize_temp No consider_cosolvent Consider Co-solvent Addition (e.g., Ethylene Glycol) check_temp->consider_cosolvent Yes optimize_ratio->check_enzyme increase_enzyme->check_pH stabilize_pH->check_temp optimize_temp->consider_cosolvent in_situ_removal Implement In Situ Product Removal (e.g., with Zn2+) consider_cosolvent->in_situ_removal no_improvement No Improvement consider_cosolvent->no_improvement yield_improved Yield Improved in_situ_removal->yield_improved in_situ_removal->no_improvement further_investigation Further Investigation Needed (e.g., Enzyme Kinetics Study) no_improvement->further_investigation

Caption: Troubleshooting logic for addressing low amoxicillin yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during this compound synthesis?

In the kinetically controlled enzymatic synthesis of this compound, the main reaction is the coupling of 6-aminopenicillanic acid (6-APA) with an activated side-chain donor, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM). However, two major undesired side reactions, also catalyzed by Penicillin G Acylase (PGA), compete with the synthesis:

  • Hydrolysis of the activated side-chain (D-HPGM): This reaction consumes the side-chain donor.[2][4]

  • Hydrolysis of the product (this compound): This reaction degrades the desired amoxicillin back into 6-APA and the side-chain acid (p-hydroxyphenylglycine).[2][4]

These hydrolytic reactions reduce the overall yield and efficiency of the synthesis process.[5][6]

Q2: How does the ratio of substrates (6-APA to D-HPGM) affect the synthesis?

The molar ratio of the acyl donor (D-HPGM) to the nucleophile (6-APA) is a critical parameter. Using an excess of the acyl donor can favor the synthesis reaction over the competing hydrolysis reactions. Studies have shown that a 1/3 ratio of 6-APA to D-HPGM can significantly improve the yield of amoxicillin compared to equimolar ratios or an excess of 6-APA.[1][2][3]

Q3: What is the optimal pH for enzymatic this compound synthesis?

The pH of the reaction medium significantly influences the activity and stability of Penicillin G Acylase and the ionization state of the substrates. The optimal pH for amoxicillin synthesis is typically in the range of 6.0 to 7.0.[7] It is also crucial to maintain a constant pH during the reaction, as fluctuations can negatively impact the yield.[1][2][3]

Q4: Does temperature play a significant role in the synthesis?

Yes, temperature is another key parameter. While many enzymatic reactions are conducted at room temperature (around 25°C), increasing the temperature can sometimes enhance the synthesis rate. For amoxicillin synthesis, studies have shown that increasing the temperature from 25°C to 35°C can lead to a higher yield.[1][2] However, excessively high temperatures can lead to enzyme denaturation. The optimal temperature will depend on the specific characteristics of the immobilized enzyme being used.

Q5: How can solvents or co-solvents be used to minimize side reactions?

The use of organic co-solvents can reduce water activity, which in turn can suppress the undesirable hydrolysis reactions. Ethylene glycol has been shown to be an effective co-solvent, with concentrations up to 60% (v/v) leading to improved amoxicillin yields.[8][9] Ionic liquids have also been investigated as an alternative to conventional organic solvents, with some showing a significant increase in the synthesis-to-hydrolysis ratio.[5][6]

Q6: What is "in situ product removal" and how can it improve yield?

In situ product removal is a strategy to shift the reaction equilibrium towards product formation by continuously removing the product from the reaction medium. In the case of amoxicillin synthesis, zinc ions (Zn²⁺) can be added to the reaction. These ions form a complex with the amoxicillin, effectively removing it from the solution and driving the synthesis reaction forward. This method has been shown to significantly increase the yield of amoxicillin.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, highlighting the impact of different reaction parameters on the yield.

Table 1: Effect of Substrate Ratio and Temperature on Amoxicillin Yield

6-APA:D-HPGM RatioTemperature (°C)Yield (%)Reference
1:32537[1][2]
1:23550[1][2]
1:125~10[1]

Table 2: Effect of Co-solvents on Amoxicillin Synthesis

Co-solventConcentration (v/v)Yield (%)Reference
None (Aqueous)-~37-50[1][2]
Ethylene Glycol50%69.13[1]
Ethylene Glycol60%55.2[8]
BMI·PF₆ (Ionic Liquid)75%400% increase in S/H ratio[6]
BMI·NTf₂ (Ionic Liquid)71%>36% increase in conversion[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the kinetically controlled synthesis of this compound using immobilized Penicillin G Acylase.

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Immobilized Penicillin G Acylase (PGA) from Escherichia coli

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • Jacketed batch reactor with temperature and pH control

  • Stirring mechanism

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reactor Setup: Prepare the jacketed batch reactor and set the temperature to the desired value (e.g., 25°C or 35°C).

  • Reaction Mixture Preparation: Dissolve 6-APA and D-HPGM in the phosphate buffer (pH 6.5) inside the reactor. A common starting point is a 1:2 or 1:3 molar ratio of 6-APA to D-HPGM.[1][2]

  • Enzyme Addition: Once the substrates are fully dissolved and the temperature and pH are stable, add the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading should be optimized for the specific enzyme preparation being used.

  • Reaction Monitoring: Maintain constant stirring throughout the reaction. Take samples at regular intervals and analyze them by HPLC to monitor the concentrations of this compound, 6-APA, D-HPGM, and the hydrolysis byproduct, p-hydroxyphenylglycine.

  • Reaction Termination: Stop the reaction when the concentration of this compound reaches its maximum and begins to decrease due to hydrolysis. This is typically achieved by filtering to remove the immobilized enzyme, which can then be washed and potentially reused.

  • Product Isolation: The this compound can be isolated from the reaction mixture through crystallization by adjusting the pH to its isoelectric point (around 5.0) and cooling the solution.[12]

Enzymatic Synthesis Workflow

This diagram illustrates the key steps involved in the enzymatic synthesis of this compound, from reactor setup to product isolation.

Enzymatic_Synthesis_Workflow reactor_setup Reactor Setup (Temp & pH Control) reaction_mixture Prepare Reaction Mixture (6-APA, D-HPGM, Buffer) reactor_setup->reaction_mixture enzyme_addition Add Immobilized PGA reaction_mixture->enzyme_addition reaction Synthesis Reaction (Constant Stirring) enzyme_addition->reaction monitoring Monitor Progress via HPLC reaction->monitoring termination Terminate Reaction (Filter to Remove Enzyme) monitoring->termination isolation Product Isolation (Crystallization) termination->isolation final_product This compound isolation->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway of Enzymatic Amoxicillin Synthesis

The enzymatic synthesis is a kinetically controlled process. The enzyme, Penicillin G Acylase, first reacts with the acyl donor (D-HPGM) to form an acyl-enzyme intermediate. This intermediate can then react with the nucleophile (6-APA) to produce amoxicillin or be hydrolyzed by water in a competing side reaction.[13]

Signaling_Pathway cluster_products Products D_HPGM D-HPGM (Acyl Donor) Acyl_Enzyme Acyl-Enzyme Intermediate D_HPGM->Acyl_Enzyme Acylation Six_APA 6-APA (Nucleophile) Amoxicillin This compound Six_APA->Amoxicillin Water H₂O D_HPG D-HPG (Hydrolysis Product) Water->D_HPG PGA Penicillin G Acylase (PGA) Acyl_Enzyme->Amoxicillin Amination (Synthesis) Acyl_Enzyme->D_HPG Hydrolysis (Side Reaction) Methanol Methanol

Caption: Enzymatic synthesis pathway of amoxicillin catalyzed by Penicillin G Acylase.

References

Technical Support Center: L-Amoxicillin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of L-Amoxicillin, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates significant tailing.[1][3] For this compound analysis, peak tailing can lead to inaccurate peak integration, reduced resolution between the main peak and any impurities, and poor reproducibility of results, ultimately compromising the reliability of the analytical method.[3]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The most frequent causes of peak tailing for a basic compound like this compound include:

  • Secondary Silanol Interactions: Unwanted interactions between the polar functional groups of amoxicillin and residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column.[4][5][6]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized can lead to the ionization of either the amoxicillin molecule or the residual silanols, increasing the likelihood of secondary interactions.[3][4][7]

  • Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase.[2][4][7]

  • Column Degradation or Contamination: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.[3][7][8] A void at the column inlet can also cause peak distortion.[5][9]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[4] Changes in pH can alter the charge state of both the amoxicillin molecule and the residual silanol groups on the column's stationary phase.[4][6] To minimize unwanted ionic interactions that cause peak tailing, it is crucial to operate at a pH that suppresses the ionization of the silanol groups (typically pH < 4) or ensures the analyte is in a single ionic state.[4][6] A systematic study of pH is often recommended during method development to find the optimal conditions for the best peak shape and resolution.[4]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Step 1: Initial Checks and Low-Hanging Fruit

Before making significant changes to your method, verify the following:

  • Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, including accurate pH adjustment and proper degassing. An incorrect pH is a common source of peak shape issues.[10]

  • Sample Concentration and Injection Volume: If you suspect column overload, dilute your sample 10-fold and reinject.[11] If the peak shape improves and the retention time increases slightly, overload was the likely cause.[11]

  • Guard Column: If you are using a guard column, replace it with a new one. A contaminated or worn-out guard column can contribute to peak tailing.[9]

Step 2: Method and Column Evaluation

If the initial checks do not resolve the issue, proceed with the following steps.

Experimental Protocols

Below are detailed methodologies for experiments commonly cited in the troubleshooting of this compound HPLC analysis.

Protocol 1: Mobile Phase pH Optimization

This protocol is designed to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

  • Prepare Stock Buffer: Prepare a 0.1 M solution of monobasic potassium phosphate in HPLC-grade water.[4]

  • pH Adjustment: Divide the stock buffer into several aliquots. Adjust the pH of each aliquot to a different value within a range (e.g., 3.0, 4.0, 5.0, 6.0) using phosphoric acid.[4]

  • Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio (a common starting point is 95:5 v/v, buffer:organic).[12][13]

  • Column Equilibration: Equilibrate the HPLC column with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a standard solution of this compound and record the chromatogram.

  • Evaluation: Measure the tailing factor and resolution for the this compound peak at each pH level.

  • Repeat: Flush the column thoroughly when changing to a mobile phase with a different pH and repeat steps 4-6.

Protocol 2: Column Washing Procedure

This protocol is used to remove strongly retained contaminants from the column that may be causing peak tailing.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination of the detector cell.

  • Initial Flush: Flush the column with your mobile phase without the buffer (e.g., the water/organic modifier mixture) for 20-30 column volumes.

  • Strong Solvent Wash: Flush the column with a strong, miscible solvent like 100% acetonitrile or methanol for at least 50 column volumes.[3][4]

  • Intermediate Solvent (if necessary): If your mobile phase is not miscible with the strong solvent, use an intermediate solvent (e.g., isopropanol).

  • Re-equilibration: Re-introduce the mobile phase (with buffer) and re-equilibrate the column until the baseline is stable.

  • Test Injection: Inject a standard to check if the peak shape has improved.

Data Presentation

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionsReference
Column C18, end-capped (e.g., 250 x 4.6 mm, 5 µm)[4][12]
Mobile Phase Phosphate buffer:Acetonitrile/Methanol[4][12][13]
pH Typically around 3.0 - 5.0[4][14]
Buffer Concentration 10-50 mM[3]
Flow Rate 1.0 - 1.5 mL/min[12][13]
Detection Wavelength 230 nm or 283 nm[12][13]
Injection Volume 10 - 20 µL[13][15]
Column Temperature Ambient or controlled (e.g., 30°C)[12][15]

Table 2: Troubleshooting Summary for Peak Tailing

Potential CauseDiagnostic TestRecommended Solution
Secondary Silanol Interactions Peak tailing is more pronounced for basic compounds like Amoxicillin.Lower mobile phase pH (e.g., to 3.0), use an end-capped column, increase buffer concentration.[3][4]
Column Overload Dilute sample by 10x; if peak shape improves, overload is confirmed.Reduce sample concentration or injection volume.[4][11]
Column Contamination Gradual increase in peak tailing over several runs. Increase in backpressure.Implement a column washing procedure.[4][9]
Column Void/Damage Sudden appearance of peak tailing or split peaks, often with a drop in backpressure.Replace the column. A temporary fix might be to reverse-flush the column (check manufacturer's instructions).[5][9]
Mobile Phase pH Mismatch Tailing occurs when pH is close to the pKa of Amoxicillin or silanols.Adjust pH to be at least 2 units away from the analyte's pKa.[16]
Extra-Column Effects Tailing is more significant for early eluting peaks.Minimize tubing length and use narrow internal diameter tubing. Check for loose fittings.[3][17]

Visualizations

PeakTailing_Troubleshooting Start Peak Tailing Observed (Tf > 1.2) Check_Basics Step 1: Initial Checks - Mobile Phase Prep - Sample Concentration - Guard Column Start->Check_Basics Evaluate_Method Step 2: Evaluate Method - Adjust Mobile Phase pH - Increase Buffer Conc. Check_Basics->Evaluate_Method Issue Persists Resolved Issue Resolved Check_Basics->Resolved If Resolved Evaluate_Column Step 3: Evaluate Column - Perform Column Wash - Check for Voids Evaluate_Method->Evaluate_Column Issue Persists Evaluate_Method->Resolved If Resolved Check_System Step 4: System Checks - Minimize Tubing - Check Fittings Evaluate_Column->Check_System Issue Persists Replace_Column Replace Column Evaluate_Column->Replace_Column Void/Damage Found Check_System->Resolved If Resolved Replace_Column->Resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Silanol_Interaction cluster_Column Silica Stationary Phase StationaryPhase Si-OH (Residual Silanol) C18 Chains Amoxicillin This compound (Basic Functional Group) Interaction Secondary Ionic Interaction Amoxicillin->Interaction Interaction->StationaryPhase:silanol Tailing Peak Tailing Interaction->Tailing

Caption: Diagram of secondary interaction causing peak tailing.

References

L-Amoxicillin degradation product identification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of L-Amoxicillin degradation products by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound? A1: The degradation of this compound is primarily initiated by the hydrolysis of the chemically unstable β-lactam ring.[1] This reaction is susceptible to catalysis by acidic, basic, and enzymatic conditions.[1]

Q2: What are the major degradation products of this compound identified by mass spectrometry? A2: The principal degradation product is amoxicilloic acid, which is formed through the hydrolysis of the β-lactam ring.[2] Other significant degradation products that can form under various conditions include amoxicillin penilloic acid (from the decarboxylation of amoxicilloic acid), amoxicillin diketopiperazine-2',5' (an intramolecular cyclization product), and various polymers.[1][2][3]

Q3: How does pH influence the stability of this compound in solutions? A3: this compound's stability is highly dependent on pH. It is most stable in a slightly acidic to neutral environment, with an optimal reported range of pH 5.8 to 6.5 in a citrate buffer.[2] Both acidic and alkaline conditions can significantly accelerate the hydrolysis of the β-lactam ring, leading to rapid degradation.[2]

Q4: Why are forced degradation studies necessary for this compound? A4: Forced degradation studies are essential for several reasons:

  • Elucidating Degradation Pathways: They help identify potential degradation products that could form under various environmental conditions.[4]

  • Developing Stability-Indicating Methods: These studies are crucial for developing and validating analytical methods, like LC-MS, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][5]

  • Informing Formulation and Packaging: The data guides the development of stable drug formulations and the selection of appropriate packaging to protect the product from degradation.[4]

Q5: What makes mass spectrometry (MS) a suitable technique for this analysis? A5: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing drug degradation.[6] Its high sensitivity allows for the detection and identification of impurities and degradation products even at trace levels.[7] Techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide accurate mass measurements and fragmentation data, which are critical for the structural elucidation of unknown degradants.[8][9]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in a freshly prepared aqueous solution.

Possible CauseTroubleshooting Step
Incorrect pH Measure the solution's pH. Adjust it to the optimal stability range of 5.8-6.5 using a suitable buffer, such as a citrate buffer.[2]
High Temperature Prepare all solutions on ice and store them at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures immediately after preparation.[2]
Contaminated Water Source Use high-purity, metal-free water (e.g., Milli-Q) to avoid catalytic degradation by metal ions like copper and zinc.[2]
Inappropriate Container Employ high-quality, inert containers made of materials like borosilicate glass or polypropylene that do not leach reactive substances.[2]

Issue 2: Inconsistent or irreproducible results in the HPLC-MS analysis.

Possible CauseTroubleshooting Step
Degradation During Sample Preparation Minimize the time between sample preparation or thawing and injection into the LC-MS system. Keep samples in an autosampler cooled to 4°C.[2][10]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is optimized for both chromatographic separation and amoxicillin stability. A slightly acidic pH is generally preferred.[2]
Carryover from Previous Injections Implement a robust needle and column wash protocol between injections to prevent the carryover of amoxicillin or its degradation products from one run to the next.[2]
Co-elution with Degradation Products Perform forced degradation studies to identify the retention times of major degradation products and confirm that the analytical method can resolve the main compound from all significant degradants.[2]

Issue 3: Difficulty in identifying an unknown peak in the mass spectrum.

Possible CauseTroubleshooting Step
Lack of Reference Standards Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the molecular ion. This allows for the calculation of the empirical formula, providing critical information about the unknown compound's elemental composition.[8][9]
Ambiguous Structure Perform tandem mass spectrometry (MS/MS or MSn) experiments. The resulting fragmentation pattern provides structural information that can be used to elucidate the structure of the degradation product.[8][11]
Isomeric Degradation Products Be aware that some degradation products, like amoxicillin and its diketopiperazine isomer, have identical molecular weights.[12] Their identification relies on chromatographic separation and distinct fragmentation patterns in MS/MS analysis.

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

Forced degradation studies are vital for understanding the stability of this compound.[4] The goal is to achieve 5-20% degradation to ensure the formation of primary degradation products without excessive secondary degradation.[5]

1. Preparation of Stock and Control Samples:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1.25 mg/mL in a suitable solvent, such as a mixture of 0.01 M KH₂PO₄ buffer (pH 5) and methanol (8:2 v/v).[4][13]

  • Control Sample: Prepare a sample of the stock solution that is protected from the specific stress condition (e.g., wrapped in aluminum foil for photodegradation studies) and analyze it alongside the stressed samples.[4]

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.375 M hydrochloric acid (HCl). Keep the mixture at room temperature (25°C) for 30 minutes. Before analysis, neutralize the solution with an equivalent volume of 0.375 M sodium hydroxide (NaOH).[4][13]

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.015 M sodium hydroxide (NaOH). Keep the mixture at room temperature (25°C) for 15 minutes. Before analysis, neutralize the solution with an appropriate volume of hydrochloric acid.[4][13]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 1.5% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C) for 30 minutes.[4][13]

  • Thermal Degradation: Expose a thin layer of solid this compound powder to dry heat in an oven at 105°C for 3 hours.[13][14] After cooling, dissolve the powder in the appropriate solvent for analysis.

  • Photodegradation: Expose the this compound solution to a light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours per square meter at 25°C.[4][13]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Amoxicillin Stock Solution (1.25 mg/mL) Acid Acid Hydrolysis (HCl) Stock->Acid Subject to Stress Base Alkaline Hydrolysis (NaOH) Stock->Base Subject to Stress Oxidation Oxidation (H₂O₂) Stock->Oxidation Subject to Stress Thermal Thermal (105°C) Stock->Thermal Subject to Stress Photo Photodegradation (Light Exposure) Stock->Photo Subject to Stress Control Prepare Protected Control Sample LCMS LC-MS Analysis Control->LCMS Neutralize Neutralize Acid/Base Stressed Samples Acid->Neutralize Base->Neutralize Oxidation->LCMS Thermal->LCMS Photo->LCMS Neutralize->LCMS Data Identify & Quantify Degradation Products LCMS->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Data Presentation

Mass-to-Charge Ratios (m/z) of this compound and Key Degradation Products

The following table summarizes the expected protonated molecular ion [M+H]⁺ values for this compound and its primary degradation products when analyzed in positive ion mode mass spectrometry.

CompoundFormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Formation Pathway
This compound C₁₆H₁₉N₃O₅S365.10366.11-
Amoxicilloic Acid C₁₆H₂₁N₃O₆S383.11384.12Hydrolysis of β-lactam ring[12][15]
Amoxicillin Diketopiperazine C₁₆H₁₉N₃O₅S365.10366.11Intramolecular cyclization[3][12]

Note: Accurate mass measurements can vary slightly based on instrument calibration and resolution. Amoxicillin and its diketopiperazine degradant are isomers and will have the same m/z value, requiring chromatographic separation for distinction.[12]

G Amox Amoxicillin (m/z 366.11) APA Amoxicilloic Acid (m/z 384.12) Amox->APA Hydrolysis (+H₂O) Diketo Amoxicillin Diketopiperazine (m/z 366.11) APA->Diketo Intramolecular Cyclization (-H₂O) Penilloic Amoxicillin Penilloic Acid APA->Penilloic Decarboxylation (-CO₂)

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: L-Amoxicillin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Amoxicillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to this compound solubility in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

A1: this compound is classified as slightly soluble in water.[1][2] Its solubility is approximately 4.0 mg/mL.[1] The trihydrate form, which is commonly used, is also slightly soluble in water and methanol, and very slightly soluble in ethanol.[2][3]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH.[3][4][5] It exhibits a U-shaped solubility profile with respect to pH, with its minimum solubility occurring in the pH range of 4 to 6.[3][6] Solubility significantly increases at very low and very high pH levels, where the cationic or anionic forms of the molecule predominate.[5]

Q3: Can temperature be adjusted to improve this compound solubility?

A3: Yes, increasing the temperature generally increases the solubility of this compound in aqueous solutions.[4][7] However, it's important to be aware that elevated temperatures can also accelerate its degradation.[8][9]

Q4: Are there any recommended co-solvents to enhance this compound solubility?

A4: Yes, several organic solvents and co-solvents can be used to dissolve this compound. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and propylene glycol.[10][11] For instance, the solubility in DMSO is approximately 25 mg/mL.[10] Polyethylene glycol 6000 has also been used as a cosolvent.[12] When using organic solvents for biological experiments, it is crucial to ensure the final concentration of the solvent is low enough to not have physiological effects.[10]

Q5: How stable is this compound in aqueous solutions?

A5: this compound is known for its instability in aqueous solutions due to the hydrolysis of its β-lactam ring.[13] Degradation can be catalyzed by acidic or basic conditions, as well as the presence of certain ions like phosphate.[3][6] It is generally recommended not to store aqueous solutions of amoxicillin for more than one day.[10]

Troubleshooting Guide

Issue: this compound powder is not dissolving completely in water.

Potential Cause Troubleshooting Step
Low intrinsic solubility This compound is only slightly soluble in water. Ensure you are not exceeding its solubility limit (approx. 4 mg/mL).[1]
Incorrect pH The pH of the solution is critical. The lowest solubility is between pH 4-6.[3] Adjusting the pH to be more acidic or alkaline can significantly increase solubility. Try dissolving in a dilute alkaline solution, such as 0.1M NaOH, and then neutralizing.[14]
Insufficient mixing Ensure vigorous and adequate mixing. Some protocols suggest adding about a third of the final volume of water to the powder, shaking vigorously, and then adding the rest of the water.[14]
Low temperature Try gently warming the solution while stirring. Increased temperature generally improves solubility.[4][7] However, be cautious of potential degradation at higher temperatures.[8]

Issue: The this compound solution appears cloudy or precipitates over time.

Potential Cause Troubleshooting Step
Solution instability and degradation This compound is unstable in aqueous solutions and can degrade, leading to precipitation.[13] It is recommended to prepare fresh solutions for each experiment.[14] Aqueous solutions should not be stored for more than 24 hours.[10]
pH shift The pH of the solution may have changed over time, causing the this compound to precipitate. Re-check and adjust the pH if necessary.
Supersaturation The initial dissolution might have been achieved under conditions (e.g., heating) that led to a supersaturated solution, which then precipitates upon cooling. Prepare a solution at a concentration known to be stable at the storage/experimental temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~4.0 mg/mL[1]
Methanol~7.5 mg/mL[1]
Absolute Ethanol~3.4 mg/mL[1]
Dimethyl sulfoxide (DMSO)~25 mg/mL[10]
Dimethylformamide (DMF)~5 mg/mL[10]
PBS (pH 7.2)~1 mg/mL[10]

Table 2: pH-Dependent Aqueous Solubility of this compound

pH RangeSolubility
< 4Substantially increased
4 - 6Minimum (~5.45 mg/mL)[3]
> 6Substantially increased

Experimental Protocols

Protocol 1: Preparation of an this compound Aqueous Stock Solution using pH Adjustment

  • Weigh the desired amount of this compound trihydrate powder.

  • Add a small volume of a dilute alkaline solution (e.g., 0.1 N NaOH) dropwise while stirring until the powder dissolves completely.[15]

  • Carefully neutralize the solution to the desired final pH using a dilute acidic solution (e.g., 0.1 N HCl). Monitor the pH closely with a calibrated pH meter.

  • Bring the solution to the final desired volume with sterile, purified water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Use the solution immediately or store at 2-8°C for no longer than 24 hours.[10][14]

Protocol 2: Preparation of an this compound Stock Solution using an Organic Co-Solvent

  • Weigh the desired amount of this compound trihydrate powder.

  • Dissolve the powder in a minimal amount of a suitable organic solvent such as DMSO.[10]

  • Once fully dissolved, dilute the stock solution into your aqueous buffer or isotonic saline to the final desired concentration.

  • Ensure that the final concentration of the organic solvent is insignificant in your experimental system to avoid any potential physiological effects.[10]

  • This method is particularly useful for preparing concentrated stock solutions that are then diluted into the final experimental medium.

Visualizations

L_Amoxicillin_Solubility_Workflow cluster_start cluster_dissolution Dissolution in Aqueous Solution cluster_troubleshooting Troubleshooting cluster_outcome Outcome start This compound Powder dissolve Attempt to Dissolve in Water/Buffer start->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility adjust_ph Adjust pH (avoid pH 4-6) check_solubility->adjust_ph No success Clear Solution (Ready for Experiment) check_solubility->success Yes adjust_ph->dissolve increase_temp Gently Increase Temperature adjust_ph->increase_temp failure Incomplete Dissolution (Re-evaluate Approach) increase_temp->dissolve use_cosolvent Use Co-solvent (e.g., DMSO) increase_temp->use_cosolvent use_cosolvent->dissolve

Caption: Troubleshooting workflow for dissolving this compound.

ph_solubility_relationship cluster_axes cluster_curve y_axis Solubility x_axis_start 0 x_axis_start->y_axis x_axis_end 14 x_axis_start->x_axis_end x_axis_mid 7 x_axis_label pH p1 High Solubility (Cationic Form) p2 p2 p1->p2 p3 Minimum Solubility (Zwitterionic Form) pH 4-6 p2->p3 p4 p4 p3->p4 p5 High Solubility (Anionic Form) p4->p5

Caption: Relationship between pH and this compound solubility.

References

Minimizing epimerization during L-Amoxicillin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Amoxicillin Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during the synthesis of this compound, ensuring the production of a stereochemically pure and effective final product.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that can lead to increased epimerization.

Issue Potential Cause Recommended Solution
High levels of D-Amoxicillin detected in the final product. Inappropriate pH during synthesis: Basic conditions can facilitate the abstraction of the alpha-proton of the D-(-)-α-amino-p-hydroxyphenylacetic acid (D-HPG) side chain, leading to epimerization.[1]Maintain the reaction pH within the optimal range for amoxicillin stability, which is generally between 5.8 and 6.5.[2] For enzymatic synthesis, a pH of around 6.0 to 7.0 is often employed to balance enzyme activity and product stability.
High reaction temperature: Elevated temperatures can increase the rate of epimerization, especially during the activation and coupling steps in chemical synthesis.Conduct the coupling reaction at low temperatures. For chemical synthesis methods like the Dane salt or silylation routes, temperatures between -40°C and 0°C are often recommended.[3]
Choice of coupling reagent and activation method: Certain coupling reagents and prolonged activation times can promote the formation of an oxazolone intermediate, a key pathway for epimerization.[2][4][5][6]In chemical synthesis, select coupling reagents known to suppress racemization, such as those used in combination with additives like 1-hydroxybenzotriazole (HOBt).[7] Minimize the pre-activation time before adding the nucleophile (6-APA).
Prolonged reaction time in the presence of base: Extended exposure to basic conditions, even with a weak base, can lead to significant epimerization.[1]Monitor the reaction progress closely using techniques like HPLC and work up the reaction as soon as it reaches completion to minimize the exposure time to basic reagents.
Inconsistent synthesis yields and purity. Suboptimal substrate ratio in enzymatic synthesis: The molar ratio of the acyl donor (e.g., D-p-hydroxyphenylglycine methyl ester, D-HPGM) to 6-aminopenicillanic acid (6-APA) affects the synthesis-to-hydrolysis ratio.Optimize the D-HPGM to 6-APA ratio. Ratios of 2:1 or 3:1 are commonly reported to favor the synthesis of amoxicillin over competing hydrolysis reactions.
Inadequate mixing or mass transfer limitations: In heterogeneous reaction mixtures (e.g., suspension-to-suspension synthesis), poor mixing can lead to localized pH and concentration gradients, affecting reaction rates and selectivity.[8]Ensure efficient stirring and agitation to maintain a homogenous suspension and facilitate effective mass transfer between the liquid and solid phases.
Difficulty in separating this compound from its D-epimer. Inadequate analytical methodology: Standard reversed-phase HPLC methods may not be sufficient to resolve the diastereomers of amoxicillin.Develop and validate a chiral HPLC method specifically for the separation of this compound and D-Amoxicillin. Protein-based or cellulose-based chiral stationary phases are often effective for this purpose.[9]

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis and why is it a concern?

A1: Epimerization is a chemical process that changes the stereochemistry at one of several chiral centers in a molecule. In this compound synthesis, the key concern is the epimerization at the alpha-carbon of the D-(-)-α-amino-p-hydroxyphenylacetic acid side chain, which converts the desired this compound into its diastereomer, D-Amoxicillin. The biological activity of amoxicillin is highly dependent on its specific three-dimensional structure, and the presence of the D-epimer can reduce the therapeutic efficacy of the drug.

Q2: What are the primary mechanisms of epimerization during the chemical synthesis of this compound?

A2: There are two main mechanisms by which epimerization can occur during the chemical synthesis of this compound, which is analogous to peptide synthesis:

  • Direct Enolization: In the presence of a base, the acidic proton at the alpha-carbon of the activated D-HPG side chain can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L configurations.[1]

  • Oxazolone Formation: The activation of the carboxylic acid of the D-HPG side chain can lead to the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic and can be readily abstracted by a weak base, leading to a loss of stereochemical integrity. Subsequent reaction with 6-APA will yield a mixture of L- and D-Amoxicillin.[2][4][5][6]

Q3: How does pH influence epimerization?

A3: The pH of the reaction medium is a critical factor. Basic conditions significantly promote epimerization by facilitating the abstraction of the alpha-proton of the amino acid side chain, either directly or via the oxazolone intermediate.[1] Amoxicillin is most stable in a slightly acidic to neutral pH range of approximately 5.8 to 6.5.[2] Deviations into the alkaline range during synthesis can accelerate the rate of epimerization.

Q4: What is the role of temperature in controlling epimerization?

A4: Temperature has a direct effect on the rate of chemical reactions, including epimerization. Higher reaction temperatures provide more energy for the system to overcome the activation barrier for proton abstraction and oxazolone formation, thus increasing the rate of epimerization. Therefore, conducting the coupling step at low temperatures is a key strategy to minimize the formation of the undesired D-epimer. For instance, in chemical synthesis, reactions are often carried out at temperatures as low as -40°C.[3]

Q5: How can I quantify the amount of D-Amoxicillin in my sample?

A5: The most effective method for quantifying the diastereomers of amoxicillin is through chiral High-Performance Liquid Chromatography (HPLC).[9] This technique utilizes a chiral stationary phase that can differentiate between the L- and D-epimers, allowing for their separation and individual quantification. It is essential to develop and validate a specific chiral HPLC method for this purpose, as standard achiral methods will not be able to resolve the two diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol outlines a general method for the enzymatic synthesis of this compound using immobilized Penicillin G Acylase (PGA).

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (e.g., 0.1 M)

  • Ammonia solution or Hydrochloric acid for pH adjustment

Procedure:

  • Prepare a solution of 6-APA in the phosphate buffer. Adjust the pH to approximately 7.0-7.5 with ammonia solution to aid dissolution.

  • In a temperature-controlled reactor, typically set between 20°C and 25°C, add the 6-APA solution.

  • Add D-HPGM to the reactor to achieve a desired molar ratio to 6-APA (e.g., 2:1).

  • Introduce the immobilized PGA to the reaction mixture to initiate the synthesis.

  • Maintain the pH of the reaction mixture at a constant value (e.g., pH 6.5) throughout the synthesis by the controlled addition of an acid or base.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of 6-APA, D-HPGM, and amoxicillin using HPLC.

  • Once the reaction has reached its maximum yield, stop the reaction by filtering off the immobilized enzyme.

  • Adjust the pH of the filtrate to the isoelectric point of amoxicillin (around pH 4.7-5.2) to induce crystallization.

  • Cool the solution to 0-5°C and stir to allow for crystal growth.

  • Collect the precipitated amoxicillin trihydrate crystals by filtration, wash with cold water, and dry.

Protocol 2: Chiral HPLC Analysis of Amoxicillin Diastereomers

This protocol provides a general framework for the analysis of this compound and its D-epimer using chiral HPLC. Method development and validation will be required for specific instrumentation and columns.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., protein-based like ovomucoid or cellulose-based).

Mobile Phase (Isocratic):

  • A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized for the specific column used.

Procedure:

  • Sample Preparation: Dissolve a known amount of the amoxicillin sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 230 nm).

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and D-Amoxicillin based on their retention times, which should be determined using reference standards for each epimer.

    • Quantify the area under each peak to determine the relative percentage of each diastereomer.

Visualizations

Epimerization_Mechanisms cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation L_Amoxicillin_Side_Chain D-HPG Side Chain (L-Configuration) Enolate Planar Enolate Intermediate L_Amoxicillin_Side_Chain->Enolate α-proton abstraction Base Base Base->L_Amoxicillin_Side_Chain D_Amoxicillin_Side_Chain D-HPG Side Chain (D-Configuration) Enolate->D_Amoxicillin_Side_Chain Reprotonation Activated_Side_Chain Activated D-HPG Side Chain Oxazolone Oxazolone Intermediate Activated_Side_Chain->Oxazolone Intramolecular cyclization Racemic_Oxazolone Racemized Oxazolone Oxazolone->Racemic_Oxazolone Base-catalyzed proton abstraction/ reprotonation Epimer_Product D-Amoxicillin Racemic_Oxazolone->Epimer_Product Reaction with 6-APA Experimental_Workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis and Purification Reactants 6-APA + Activated D-HPG Reaction Coupling Reaction (Controlled pH & Temp) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Sampling Reaction Sampling Crude_Product->Sampling Purification Purification/ Crystallization Crude_Product->Purification Chiral_HPLC Chiral HPLC Analysis Sampling->Chiral_HPLC Quantification Quantification of L- and D-Epimers Chiral_HPLC->Quantification Quantification->Reaction Optimize Conditions Final_Product Pure this compound Purification->Final_Product

References

Navigating L-Amoxicillin Stability Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of L-Amoxicillin is a critical aspect of pharmaceutical development. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during stability testing experiments.

Troubleshooting Guide for this compound HPLC Stability Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the stability of this compound. However, various issues can arise during analysis. This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue: Chromatographic Peak Tailing

  • Potential Cause: Secondary interactions between the basic functional groups of amoxicillin and acidic silanol groups on the HPLC column packing material can occur.[1] Another cause could be column overload due to injecting an excessive sample amount.[1] The pH of the mobile phase can also affect the ionization and retention of amoxicillin, leading to peak tailing.[1]

  • Recommended Solution:

    • Use a base-deactivated or end-capped column.

    • Incorporate a competing base, such as triethylamine (0.1-0.5%), into the mobile phase.

    • Reduce the injection volume or the sample concentration.[1]

    • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of amoxicillin (pKa1 ≈ 2.4, pKa2 ≈ 7.4).[1]

Issue: Peak Fronting

  • Potential Cause: This is often a result of sample overload, where the concentration injected is too high for the column to handle effectively.[1] Poor sample solubility in the mobile phase can also lead to this issue.[1]

  • Recommended Solution:

    • Dilute the sample to an appropriate concentration.[1]

    • Ensure the sample is completely dissolved in a solvent with a similar composition to the mobile phase.[1]

Issue: Peak Splitting or Shouldering

  • Potential Cause: Column contamination or the formation of a void at the column inlet can cause peak distortion. It's also possible that a co-eluting impurity or degradation product is interfering with the main amoxicillin peak.[1]

  • Recommended Solution:

    • Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

    • To improve the resolution between amoxicillin and any interfering peaks, adjust the mobile phase composition or the gradient program.[1]

Issue: Baseline Noise or Drift

  • Potential Cause: A contaminated mobile phase or HPLC system can introduce baseline disturbances.[1] An aging or unstable detector lamp can also be a source of noise.[1]

  • Recommended Solution:

    • Always use fresh, high-purity solvents and ensure the mobile phase is properly degassed.[1]

    • Thoroughly flush the HPLC system.[1]

    • Check the performance of the detector lamp and replace it if necessary.[1]

Issue: Loss of Amoxicillin Peak Area

  • Potential Cause: this compound is susceptible to hydrolysis, particularly in neutral or alkaline solutions, which can lead to the opening of the beta-lactam ring and subsequent degradation.[1] Amoxicillin may also adsorb to glass or plastic surfaces of vials or tubing.[1]

  • Recommended Solution:

    • Prepare samples fresh and analyze them promptly.[1]

    • Employ a slightly acidic mobile phase (e.g., pH 4-5) to enhance stability.[1]

    • To minimize adsorption, use silanized glass vials or polypropylene vials.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation in aqueous solutions?

A1: this compound's structure includes a β-lactam ring, which is susceptible to hydrolysis. This reaction opens the ring and inactivates the antibiotic. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of other substances.[1] Therefore, it is crucial to control these factors during sample preparation and analysis to obtain accurate stability data.

Q2: What is the ideal pH for the mobile phase in this compound HPLC analysis?

A2: A slightly acidic mobile phase, typically around pH 5.0, is often used for the HPLC analysis of amoxicillin. This pH helps to ensure good peak shape and reproducibility. A phosphate buffer is commonly used to maintain a stable pH.[2]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as high temperature, humidity, light, and various pH levels.[3][4] These studies are crucial for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products that can form.[3]

  • Developing Stability-Indicating Methods: Ensuring the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3]

  • Understanding Molecular Stability: Gaining insight into the inherent stability of the amoxicillin molecule.[3]

  • Informing Formulation and Packaging: Guiding the development of a stable formulation and selecting appropriate packaging.[3]

Q4: During a forced degradation study, I see extra peaks in my chromatogram. What are they?

A4: The additional peaks are likely degradation products of this compound. Common degradation products formed under stress conditions include amoxicillin penicilloic acid, amoxicillin penilloic acid, and amoxicillin diketopiperazine.[1][5][6] A robust stability-indicating method should be able to resolve these degradation products from the parent amoxicillin peak.

Q5: Can I use a UV detector for the analysis of this compound and its degradation products?

A5: Yes, a UV detector is suitable for this analysis. Amoxicillin has a UV absorbance maximum around 220-230 nm, and this wavelength is commonly used for its detection.[1][7]

Data Presentation: Forced Degradation Conditions for this compound

The following table summarizes typical conditions used in forced degradation studies of this compound and the observed outcomes. The goal of these studies is typically to achieve 5-20% degradation to ensure the formation of primary degradation products without excessive secondary degradation.[3]

Stress ConditionReagent/ParameterTemperatureDurationObserved Degradation Products
Acid Hydrolysis 0.1 M - 0.375 M HCl25°C - 60°C30 minutesAmoxicillin Penicilloic Acid
Alkaline Hydrolysis 0.015 M - 0.1 M NaOHRoom Temperature (25°C)15 minutesAmoxicillin Penicilloic Acid, Amoxicillin Diketopiperazine
Oxidative Degradation 1.5% - 3% H₂O₂Room Temperature (25°C)30 minutesAmoxicillin-S-oxide
Thermal Degradation Dry Heat105°C3 hoursAmoxicillin Diketopiperazine
Photolytic Degradation UV light (254 nm) / 1.2 million lux hours25°C17-24 hoursNot specified, but degradation observed

Note: The specific conditions and resulting degradation products can vary depending on the exact experimental setup and the formulation of the this compound being tested.[1][8]

Experimental Protocols

Detailed Methodology for a Stability-Indicating HPLC Method

This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound trihydrate reference standard

  • HPLC grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • High-purity water

2. Chromatographic Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[9]

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of phosphate buffer (pH 5.0) and methanol (e.g., 95:5 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 220 nm.[7]

  • Column Temperature: 25°C.[10]

  • Injection Volume: 10 µL.[10]

3. Preparation of Solutions:

  • Phosphate Buffer (pH 5.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 5.0 with orthophosphoric acid.[1]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound trihydrate reference standard in the mobile phase to obtain a known concentration (e.g., 200 µg/mL).[1]

4. Analysis:

  • Inject the standard solution and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

Protocol for Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating capability of the analytical method.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).[5]

2. Application of Stress Conditions:

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl and heat at 60°C for 30 minutes. Cool and neutralize with 0.1 M NaOH.[1]

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and keep at room temperature for 15 minutes. Neutralize with 0.1 M HCl.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and keep at room temperature for 30 minutes.[1]

  • Thermal Degradation: Expose the powdered drug substance to dry heat at 105°C for 3 hours.[1][8]

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 1.2 million lux hours).[1][8]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.[9]

  • Evaluate the peak purity of this compound in all stressed chromatograms using a PDA detector to ensure it is free from co-eluting degradation products.[9]

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound HPLC Analysis Start Start Analysis CheckChromatogram Review Chromatogram for Issues Start->CheckChromatogram PeakTailing Peak Tailing? CheckChromatogram->PeakTailing Issue Detected End Acceptable Chromatogram CheckChromatogram->End No Issues PeakFronting Peak Fronting? PeakTailing->PeakFronting No Sol_Tailing Adjust pH Use end-capped column Reduce concentration PeakTailing->Sol_Tailing Yes PeakSplitting Peak Splitting? PeakFronting->PeakSplitting No Sol_Fronting Dilute Sample Ensure Solubility PeakFronting->Sol_Fronting Yes BaselineNoise Baseline Noise/Drift? PeakSplitting->BaselineNoise No Sol_Splitting Wash/Replace Column Adjust Mobile Phase PeakSplitting->Sol_Splitting Yes LossOfArea Loss of Peak Area? BaselineNoise->LossOfArea No Sol_Noise Use Fresh Solvents Flush System Check Lamp BaselineNoise->Sol_Noise Yes LossOfArea->End No Sol_Loss Prepare Fresh Samples Use Acidic Mobile Phase Use Polypropylene Vials LossOfArea->Sol_Loss Yes Sol_Tailing->CheckChromatogram Sol_Fronting->CheckChromatogram Sol_Splitting->CheckChromatogram Sol_Noise->CheckChromatogram Sol_Loss->CheckChromatogram

Caption: Troubleshooting workflow for common HPLC issues.

G cluster_pathway This compound Degradation Pathway Amoxicillin This compound (Intact β-Lactam Ring) Hydrolysis Hydrolysis (Acidic/Basic Conditions) Amoxicillin->Hydrolysis PenicilloicAcid Amoxicillin Penicilloic Acid (Open β-Lactam Ring) Hydrolysis->PenicilloicAcid Decarboxylation Decarboxylation PenicilloicAcid->Decarboxylation Cyclization Intramolecular Cyclization PenicilloicAcid->Cyclization PenilloicAcid Amoxicillin Penilloic Acid Decarboxylation->PenilloicAcid Diketopiperazine Amoxicillin Diketopiperazine (Six-membered Ring) Cyclization->Diketopiperazine

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Optimization of Mobile Phase for L-Amoxicillin Chiral Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chiral separation of L-Amoxicillin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of Amoxicillin important?

A1: Amoxicillin possesses chiral centers, meaning it exists as enantiomers (mirror-image isomers). While one enantiomer (this compound) provides the desired therapeutic effect, the other (D-Amoxicillin) may be less active or contribute to side effects.[1] Regulatory agencies require the analysis of impurities, including unwanted enantiomers, in the final drug product to ensure safety and efficacy.[2] Therefore, a reliable chiral separation method is crucial for quality control and drug development.

Q2: What type of HPLC column is typically used for Amoxicillin chiral separation?

A2: Macrocyclic antibiotic-based chiral stationary phases (CSPs) are highly effective for the chiral separation of a wide range of compounds, including polar molecules like Amoxicillin.[3][4] Columns like those based on vancomycin or teicoplanin are common choices.[1][4][5] These columns offer multimodal interactions (hydrophobic, hydrogen bonding, dipole-dipole, etc.), which are necessary for resolving enantiomers.[1][6]

Q3: What are the common mobile phase modes for chiral separation?

A3: Chiral separations can be performed in several modes, including:

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is a common starting point.[3]

  • Normal-Phase (NP): Employs non-polar solvents like hexane or heptane with a polar modifier such as ethanol or isopropanol.[7]

  • Polar Ionic Mode (PIM): Uses 100% methanol with trace amounts of an acid and a base, suitable for ionizable enantiomers.[5]

  • Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol.

The choice depends on the specific CSP and the physicochemical properties of Amoxicillin.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of this compound.

Problem Potential Cause Recommended Solution
Poor or No Enantiomeric Resolution 1. Inappropriate Mobile Phase Composition: The polarity, pH, or additives are not optimal for chiral recognition on the CSP.a. Adjust Organic Modifier: Systematically vary the percentage of acetonitrile or methanol. A lower organic content can increase retention and may improve resolution.[8] b. Optimize pH: The pH of the mobile phase is critical for ionizable compounds like Amoxicillin.[9] Conduct a study across a pH range (e.g., 3.0 to 7.0) to find the best selectivity.[8][9] A pH of around 5.0 is often a good starting point for Amoxicillin.[8][10][11] c. Introduce Additives: For basic compounds, adding a small amount of a basic additive (e.g., 0.1% diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) may be necessary.[7][12]
2. Incorrect Column Choice: The selected Chiral Stationary Phase (CSP) is not suitable for Amoxicillin.a. Screen Different CSPs: If optimization fails, screen columns with different chiral selectors, such as polysaccharide-based (cellulose, amylose) or other macrocyclic antibiotic columns.[4][7]
Peak Tailing 1. Secondary Silanol Interactions: Polar groups on Amoxicillin interact with residual silanol groups on the silica support of the column.[8]a. Adjust Mobile Phase pH: Lowering the pH (typically < 4.0) can suppress the ionization of silanol groups, reducing these interactions.[8] b. Increase Buffer Concentration: A higher buffer concentration can help mask the silanol sites.[8]
2. Column Overload: Injecting too much sample can saturate the stationary phase.a. Reduce Sample Concentration: Dilute the sample and reinject to ensure the concentration is within the column's linear range.[8]
Irreproducible Retention Times 1. Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially common in gradient methods.a. Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for an adequate time (e.g., 10-20 column volumes) before each injection. Chiral separations often run in isocratic mode to avoid this.[13]
2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of volatile components).a. Prepare Fresh Mobile Phase Daily: Do not store aqueous/organic mixtures for extended periods. Keep solvent bottles capped.
3. "Additive Memory Effect": Traces of acidic or basic additives from previous runs can persist on the CSP, affecting subsequent analyses.[13]a. Dedicate a Column: If possible, dedicate a specific column to a single method or class of compounds.[13] b. Implement Rigorous Washing: Flush the column thoroughly with a strong, neutral solvent (e.g., methanol or acetonitrile) after use.[3]
Loss of Resolution Over Time 1. Column Contamination: Strongly retained matrix components or degradation products accumulate on the column.a. Implement a Column Washing Procedure: After each batch of samples, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants.[8] b. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
2. Column Degradation: The chiral stationary phase is degrading due to harsh mobile phase conditions (e.g., extreme pH).a. Check Column Specifications: Always operate within the manufacturer's recommended pH and solvent compatibility range.

Experimental Protocols & Data

Example Protocol: Reversed-Phase Chiral Separation

This protocol is a starting point for method development. Optimization is crucial for achieving the desired separation.

  • HPLC System: An HPLC system with a UV detector is suitable.

  • Chiral Column: Macrocyclic antibiotic-based column (e.g., CHIROBIOTIC™ V2, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer: Prepare a 20 mM Ammonium Acetate or Potassium Phosphate buffer.

    • pH Adjustment: Adjust the buffer pH to 4.0 with an appropriate acid (e.g., acetic acid or phosphoric acid).

    • Final Mobile Phase: Mix the buffer with acetonitrile in various ratios (e.g., 90:10, 85:15, 80:20 v/v).

    • Degassing: Degas the final mobile phase using sonication or helium sparging.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm or 267 nm.[10][14]

  • Sample Preparation: Dissolve the Amoxicillin sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

Data Presentation: Impact of Mobile Phase Parameters on Resolution

The following tables summarize the expected impact of mobile phase variables on the chiral separation of Amoxicillin. Actual values will vary based on the specific column and conditions used.

Table 1: Effect of Acetonitrile (ACN) Percentage in Mobile Phase (Mobile Phase: ACN / 20 mM Potassium Phosphate Buffer pH 5.0)

% Acetonitrile (v/v)Retention Time (L-Amox)Retention Time (D-Amox)Resolution (Rs)
5%15.2 min16.8 min1.8
10%10.5 min11.3 min1.5
15%7.1 min7.5 min1.1
20%4.8 min5.0 min0.6 (Co-elution)

Table 2: Effect of Mobile Phase pH (Mobile Phase: 10% ACN / 20 mM Potassium Phosphate Buffer)

Mobile Phase pHRetention Time (L-Amox)Retention Time (D-Amox)Resolution (Rs)
3.512.1 min12.8 min1.2
4.511.0 min11.9 min1.6
5.59.8 min10.5 min1.3
6.58.5 min8.9 min0.9

Visual Guides

Workflow for Chiral Method Optimization

This diagram outlines a systematic approach to developing and optimizing a chiral separation method for this compound.

G start Start: Define Separation Goal (e.g., Rs > 1.5) select_column Select Initial CSP (e.g., Macrocyclic Antibiotic) start->select_column select_mode Select Separation Mode (e.g., Reversed-Phase) select_column->select_mode initial_conditions Run Initial Conditions (e.g., 10% ACN, pH 5.0) select_mode->initial_conditions eval_resolution Evaluate Resolution (Rs) initial_conditions->eval_resolution eval_shape Evaluate Peak Shape eval_resolution->eval_shape Rs > 1.5 optimize_organic Adjust Organic Modifier % eval_resolution->optimize_organic Rs < 1.5 optimize_ph Adjust Mobile Phase pH eval_shape->optimize_ph Tailing end Method Optimized eval_shape->end Good Shape optimize_organic->initial_conditions Re-evaluate optimize_organic->optimize_ph No Improvement optimize_ph->initial_conditions Re-evaluate optimize_additive Adjust Additive Type / Concentration optimize_ph->optimize_additive No Improvement optimize_additive->initial_conditions Re-evaluate change_mode Change Separation Mode (e.g., to Polar Organic) optimize_additive->change_mode No Improvement change_mode->initial_conditions change_column Select Different CSP change_mode->change_column Still No Resolution change_column->select_mode G cluster_inputs Mobile Phase Parameters (Inputs) cluster_outputs Chromatographic Results (Outputs) organic Organic Modifier % (e.g., Acetonitrile) retention Retention Time organic->retention Strongly Affects resolution Enantiomeric Resolution (Rs) organic->resolution Affects ph Mobile Phase pH ph->retention Strongly Affects (for ionizable analytes) ph->resolution Strongly Affects shape Peak Shape (Tailing Factor) ph->shape Affects Silanol Interaction selectivity Selectivity (α) ph->selectivity Strongly Affects buffer Buffer Concentration buffer->shape Masks Silanols additive Additive (Acid/Base) additive->shape Improves Shape additive->selectivity Can Alter

References

Technical Support Center: L-Amoxicillin Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to identify, manage, and prevent L-Amoxicillin contamination in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my cell culture?

This compound is a broad-spectrum β-lactam antibiotic used to treat bacterial infections. Its presence in cell culture is almost always unintentional and can arise from several sources. These include cross-contamination from other experiments, contaminated laboratory equipment, or as a residual impurity in cell culture reagents.

Q2: What are the effects of this compound contamination on mammalian cells?

This compound can have significant, often unnoticed, effects on mammalian cells. Studies have shown that it can induce DNA lesions, not through direct interaction, but by increasing intracellular reactive oxygen species (ROS).[1][2][3] This oxidative stress can lead to DNA damage that is primarily repaired through the Base Excision Repair (BER) pathway.[1] Such unintended effects can compromise experimental results by altering cell physiology and response to treatments.

Q3: How can I detect this compound in my cell culture?

The presence of this compound can be confirmed using sensitive detection methods. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying amoxicillin levels in cell culture supernatants. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for precise quantification of amoxicillin and its metabolites.

Q4: Can I neutralize this compound in the media directly?

While chemically possible, it is not recommended to attempt to neutralize this compound within the cell culture medium. Doing so could introduce additional chemical confounders. The most effective and scientifically sound method for removal is to wash the cells and replace the contaminated medium.

Q5: What are the alternatives to using antibiotics like this compound for contamination control?

The best practice is to maintain a sterile work environment through rigorous aseptic technique.[4] If antibiotics are necessary, consider using a standard combination like Penicillin-Streptomycin at a tested, non-toxic concentration. For persistent issues with specific contaminants, targeted agents are available. However, routine use of any antibiotic can mask underlying issues with aseptic technique.

Troubleshooting Guides

Scenario 1: Unexpected Experimental Results or Cell Behavior

Problem: You observe changes in cell morphology, proliferation rates, or response to experimental compounds that are not attributable to your intended variables.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A Unexpected Cell Behavior (e.g., morphology, growth) B Review recent lab activities. Any amoxicillin use? A->B Hypothesize Contamination D Perform a cell viability assay (e.g., MTT, Trypan Blue) A->D Assess Cell Health C Test culture supernatant for amoxicillin (ELISA/HPLC) B->C Suspicion of Amoxicillin E Amoxicillin Detected C->E Positive Result F No Amoxicillin Detected C->F Negative Result G Initiate Amoxicillin Removal Protocol E->G H Investigate other contamination sources (e.g., Mycoplasma) F->H

Caption: Troubleshooting workflow for unexpected cell behavior.

Scenario 2: Persistent Contamination After Removal

Problem: You have followed the cell washing protocol, but subsequent testing still reveals the presence of this compound.

Possible Causes & Solutions:

  • Contaminated Reagents: The source of contamination may be a shared reagent such as media, serum, or a supplement.

    • Solution: Test each component of the culture medium individually for the presence of amoxicillin. Quarantine and discard any contaminated lots.

  • Contaminated Laboratory Equipment: Incubators, biosafety cabinets, pipettes, or reusable flasks may be a reservoir for contamination.

    • Solution: Implement a thorough decontamination of all equipment. Beta-lactams like amoxicillin can be effectively inactivated using chlorine dioxide gas treatment for sensitive equipment or a bleach solution for surfaces.[5][6]

  • Compromised Cell Stocks: The original frozen cell stock may be contaminated.

    • Solution: Thaw a new, earlier passage vial of the cell line. If all stocks are contaminated, it is best to obtain a new, certified contamination-free stock from a reputable cell bank.

Quantitative Data Summary

The impact of this compound can be concentration-dependent. It is crucial to determine the sensitivity of your specific cell line.

ParameterConcentrationCell Line/SystemObservationReference
DNA Lesion Induction5 mMHuman AGS cellsRapid induction of DNA lesions, peaking at approximately 1 hour.[1]
Limit of Quantification25 ng/gPorcine TissueAchievable with HPLC, indicating high sensitivity of detection methods.[7]
Recommended Toxicity TestingVaries (user-defined)User's Cell LineDetermine the lowest concentration causing toxic effects (e.g., vacuolization, sloughing).[8]

Experimental Protocols

Protocol 1: Detection of this compound in Cell Culture Supernatant by ELISA

This protocol provides a general workflow for a sandwich ELISA. Always refer to the specific manufacturer's instructions for your chosen ELISA kit.

  • Sample Preparation:

    • Collect cell culture medium from your experimental and control flasks.

    • Centrifuge the samples at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.[9]

    • Carefully collect the supernatant for immediate use or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[9]

  • ELISA Procedure (General Sandwich Assay):

    • Bring all reagents and samples to room temperature.

    • Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all samples in duplicate.

    • Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the wells four times with 300 µL of 1X Wash Buffer per well.

    • Add 100 µL of the prepared biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells as described in step 4.

    • Add 100 µL of Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.

    • Wash the wells as described in step 4.

    • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm immediately on a microplate reader.

    • Calculate the concentration of this compound in your samples based on the standard curve.

Protocol 2: Removal of this compound from Cell Cultures

For Adherent Cells:

  • Aspirate the contaminated medium from the culture flask.

  • Gently wash the cell monolayer with a volume of sterile Phosphate-Buffered Saline (PBS) equivalent to the volume of medium used for culture. Swirl gently and aspirate the PBS.

  • Repeat the wash step (Step 2) two more times for a total of three washes.

  • Add fresh, amoxicillin-free culture medium to the flask and return the cells to the incubator.

  • Culture the cells for at least two to three passages in antibiotic-free medium before re-testing for amoxicillin to ensure complete removal.

For Suspension Cells:

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Pellet the cells by centrifuging at a low speed (e.g., 800-1000 rpm) for 3-5 minutes.[10]

  • Carefully aspirate the supernatant, taking care not to disturb the cell pellet.

  • Gently resuspend the cell pellet in sterile PBS.

  • Repeat the centrifugation and wash steps (Steps 2-4) two more times for a total of three washes.

  • After the final wash, resuspend the cell pellet in fresh, amoxicillin-free culture medium and transfer to a new, sterile culture flask.

  • Culture for several passages in antibiotic-free medium before re-testing.

Protocol 3: Decontamination of Laboratory Surfaces
  • Prepare a 1:10 dilution of standard household bleach (containing ~5% sodium hypochlorite) in water.[6]

  • Wearing appropriate personal protective equipment (gloves, lab coat, eye protection), apply the bleach solution to non-corrosive surfaces such as benchtops and the interior of biosafety cabinets.

  • Allow a contact time of at least 30 minutes.[6]

  • Wipe the surfaces with 70% ethanol to remove residual bleach.

Visualizations

Signaling Pathway of Amoxicillin-Induced DNA Damage

G Amox This compound (in cell) ROS Increased Reactive Oxygen Species (ROS) Amox->ROS induces DNA Cellular DNA ROS->DNA attacks OxidativeDamage Oxidative DNA Damage (e.g., 8-oxoguanine) DNA->OxidativeDamage results in BER Base Excision Repair (BER) Pathway Activation OxidativeDamage->BER triggers Repair DNA Repair BER->Repair leads to

Caption: Amoxicillin induces ROS, leading to oxidative DNA damage and repair.

References

Technical Support Center: Enhancing L-Amoxicillin Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of L-Amoxicillin enzymatic synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the core principle of enzymatic this compound synthesis?

The enzymatic synthesis of this compound is a kinetically controlled process catalyzed by Penicillin G Acylase (PGA). The enzyme first reacts with an acyl donor, D-p-hydroxyphenylglycine methyl ester (D-HPGM), to form an acyl-enzyme intermediate. This intermediate then reacts with the β-lactam nucleus, 6-aminopenicillanic acid (6-APA), to produce amoxicillin. A competing, undesirable side reaction is the hydrolysis of the acyl-enzyme intermediate by water.[1]

Q2: What are the main advantages of the enzymatic route over chemical synthesis?

The enzymatic route offers several key advantages, including milder reaction conditions (ambient temperature and neutral pH), which results in fewer byproducts and a more environmentally friendly process.[1] The use of immobilized enzymes also allows for their reuse, reducing long-term costs.[1] In contrast, chemical synthesis often involves toxic organic solvents, costly steps at low temperatures, and generates more waste.[2]

Q3: What is the role of Penicillin G Acylase (PGA)?

Penicillin G Acylase (PGA) is the biocatalyst that facilitates the synthesis of amoxicillin. It displays high selectivity and activity under mild conditions.[3] Immobilized PGA is commonly used in industrial applications to allow for easy separation from the reaction mixture and for repeated use.[4]

Q4: What are the primary substrates required for the synthesis?

The primary substrates are 6-aminopenicillanic acid (6-APA), which is the core β-lactam nucleus, and an activated side chain, typically D-(-)-p-hydroxyphenylglycine methyl ester (D-HPGM).[1][5]

Q5: What is the significance of the Synthesis/Hydrolysis (S/H) ratio?

The Synthesis/Hydrolysis (S/H) ratio is a critical parameter that measures the efficiency of the enzymatic reaction. It is the ratio of the initial rate of amoxicillin synthesis to the initial rate of the hydrolysis of the acyl donor (D-HPGM). A higher S/H ratio indicates that the synthesis reaction is more favorable than the competing hydrolysis side reaction, leading to a higher yield of amoxicillin.[4][6]

II. Troubleshooting Guide

Problem: Low Amoxicillin Yield or Conversion Rate

Q: My amoxicillin yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Sub-optimal Substrate Molar Ratio: An excess of the acyl donor (D-HPGM) relative to the nucleophile (6-APA) is crucial. A molar ratio of D-HPGM to 6-APA of 2:1 or 3:1 is often recommended to drive the reaction towards synthesis.[2][5] Studies have shown impressive results with a 3:1 ratio.[2][7]

  • Incorrect pH: The pH of the reaction medium is critical. The optimal pH for amoxicillin synthesis is typically around 6.0-6.5.[1][8] Maintaining a constant pH is preferable to a variable one, as fluctuations can favor hydrolysis.[2][7][9]

  • Sub-optimal Temperature: Temperature affects both synthesis and hydrolysis rates. While reactions are often run at 25°C, increasing the temperature to 35°C has been shown to improve yield.[2][7] However, be cautious as excessively high temperatures can denature the enzyme.

  • Dominant Hydrolysis Reactions: The competing hydrolysis of the acyl-enzyme intermediate and the amoxicillin product reduces yield. This can be mitigated by:

    • Using Co-solvents: Adding organic co-solvents like ethylene glycol can reduce water activity, thus suppressing hydrolysis and improving the yield.[10] A yield of 55.2% was achieved in a medium containing 60% ethylene glycol.[10]

    • Optimizing Reaction Time: Monitor the reaction progress to identify the point of maximum amoxicillin concentration. Prolonged reaction times can lead to increased hydrolysis of the product.

  • Insufficient Enzyme Concentration or Activity: The amount of active enzyme directly impacts the reaction rate. If the enzyme concentration is too low, the synthesis will be slow. Ensure the immobilized enzyme is stored correctly and test its activity, especially if it has been reused multiple times.

  • Enzyme Clogging: In suspension-to-suspension systems, the substrate and product can crystallize on the surface of the immobilized enzyme, blocking active sites and halting the reaction.[11][12] This can be addressed by optimizing stirring speed and considering the use of cleaning agents like isopropyl alcohol between batches.[11][12]

Problem: Poor Selectivity (Low S/H Ratio)

Q: The hydrolysis of my acyl donor (D-HPGM) is too high, resulting in a poor S/H ratio. How can I improve selectivity?

A: Improving the S/H ratio is key to maximizing yield. Consider these strategies:

  • Adjust Substrate Ratio: While an excess of D-HPGM is needed, a very high excess might not be optimal. Interestingly, 6-APA can act as a competitive inhibitor of D-HPGM hydrolysis.[13][14] Therefore, the S/H rate is highly dependent on the ratio of the two substrates, not just their absolute concentrations.[6][14] Experiment with different ratios to find the optimal balance for your system.

  • Control pH: Maintaining the pH at the optimal level for synthesis (around 6.0-6.5) is crucial, as deviations can favor the hydrolysis reaction.[3][8]

  • Introduce Co-solvents: As mentioned previously, reducing water activity with co-solvents like ethylene glycol is a very effective way to disfavor the water-dependent hydrolysis reaction.[10]

  • Lower Temperature: Hydrolysis reactions can sometimes have a higher activation energy than synthesis. In such cases, operating at a lower temperature (e.g., 15°C) can improve the S/H ratio, although it will also slow down the overall reaction rate.[14]

III. Data Presentation

Table 1: Effect of Reaction Conditions on Enzymatic Amoxicillin Yield
6-APA (mM)D-HPGM (mM)Substrate Ratio (D-HPGM:6-APA)Temperature (°C)pHCo-solventYield (%)Reference
1504503:1256.060% Ethylene Glycol55.2[10]
1002002:115-tert-pentanol88[14]
20603:1356.3Aqueousup to 50[2]
20402:1256.3Aqueous~30[2]
--3:1256.5-37[5]
Table 2: Kinetic Parameters of Free vs. Immobilized Penicillin G Acylase
Enzyme FormK_m_ (mol/L)V_max_ (µmol/min)Reference
Free PGA0.003870.387[1]
Immobilized PGA0.01010.129[1]

IV. Experimental Protocols & Visualizations

Protocol 1: Immobilization of Penicillin G Acylase (PGA)

This protocol describes a general method for immobilizing PGA on an epoxy resin, a common support material.

Materials:

  • Epoxy resin (e.g., Amberlite XAD7)

  • Penicillin G Acylase solution

  • Phosphate buffer (e.g., pH 8.1 for immobilization)

  • Ethanol

  • Deionized water

Procedure:

  • Resin Preparation: Wash the epoxy resin with ethanol and then thoroughly with deionized water to remove any impurities.

  • Equilibration: Equilibrate the washed resin with a phosphate buffer at a suitable pH for immobilization (e.g., pH 8.1).[1]

  • Enzyme Solution: Prepare a solution of Penicillin G Acylase in the same phosphate buffer.

  • Immobilization Reaction: Mix the enzyme solution with the equilibrated epoxy resin. Allow the reaction to proceed with gentle agitation for a set period (e.g., 24 hours) at a controlled temperature (e.g., 29°C).[1]

  • Washing: After immobilization, wash the resin extensively with phosphate buffer to remove all unbound enzyme.[1]

  • Storage: Store the prepared immobilized PGA at 4°C until use.[1]

G cluster_prep Resin Preparation cluster_immob Immobilization cluster_final Final Product Resin Epoxy Resin Wash_EtOH Wash with Ethanol Resin->Wash_EtOH Wash_H2O Wash with DI Water Wash_EtOH->Wash_H2O Equilibrate Equilibrate in Phosphate Buffer (pH 8.1) Wash_H2O->Equilibrate Mix Mix Resin and PGA Solution Equilibrate->Mix PGA_Sol Prepare PGA in Buffer PGA_Sol->Mix Incubate Incubate with Agitation (24h, 29°C) Mix->Incubate Wash_Final Wash to Remove Unbound Enzyme Incubate->Wash_Final Immobilized_PGA Immobilized PGA Wash_Final->Immobilized_PGA Store Store at 4°C Immobilized_PGA->Store

Workflow for the immobilization of Penicillin G Acylase.
Protocol 2: Kinetically Controlled Enzymatic Synthesis of Amoxicillin

This protocol provides a general procedure for the synthesis reaction.

Materials:

  • Immobilized Penicillin G Acylase (PGA)

  • 6-aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • Ammonia solution or Hydrochloric acid for pH adjustment

  • Optional: Ethylene glycol (co-solvent)

Procedure:

  • Substrate Preparation: In a temperature-controlled reactor, prepare a solution of 6-APA and D-HPGM in phosphate buffer (pH 6.5).[5] To aid dissolution, the pH of the 6-APA solution can be temporarily raised to ~7.5 with ammonia before being readjusted.[5] A common molar ratio of D-HPGM to 6-APA is 3:1.[1]

  • Temperature Control: Equilibrate the substrate mixture to the desired reaction temperature (e.g., 25°C or 35°C).[2]

  • Initiate Reaction: Add the immobilized PGA to the reaction mixture to initiate the synthesis.

  • pH Control: Maintain the pH of the reaction at the target value (e.g., 6.5) throughout the synthesis, as the reaction progress can cause pH shifts.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of amoxicillin, 6-APA, and D-HPGM using a suitable method like HPLC.

  • Reaction Termination: Stop the reaction when the concentration of 6-APA plateaus or the amoxicillin concentration reaches its peak and begins to decline.[1]

  • Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.[1]

  • Purification: Proceed with the purification of amoxicillin from the filtrate.

G cluster_synthesis Synthesis Pathway (Desired) cluster_hydrolysis Hydrolysis Pathway (Undesired) DHPGM D-HPGM (Acyl Donor) AcylEnzyme Acyl-Enzyme Intermediate DHPGM->AcylEnzyme Acylation PGA PGA (Enzyme) PGA->AcylEnzyme Amox Amoxicillin (Product) AcylEnzyme->Amox Amination HPG D-HPG (Hydrolysis By-product) AcylEnzyme->HPG Hydrolysis SixAPA 6-APA (Nucleophile) SixAPA->Amox Water H₂O Water->HPG Methanol Methanol Amox->Methanol

Reaction pathway for the enzymatic synthesis of this compound.
Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and addressing low amoxicillin yield.

G Start Problem: Low Amoxicillin Yield CheckRatio Is D-HPGM:6-APA ratio optimal? (e.g., 3:1) Start->CheckRatio AdjustRatio ACTION: Increase D-HPGM concentration CheckRatio->AdjustRatio No CheckpH Is pH stable and optimal? (e.g., 6.0-6.5) CheckRatio->CheckpH Yes AdjustRatio->CheckpH AdjustpH ACTION: Implement strict pH control CheckpH->AdjustpH No CheckTemp Is temperature optimal? (e.g., 25-35°C) CheckpH->CheckTemp Yes AdjustpH->CheckTemp AdjustTemp ACTION: Adjust temperature; monitor enzyme stability CheckTemp->AdjustTemp No CheckHydrolysis Is hydrolysis dominant? CheckTemp->CheckHydrolysis Yes AdjustTemp->CheckHydrolysis AddCosolvent ACTION: Add co-solvent (e.g., Ethylene Glycol) CheckHydrolysis->AddCosolvent Yes CheckEnzyme Is enzyme activity or loading sufficient? CheckHydrolysis->CheckEnzyme No AddCosolvent->CheckEnzyme IncreaseEnzyme ACTION: Increase enzyme loading or use fresh enzyme batch CheckEnzyme->IncreaseEnzyme No End Yield Improved CheckEnzyme->End Yes IncreaseEnzyme->End

Troubleshooting logic for addressing low amoxicillin yield.

References

Validation & Comparative

A Comparative Stability Analysis of Anhydrous Amoxicillin and Amoxicillin Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of two common forms of the antibiotic amoxicillin: the anhydrous form and the trihydrate form. The selection of the appropriate form of an active pharmaceutical ingredient (API) is critical in drug development, influencing formulation, manufacturing, storage, and ultimately, the efficacy and safety of the final product. This analysis is supported by experimental data from various studies to aid in informed decision-making.

Introduction

Amoxicillin is a broad-spectrum β-lactam antibiotic widely used to treat bacterial infections. It is available in several forms, with the anhydrous and trihydrate forms being of primary interest for solid dosage formulations. While chemically identical in terms of the active molecule, the presence of water of hydration in the trihydrate form significantly impacts its physicochemical properties, most notably its stability. Generally, amoxicillin trihydrate is considered the more stable solid form compared to its anhydrous and sodium salt counterparts.[1][2] This enhanced stability is attributed to its crystalline structure, where water molecules contribute to a more stable lattice, making it less susceptible to degradation.[1]

Data Presentation: Comparative Stability

While direct head-to-head quantitative stability studies under identical stress conditions are not extensively available in publicly accessible literature, the following table summarizes key stability characteristics and findings from various studies on amoxicillin trihydrate. The data for anhydrous amoxicillin is less common due to the preference for the more stable trihydrate form in pharmaceutical formulations.

ParameterAmoxicillin (Anhydrous)Amoxicillin TrihydrateReferences
Solid-State Stability Generally considered less stable than the trihydrate form.[2] More susceptible to degradation influenced by temperature and humidity.More stable in the solid state due to its crystalline structure.[1] It is non-hygroscopic, which contributes to its stability.[1] However, it is still sensitive to high temperatures and humidity.[1][3] The degradation in the solid state at 37°C and 50°C follows first-order kinetics.[1][1][2][3]
Thermal Stability Data not readily available for direct comparison.Dehydration (loss of water molecules) occurs at around 107°C, followed by decomposition at higher temperatures (around 185°C).[4] Increased crystallinity, which can be influenced by the powder's pH, enhances thermal stability.[5][6][7][4][5][6][7]
Stability in Solution Susceptible to hydrolysis of the β-lactam ring.The degradation in aqueous solution is pH-dependent, with optimal stability in a citrate buffer at pH 5.8-6.5.[1] The degradation follows pseudo-first-order kinetics.[8] Both acidic and basic conditions accelerate hydrolysis.[9][1][8][9]
Photostability Susceptible to degradation upon exposure to light.Shows degradation when exposed to sunlight, emphasizing the need for protective packaging.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug stability. The following are outlines of key experimental protocols used in the stability analysis of amoxicillin.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify amoxicillin from its degradation products, thus providing a clear measure of its stability under various stress conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (pH adjusted to around 5.0) and an organic modifier like methanol or acetonitrile. The composition can be isocratic or a gradient.

  • Flow Rate: A flow rate of 1.0 mL/min is often used.

  • Detection: UV detection is typically performed at 220 nm or 229 nm.

  • Sample Preparation:

    • For Capsules/Powder: The contents are accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or water) to achieve a known concentration.

    • For Oral Suspensions: A measured volume of the reconstituted suspension is diluted with a suitable solvent to the desired concentration.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 M NaOH) at room temperature.

  • Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C) for a defined time.

  • Photodegradation: The drug substance is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the solid forms.

  • DSC Protocol:

    • A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., from room temperature to 300°C).

    • The heat flow to or from the sample is measured and plotted against temperature to identify thermal events like melting and decomposition.[4]

  • TGA Protocol:

    • A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve shows mass loss associated with events like dehydration and decomposition.[4]

Visualizations

Amoxicillin Degradation Pathway

The primary degradation route for amoxicillin involves the hydrolysis of the β-lactam ring, which is susceptible to both acidic and basic conditions. This initial step leads to the formation of amoxicilloic acid. Further degradation can occur, leading to other products such as amoxicillin diketopiperazine-2,5-dione.

G Amoxicillin Amoxicillin Amoxicilloic_Acid Amoxicilloic Acid Amoxicillin->Amoxicilloic_Acid Hydrolysis of β-lactam ring Diketopiperazine Amoxicillin Diketopiperazine-2,5-dione Amoxicilloic_Acid->Diketopiperazine Intramolecular Cyclization Other_Products Other Degradation Products Amoxicilloic_Acid->Other_Products

Caption: Major degradation pathway of Amoxicillin.

Experimental Workflow for Comparative Stability Analysis

The logical flow for conducting a comparative stability analysis involves sample preparation, exposure to stress conditions, and subsequent analysis to quantify the remaining active ingredient and identify degradation products.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Anhydrous Anhydrous Amoxicillin Thermal Thermal Anhydrous->Thermal Humidity Humidity Anhydrous->Humidity Photolytic Photolytic Anhydrous->Photolytic pH_Stress pH Stress (Solution) Anhydrous->pH_Stress Thermal_Analysis DSC / TGA Anhydrous->Thermal_Analysis Trihydrate Amoxicillin Trihydrate Trihydrate->Thermal Trihydrate->Humidity Trihydrate->Photolytic Trihydrate->pH_Stress Trihydrate->Thermal_Analysis HPLC Stability-Indicating HPLC Thermal->HPLC Humidity->HPLC Photolytic->HPLC pH_Stress->HPLC Comparison Comparative Stability Assessment HPLC->Comparison Thermal_Analysis->Comparison

Caption: Workflow for comparative stability analysis.

References

Navigating Penicillin Allergy Labels: A Data-Driven Comparison of L-Amoxicillin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for both patient safety and effective treatment. This guide provides a comprehensive comparison of L-Amoxicillin's cross-reactivity profile in patients with penicillin allergies, supported by experimental data and detailed protocols.

A label of "penicillin allergy" is reported by approximately 10% of the U.S. population, but upon evaluation, less than 1% of these individuals are found to have a true, clinically significant allergy.[1][2] This over-reporting leads to the use of broader-spectrum, often less effective, and more expensive alternative antibiotics, contributing to antimicrobial resistance and increased risk of adverse events.[1][3] Amoxicillin, a semisynthetic penicillin, is frequently implicated in these reported allergies.[4][5] This guide delves into the evidence-based realities of amoxicillin cross-reactivity to aid in informed clinical and developmental decisions.

The Molecular Basis of Cross-Reactivity: Shared Side Chains

The cross-reactivity between β-lactam antibiotics, including penicillins and cephalosporins, is primarily determined by the similarity of their R1 side chains, rather than the core β-lactam ring.[6][7][8][9][10] Amoxicillin shares an identical R1 side chain with ampicillin and is structurally similar to some first-generation cephalosporins like cephalexin and cefadroxil.[9][11][12] This structural similarity is the basis for the observed cross-reactivity. In contrast, later-generation cephalosporins often possess distinct R1 side chains, leading to a significantly lower risk of cross-reactivity with penicillin and amoxicillin.[13]

Quantitative Analysis of Cross-Reactivity

The following tables summarize key quantitative data from various studies on the prevalence of penicillin allergy and the rates of cross-reactivity with amoxicillin and other β-lactams.

Table 1: Prevalence and Verification of Penicillin Allergy

MetricReported ValueSource(s)
Self-Reported Penicillin Allergy in the U.S. Population~10%[1][2][14][15]
Patients with True, IgE-Mediated Penicillin Allergy upon Testing<1%[1][2]
Patients with a Positive Penicillin Skin Test Who Lose Sensitivity After 10 Years~80%[16]

Table 2: Cross-Reactivity Rates in Patients with Confirmed Penicillin/Amoxicillin Allergy

Antibiotic Class/DrugCross-Reactivity RateNotesSource(s)
Aminocephalosporins (e.g., cephalexin, cefadroxil)Up to 30-40%Due to identical or highly similar R1 side chains.[5][6][7][9][11][17]
First-Generation Cephalosporins (general)<2%Rate is higher with shared side chains.[16]
Second and Third-Generation Cephalosporins<1% to negligibleStructurally dissimilar R1 side chains.[13][14][16]
Carbapenems<1%Low risk of IgE-mediated cross-reactivity.[6][7]
Monobactams (Aztreonam)0%Exception: ceftazidime shares an identical R1 side chain with aztreonam.[7][10]

Immunological Mechanisms of Allergic Reactions

Allergic reactions to amoxicillin and other penicillins can be broadly categorized into immediate and delayed hypersensitivity reactions.

  • Immediate Hypersensitivity Reactions: These are typically IgE-mediated and occur within one to two hours of drug administration.[18][19] The binding of the drug (or its metabolites) to specific IgE antibodies on the surface of mast cells and basophils triggers the release of histamine and other inflammatory mediators, leading to symptoms like urticaria (hives), angioedema, bronchospasm, and in severe cases, anaphylaxis.[15][20] The incidence of anaphylaxis to penicillin is estimated to be between 0.02% and 0.04%.[15]

  • Delayed Hypersensitivity Reactions: These are T-cell mediated and occur hours to days after drug exposure.[18][19] They often manifest as maculopapular rashes.[18] While generally less severe than immediate reactions, some delayed reactions can be serious, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[15][21]

Below is a diagram illustrating the signaling pathway of an IgE-mediated allergic reaction.

IgE_Mediated_Allergy cluster_sensitization Sensitization Phase cluster_reaction Reaction Phase (Re-exposure) Amoxicillin Amoxicillin (Hapten) HaptenCarrier Hapten-Carrier Complex Amoxicillin->HaptenCarrier Protein Carrier Protein Protein->HaptenCarrier APC Antigen Presenting Cell (APC) HaptenCarrier->APC Phagocytosis Th2 T Helper 2 Cell (Th2) APC->Th2 Antigen Presentation BCell B Cell Th2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Amoxicillin-Specific IgE Antibodies PlasmaCell->IgE Production IgE_bound IgE-Coated Mast Cell IgE->IgE_bound MastCell Mast Cell MastCell->IgE_bound Crosslinking IgE Cross-linking IgE_bound->Crosslinking Amoxicillin2 Amoxicillin Amoxicillin2->Crosslinking Degranulation Degranulation Crosslinking->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms

Caption: IgE-mediated allergic reaction pathway.

Experimental Protocols for Allergy Evaluation

A definitive diagnosis of a penicillin or amoxicillin allergy involves a systematic evaluation, often including skin testing followed by a drug provocation test (DPT), also known as an oral challenge.[1][14][22]

Penicillin Skin Testing

Objective: To detect the presence of drug-specific IgE antibodies on mast cells.

Methodology:

  • Patient Preparation: The patient should discontinue antihistamines for a specified period before testing to avoid false-negative results.

  • Reagents: The standard testing includes a major determinant (penicilloyl-polylysine) and minor determinants.

  • Procedure:

    • Prick Test: A small drop of each reagent is placed on the skin (typically the forearm), and the skin is lightly pricked through the drop. A positive control (histamine) and a negative control (saline) are also used.

    • Intradermal Test: If the prick test is negative, a small amount of the reagent is injected into the dermis to create a small bleb.

  • Interpretation: The site is observed for 15-20 minutes. A wheal and flare reaction larger than the negative control at the site of the drug application indicates a positive test and the presence of specific IgE. A positive skin test has a high specificity (greater than 95%) for identifying IgE-mediated reactions.[1]

Drug Provocation Test (Oral Challenge)

Objective: To determine if a patient can tolerate a drug at a therapeutic dose. This is considered the gold standard for ruling out a drug allergy.[19]

Methodology:

  • Patient Selection: This is typically performed in patients with a low-risk history or a negative skin test.[1][23] It is contraindicated in patients with a history of severe delayed reactions like SJS.

  • Setting: The test must be conducted in a medical setting with immediate access to emergency medications and equipment to manage a potential allergic reaction.

  • Procedure:

    • A starting dose of the drug (e.g., amoxicillin), typically 1/10th to 1/100th of the therapeutic dose, is administered orally.

    • The patient is observed for a period of 30-60 minutes.

    • If no reaction occurs, a full therapeutic dose is administered.

    • The patient is then observed for at least one to two hours for any signs of an immediate reaction.[23] Patients are also counseled to report any delayed reactions.

  • Interpretation: The absence of a reaction indicates that the patient is not allergic to the drug and can tolerate it.

The workflow for evaluating a reported penicillin allergy is depicted below.

Allergy_Evaluation_Workflow Start Patient with Reported Penicillin/Amoxicillin Allergy History Detailed History and Risk Stratification Start->History LowRisk Low-Risk History History->LowRisk HighRisk High-Risk History (e.g., Anaphylaxis) History->HighRisk            OralChallenge Direct Oral Challenge (Amoxicillin) LowRisk->OralChallenge Proceed SkinTest Penicillin Skin Testing HighRisk->SkinTest Proceed NegativeResult Negative SkinTest->NegativeResult Negative PositiveResult Positive SkinTest->PositiveResult Positive OralChallenge->NegativeResult No Reaction OralChallenge->PositiveResult Reaction NegativeResult->OralChallenge Proceed to confirm Delabel De-label Allergy: Safe to use Penicillins NegativeResult->Delabel Avoid Confirm Allergy: Avoid Penicillins PositiveResult->Avoid

Caption: Clinical workflow for penicillin allergy evaluation.

Conclusion

The evidence strongly indicates that a significant majority of patients with a self-reported penicillin allergy can safely receive amoxicillin. Cross-reactivity is primarily a concern with other aminopenicillins and a select few first-generation cephalosporins that share an identical R1 side chain. For most other β-lactams, the risk of a clinically significant allergic reaction in a penicillin-allergic individual is exceedingly low. A thorough patient history, followed by appropriate diagnostic testing when indicated, can accurately identify true allergies, allowing for the "de-labeling" of many patients. This practice is crucial for optimizing antibiotic stewardship, reducing healthcare costs, and ensuring patients receive the most effective and appropriate therapies.

References

A Comparative Guide to Analytical Methods for L-Amoxicillin Detection: A Focus on a Novel Flow Injection Analysis (FIA) Spectrophotometric Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Flow Injection Analysis (FIA) spectrophotometric method for the detection of L-Amoxicillin against established techniques such as High-Performance Liquid Chromatography (HPLC) and direct UV-Vis Spectrophotometry. The information presented herein is supported by experimental data from various validated methods to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs.

Comparative Analysis of Validated Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in bulk drug and pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry, offering high precision and sensitivity.[1] Direct UV-Vis Spectrophotometry provides a simpler and more cost-effective alternative.[2][3] This guide introduces and evaluates a Flow Injection Analysis (FIA) spectrophotometric method, which presents a rapid, simple, and environmentally friendly option.[4][5]

Table 1: Comparison of Chromatographic and Spectrophotometric Conditions

ParameterHPLC Method 1HPLC Method 2UV-Vis SpectrophotometryNew FIA-Spectrophotometry
Column/Technique C18 Reverse PhaseHypersil C18 (250x4.6mm, 5µm)Direct Measurement in SolutionFlow Injection Analysis with Diazotization
Mobile Phase/Solvent Acetonitrile: 0.2M Potassium dihydrogen phosphate buffer (pH 3) (22:78 v/v)[6]Potassium dihydrogen phosphate and methanol (95:05 v/v)[1][7]0.1N NaOH[8]Diazotized dapsone in alkaline medium
Flow Rate 1.0 mL/min[6]1.0 mL/min[1][7]Not ApplicableNot specified
Detection (UV/Vis) 283 nm[6]283 nm[1][7]247.0 nm[8]440 nm
Internal Standard Not SpecifiedCefadroxil[1]Not ApplicableNot Applicable

Table 2: Comparison of Validation Parameters

Validation ParameterHPLC Method 1HPLC Method 2UV-Vis SpectrophotometryNew FIA-Spectrophotometry
Linearity Range 10-100 µg/mL[6]20-100 µg/mL[1][7]1.0-15.0 µg/mL[2][3]1–150 µg/mL
Correlation Coefficient (r²) 0.999[6]0.9996[7]0.9994[2][3]0.9994
Limit of Detection (LOD) Not SpecifiedNot Specified0.56 µg/mL[2][3]0.074 µg/mL[4]
Limit of Quantification (LOQ) Not SpecifiedNot Specified1.72 µg/mL[2][3]Not Specified
Accuracy (% Recovery) Within acceptance criteria[6]99.39%[7]94.15% to 108%[2][3]Not Specified
Precision (%RSD) < 2%[6]< 2%[7]< 2%[2][3]Not Specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example of a validated RP-HPLC method for this compound analysis.[1][6][7]

a. Chromatographic System:

  • An isocratic HPLC system equipped with a UV detector is used.[1]

  • Column: Hypersil C18 (250x4.6mm I.D., 5 µm particle size).[1][7]

b. Mobile Phase Preparation:

  • A mixture of potassium dihydrogen phosphate buffer and methanol (95:05 v/v) is prepared.[1][7]

  • The mobile phase is filtered through a 0.45 µm membrane filter and degassed by sonication for 15 minutes before use.[7]

c. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase to obtain a concentration of 1000 µg/mL.[7] Subsequent dilutions are made with the mobile phase to achieve concentrations within the linear range (e.g., 20-100 µg/mL).[7]

  • Sample Solution: For tablets or capsules, a quantity of powdered formulation equivalent to 100 mg of Amoxicillin is accurately weighed and transferred to a 100 mL volumetric flask with about 50 mL of the mobile phase.[7] The flask is sonicated for 20 minutes, and the volume is made up to the mark with the mobile phase.[7] The solution is then filtered through a membrane filter.[7]

d. Chromatographic Conditions:

  • The column is equilibrated for at least 30 minutes with the mobile phase.[7]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection Wavelength: 283 nm.[1][7]

UV-Vis Spectrophotometric Method

This protocol outlines a simple and validated UV-Vis spectrophotometric method for the quantification of this compound.[2][3]

a. Instrumentation:

  • A UV-Visible spectrophotometer with a quartz cuvette is used for all absorbance measurements.

b. Reagent Preparation:

  • A 0.1N solution of Sodium Hydroxide (NaOH) is used as the solvent.[8]

c. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the standard in the 0.1N NaOH solution.

  • Calibration Standards: A series of standard solutions are prepared by diluting the stock solution to fall within the linear concentration range (e.g., 1.0-15.0 µg/mL).[2][3]

  • Sample Solution: An accurately weighed portion of the powdered pharmaceutical formulation is dissolved in the 0.1N NaOH, filtered, and diluted to a concentration within the calibration range.

d. Measurement:

  • The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance, which is approximately 247.0 nm.[8]

New Flow Injection Analysis (FIA) Spectrophotometric Method

This protocol describes a novel, rapid, and sensitive FIA method for this compound determination.[4][5]

a. FIA System:

  • A flow injection system is coupled with a UV-Visible spectrophotometer equipped with a flow-through cell.

b. Reagent Preparation:

  • Dapsone Solution: Prepare a solution of dapsone.

  • Sodium Nitrite Solution: Prepare a solution of sodium nitrite in hydrochloric acid.

  • Sodium Hydroxide Solution: Prepare an alkaline solution of sodium hydroxide.

c. Principle of Detection:

  • The method is based on the diazotization of dapsone with sodium nitrite and hydrochloric acid. This diazotized dapsone is then coupled with this compound in an alkaline medium, forming a stable orange-colored dye.

d. FIA Procedure:

  • The sample solution containing this compound is injected into the FIA system.

  • It merges with the stream of diazotized dapsone and subsequently with the alkaline solution in a reaction coil.

  • The absorbance of the resulting orange dye is measured continuously at 440 nm as it passes through the detector.[4]

Visualizations

Below is a diagram illustrating the experimental workflow of the new Flow Injection Analysis (FIA) spectrophotometric method for this compound detection.

FIA_Workflow cluster_reagents Reagent Preparation cluster_sample Sample Preparation cluster_fia_system FIA System cluster_output Data Output Dapsone Dapsone Solution Diazotization Diazotization Reaction (Dapsone + NaNO2/HCl) Dapsone->Diazotization NaNO2_HCl Sodium Nitrite in HCl NaNO2_HCl->Diazotization NaOH NaOH Solution Sample This compound Sample Injector Sample Injection Sample->Injector Coupling Coupling Reaction (Diazotized Dapsone + Amoxicillin) Injector->Coupling Diazotization->Coupling Detector Spectrophotometric Detector (440 nm) Coupling->Detector Result Concentration of This compound Detector->Result

References

A Comparative Guide to the In Vivo Pharmacokinetics of L-Amoxicillin and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic profiles of L-Amoxicillin and ampicillin, two structurally similar β-lactam antibiotics. The information presented herein is compiled from various clinical studies to assist researchers and professionals in drug development in understanding the key differences in the absorption, distribution, and elimination of these two widely used antibacterial agents.

Executive Summary

This compound consistently demonstrates superior oral absorption compared to ampicillin.[1][2][3] This leads to higher peak serum concentrations and greater overall drug exposure, as measured by the area under the curve (AUC).[1][2][3] While their serum half-lives are nearly identical, the enhanced bioavailability of this compound is a critical differentiating factor in their pharmacokinetic profiles.[1][2][3]

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of this compound and ampicillin following oral administration, as determined in comparative clinical studies.

Table 1: Single 500 mg Oral Dose in Fasting Adults

Pharmacokinetic ParameterThis compound (Mean ± SD)Ampicillin (Mean ± SD)Key FindingReference
Peak Serum Concentration (Cmax) 7.6 µg/mL3.2 µg/mLThis compound Cmax is significantly higher.[1][2][3][1][2][3]
Area Under the Curve (AUC) Approx. double that of ampicillin-This compound shows substantially greater bioavailability.[1][2][3][1][2][3]
Serum Half-life (t½) 61.3 ± 5.6 min60.3 ± 3.3 minThe half-lives of the two drugs are virtually identical.[1][2][1][2]
8-hour Urinary Recovery 60%34%This compound exhibits more extensive absorption and excretion.[1][2][3][1][2][3]

Table 2: Comparative Bioavailability in Infants and Children

Drug & DosagePeak Serum Concentration (Cmax)Area Under the Curve (AUC)Bioavailability ComparisonReference
This compound (25 mg/kg) Consistently higher than ampicillinConsistently higher than ampicillinThe bioavailability of this compound was twice that of ampicillin.[4][5][4][5]
Ampicillin (25 mg/kg) ---[4][5]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. A summary of a common experimental protocol is provided below.

Study Design: A comparative, crossover study design is frequently used to minimize inter-subject variability.[4][6]

Subjects: Healthy, fasting adult volunteers are typically recruited.[1][2][3][6] Studies in pediatric populations also provide valuable comparative data.[4][5]

Drug Administration:

  • A single oral dose of 500 mg of both this compound and ampicillin is administered to fasting subjects.[1][2][3]

  • A washout period is observed between the administration of each drug in crossover studies.

Sample Collection:

  • Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours) post-administration.

  • Urine samples are collected over an 8-hour period to determine the extent of drug excretion.[1][2][3]

Analytical Method:

  • Serum and urine concentrations of this compound and ampicillin are determined using a validated microbiological assay or high-performance liquid chromatography (HPLC).

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax (time to reach Cmax), AUC, and t½ are calculated from the serum concentration-time data.

  • The percentage of the administered dose recovered in the urine is calculated to assess absorption and excretion.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative in vivo pharmacokinetic study of this compound and ampicillin.

G cluster_enrollment Subject Enrollment cluster_study_period_1 Study Period 1 cluster_washout Washout Period cluster_study_period_2 Study Period 2 (Crossover) cluster_analysis Sample & Data Analysis A Recruit Healthy Volunteers B Obtain Informed Consent A->B C Screening & Selection B->C D Administer Drug A (this compound or Ampicillin) C->D E Serial Blood & Urine Sampling D->E F Drug Elimination E->F G Administer Drug B (Alternative Drug) F->G H Serial Blood & Urine Sampling G->H I Bioanalytical Assay (e.g., HPLC) H->I J Pharmacokinetic Modeling I->J K Statistical Comparison J->K L L K->L Publish Comparison Guide

In vivo pharmacokinetic comparison workflow.

References

A Head-to-Head Showdown: L-Amoxicillin vs. Co-amoxiclav Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance, the strategic use of existing antibiotics is paramount. This guide provides a detailed comparison of L-Amoxicillin and its combination counterpart, co-amoxiclav (amoxicillin-clavulanate), against clinically relevant resistant bacterial strains. For researchers, scientists, and drug development professionals, understanding the nuances of their respective activities is crucial for optimizing treatment strategies and informing the development of new antimicrobial agents.

Mechanism of Action: The Critical Role of Clavulanate

This compound, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1] Its efficacy, however, is compromised by bacteria that produce β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its β-lactam ring.[2]

Co-amoxiclav overcomes this resistance mechanism by combining amoxicillin with clavulanic acid, a β-lactamase inhibitor.[3][4] Clavulanic acid itself has weak antibacterial activity but binds to and inactivates β-lactamase enzymes, thereby protecting amoxicillin from degradation and restoring its activity against otherwise resistant strains.[2][3][4]

Performance Against Resistant Strains: A Quantitative Comparison

The addition of clavulanic acid significantly enhances the in vitro activity of amoxicillin against β-lactamase-producing organisms. This is evident in the lower Minimum Inhibitory Concentrations (MICs) observed for co-amoxiclav compared to amoxicillin alone against these resistant strains.

Table 1: Comparative in vitro activity of Amoxicillin and Co-amoxiclav against β-lactamase-producing Bacteroides and Fusobacterium species.

Organism GroupAntibioticMIC for 90% of strains (μg/mL)
β-lactamase-positive strainsAmoxicillin128
Amoxicillin-clavulanate4
β-lactamase-negative strainsAmoxicillin1
Amoxicillin-clavulanateNot specified

Data sourced from a study involving 320 non-Bacteroides fragilis Bacteroides isolates and 129 fusobacteria from 28 U.S. centers.[3]

Table 2: In vitro activity of Amoxicillin and Co-amoxiclav against resistant Escherichia coli and Staphylococcus aureus.

OrganismResistance MechanismAntibioticMIC Range (μg/mL)
Escherichia coliTEM-1 β-lactamase hyperproductionAmoxicillin>1024
Amoxicillin-clavulanate (2:1 ratio)8 - 32
Staphylococcus aureus (MRSA)Penicillinase and PBP2aAmoxicillin>256
Amoxicillin-clavulanate (2:1 ratio)4 - 16

Note: Data is compiled from multiple sources and represents typical MIC ranges for resistant strains. Direct head-to-head comparisons in a single study are limited.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and co-amoxiclav against bacterial isolates, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing Protocol

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

1. Preparation of Antimicrobial Stock Solutions:

  • Prepare stock solutions of amoxicillin and clavulanic acid (as potassium clavulanate) at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • For co-amoxiclav, a combined stock solution can be prepared maintaining a 2:1 ratio of amoxicillin to clavulanic acid.

2. Preparation of Microtiter Plates:

  • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • For this compound alone, dilute the stock solution to achieve a final concentration range, for example, from 256 µg/mL to 0.25 µg/mL.

  • For co-amoxiclav, dilute the combined stock to achieve a final concentration range for amoxicillin (e.g., 256 µg/mL to 0.25 µg/mL) while maintaining the 2:1 ratio with clavulanic acid (e.g., 128 µg/mL to 0.125 µg/mL).

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow stock Antimicrobial Stock (Amoxicillin & Co-amoxiclav) plate Serial Dilution in 96-Well Plate stock->plate inoculation Inoculation of Plates plate->inoculation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubation (35°C, 16-20h) reading Visual Reading of Growth incubation->reading mic MIC Determination reading->mic

Experimental workflow for MIC determination.

Signaling_Pathway cluster_amox This compound Action cluster_resistance Resistance Mechanism cluster_co_amox Co-amoxiclav Action amox Amoxicillin pbp Penicillin-Binding Proteins (PBPs) amox->pbp Inhibits amox_inactivated Inactivated Amoxicillin cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes beta_lactamase β-Lactamase lysis Cell Lysis cell_wall->lysis Inhibition leads to beta_lactamase->amox Hydrolyzes clavulanate Clavulanic Acid clavulanate->beta_lactamase Inhibits

Mechanism of action and resistance.

Conclusion

The data unequivocally demonstrates that co-amoxiclav is significantly more effective than this compound alone against β-lactamase-producing resistant strains of bacteria. The inclusion of clavulanic acid successfully neutralizes the primary enzymatic defense of these bacteria, restoring the potent bactericidal activity of amoxicillin. For researchers in drug development, these findings underscore the continued value of β-lactamase inhibitor combinations in combating resistance. Further head-to-head studies across a broader range of contemporary, well-characterized resistant isolates are warranted to provide a more comprehensive understanding of their comparative efficacy and to guide the development of future antibacterial strategies.

References

A Comparative Spectroscopic Analysis of Synthetic and Commercial L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of synthetically produced versus commercially available L-Amoxicillin. This document provides key experimental data and methodologies to ensure the identity, purity, and structural integrity of this compound samples.

In the development and manufacturing of pharmaceuticals, rigorous analytical testing is paramount to ensure the quality and efficacy of the final product. For a widely used antibiotic like this compound, verifying that a newly synthesized batch possesses the identical molecular structure and purity as the commercially available, approved drug is a critical step. This guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used for this comparison and presents the expected data for a standard this compound sample.

The data presented herein is based on established literature values for this compound and serves as a benchmark for the analysis of any synthetically produced sample. Deviations from these reference spectra may indicate the presence of impurities, residual solvents, or structural differences.

Experimental Workflow

The general workflow for comparing the spectroscopic data of synthetic versus commercial this compound involves several key stages, from sample preparation to data analysis and comparison. This process ensures a systematic and thorough evaluation of the synthetic product's quality.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison cluster_3 Conclusion A Weigh Synthetic This compound C Dissolve in appropriate deuterated solvent (for NMR) or prepare for FTIR/MS A->C B Weigh Commercial This compound (Reference) B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Acquire FTIR Spectrum C->E F Acquire Mass Spectrum C->F G Process Spectra: - Baseline Correction - Peak Picking - Integration D->G E->G F->G H Compare Chemical Shifts (δ), Coupling Constants (J), and Peak Multiplicity G->H I Compare IR Absorption Bands (wavenumber, cm⁻¹) G->I J Compare Mass-to-Charge Ratios (m/z) and Fragmentation Patterns G->J K Structural Equivalence and Purity Assessment H->K I->K J->K

Benchmarking L-Amoxicillin performance in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Amoxicillin's performance against various bacterial strains. Supported by experimental data, this document delves into its efficacy, mechanisms of action, and provides detailed methodologies for key experiments.

This compound, a widely utilized beta-lactam antibiotic, continues to be a cornerstone in the treatment of bacterial infections. Its efficacy, however, varies significantly across different bacterial species and strains, necessitating a clear understanding of its performance benchmarks. This guide offers a comparative analysis of this compound, presenting quantitative data on its activity and comparing it with other relevant antibiotics.

Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)

The in vitro potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[1] A lower MIC value indicates greater efficacy. The following tables summarize the MIC values of this compound and its comparators against a panel of common Gram-positive and Gram-negative bacteria.

Table 1: MIC of this compound against Common Bacterial Strains

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Gram-positive0.25 - 2.0
Streptococcus pneumoniae (Penicillin-susceptible)Gram-positive≤0.06 - 2.0[2][3]
Streptococcus pneumoniae (Penicillin-intermediate)Gram-positive0.12 - 2.0[3]
Streptococcus pneumoniae (Penicillin-resistant)Gram-positive≥4.0[3]
Escherichia coliGram-negative2.0 - >128
Haemophilus influenzae (β-lactamase negative)Gram-negative0.25 - 1.0
Haemophilus influenzae (β-lactamase positive)Gram-negative≥2.0

Table 2: Comparative MIC Values of Amoxicillin, Ampicillin, and Penicillin

Bacterial StrainAmoxicillin MIC (µg/mL)Ampicillin MIC (µg/mL)Penicillin MIC (µg/mL)
Enterococcus faecalis (Penicillin-susceptible)0.5 - 2.0[4]0.5 - 2.0[4]≤8.0[4]
Enterococcus faecalis (Penicillin-resistant, Ampicillin-susceptible)4.0 - 8.0[4]1.0 - 8.0[4]16.0 - 32.0[4]
Streptococcus pneumoniae (Penicillin-susceptible)Consistently lower than Penicillin[2]Similar to AmoxicillinGenerally higher than Amoxicillin[2]
Streptococcus pneumoniae (Penicillin-intermediate/resistant)Often lower than Penicillin[2]Similar to AmoxicillinHigher than Amoxicillin[2]

Note: MIC values can vary depending on the specific strain and the testing methodology used. It is crucial to consult the latest guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for interpretation.[5][6]

The Impact of β-Lactamase Production

A primary mechanism of resistance to amoxicillin is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[7] To counteract this, amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid. This combination, known as co-amoxiclav, restores the activity of amoxicillin against many resistant strains.[8]

Table 3: this compound vs. Amoxicillin/Clavulanic Acid MIC against β-Lactamase Producing Strains

Bacterial StrainAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanic Acid MIC (µg/mL)
Haemophilus influenzae (β-lactamase positive)≥2.00.5 - 2.0
Moraxella catarrhalis (β-lactamase positive)High≤1.0
Escherichia coli (Some β-lactamase producing strains)High8/4 - 16/8[5]
Staphylococcus aureus (β-lactamase positive)High≤8.0[9]

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10] The key steps in its mechanism of action are outlined below.

cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_intracellular Intracellular Space Amoxicillin This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Amoxicillin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to weakened cell wall CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Accurate determination of MIC is critical for susceptibility testing. The following are standardized protocols for broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[11]

cluster_workflow Broth Microdilution Workflow A Prepare two-fold serial dilutions of this compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Determine MIC: Lowest concentration with no visible growth C->D

Caption: Workflow for broth microdilution MIC testing.

Detailed Methodology:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well plate to achieve a range of concentrations.[11]

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in sterile saline or broth.[3] This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.[3]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.

Detailed Methodology:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. A control plate without any antibiotic is also prepared.[11]

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.[11]

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.[11]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.[3]

References

Safety Operating Guide

Proper Disposal of L-Amoxicillin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of antibiotics such as L-Amoxicillin is critical for laboratory safety and environmental protection. Mismanagement of antibiotic waste contributes to the development of antimicrobial resistance (AMR), a significant global health threat.[1][2][3] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Regulatory Overview

While this compound is not typically classified as a controlled substance by the Drug Enforcement Administration (DEA) or a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), all laboratory waste must be evaluated according to institutional and local regulations.[4][5][6][7] The EPA strongly discourages the disposal of any pharmaceutical waste down the drain (sewering) to prevent the contamination of waterways.[6][7][8] Therefore, this compound waste should be rendered biologically inactive before final disposal.

Primary Disposal Method: Chemical Inactivation

For laboratory-scale quantities of this compound waste (e.g., contaminated media, aqueous solutions), chemical inactivation through alkaline hydrolysis is the recommended and most effective method.[1] This process irreversibly breaks the antibiotic's β-lactam ring, neutralizing its biological activity.[1]

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol details the chemical inactivation of this compound waste using sodium hydroxide.[1]

Materials:

  • This compound waste (solid or aqueous)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Appropriate glass beaker or flask

  • Stir plate and stir bar

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste into a suitable glass container. If the waste is in solid form, dissolve it in a minimal amount of water.[1]

  • Hydrolysis: While continuously stirring the solution, slowly add an equal volume of 1 M NaOH solution. This creates a final NaOH concentration of 0.5 M, which is effective for hydrolysis. Allow the reaction to proceed for at least 20 minutes.[1]

  • Neutralization: After the 20-minute inactivation period, slowly add 1 M HCl dropwise to neutralize the solution. Continuously monitor the pH using indicator strips or a pH meter until the pH is between 6.0 and 8.0.[1]

  • Final Disposal: Once neutralized, the inactivated solution can be disposed of as non-hazardous chemical waste according to your institution's specific guidelines.[1]

Quantitative Data for Alkaline Hydrolysis

ParameterSpecificationPurpose
Reagent Concentration 1 M Sodium Hydroxide (NaOH)To achieve effective hydrolysis of the β-lactam ring.[1]
Final Concentration 0.5 M NaOH in the reaction mixtureEnsures complete inactivation of the antibiotic.[1]
Reaction Time Minimum 20 minutesAllows sufficient time for the hydrolysis reaction to complete.[1]
Neutralization Agent 1 M Hydrochloric Acid (HCl)To bring the pH of the solution to a safe level for disposal.[1]
Final pH Target 6.0 - 8.0Standard range for disposal of non-hazardous aqueous waste.[1]

Disposal of Other Amoxicillin-Containing Waste

  • Concentrated Stock Solutions: Pure this compound powder and concentrated stock solutions should be treated as hazardous chemical waste.[9] These should be collected in appropriately labeled, sealed containers for disposal through your institution's Environmental Health and Safety (EHS) department.[9] Do not attempt to inactivate highly concentrated solutions with the protocol above without a proper risk assessment.

  • Contaminated Solid Waste: Items such as used culture plates, gloves, and paper towels contaminated with this compound should be considered chemical waste.[9] While autoclaving is effective for sterilizing biohazardous materials, it may not reliably destroy all antibiotics.[9][10] Unless your institution has validated autoclaving for amoxicillin degradation, it is safest to dispose of this material as chemical waste.

  • Spills and Leaks: If a container of this compound is found to be leaking, it should be immediately contained. Double-bag the leaking container with absorbent material and place it inside a designated hazardous waste tote for proper disposal.[11]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste in a laboratory setting.

G cluster_legend Legend Key1 Waste Type Key2 Process Key3 Decision Key4 Disposal Path Start Identify this compound Waste Waste_Type What is the form of the waste? Start->Waste_Type Aqueous Aqueous Waste (e.g., used media) Waste_Type->Aqueous Liquid Solid_Powder Solid Powder or Concentrated Stock Waste_Type->Solid_Powder Concentrate Contaminated_Labware Contaminated Labware (plates, gloves, etc.) Waste_Type->Contaminated_Labware Solid Spill Leaking Container or Spill Waste_Type->Spill Spill/Leak Hydrolysis Perform Alkaline Hydrolysis (1M NaOH, 20 min) Aqueous->Hydrolysis Collect_HW Collect for EHS Pickup Solid_Powder->Collect_HW Contaminated_Labware->Collect_HW Double_Bag Contain Spill & Double Bag Spill->Double_Bag Neutralize Neutralize with HCl (pH 6.0-8.0) Hydrolysis->Neutralize Dispose_NonHaz Dispose as Non-Hazardous Chemical Waste Neutralize->Dispose_NonHaz Dispose_Haz Dispose as Hazardous Chemical Waste Collect_HW->Dispose_Haz Double_Bag->Collect_HW

References

Essential Safety and Logistical Information for Handling L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of L-Amoxicillin is paramount to maintaining a safe laboratory environment and preventing environmental contamination. This guide provides essential procedural information for the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, a comprehensive approach to personal protection is crucial to minimize exposure risks.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesShould be worn with side shields. If there is a potential for dust, mists, or aerosols, goggles are recommended.[2][3] A faceshield may be necessary if there is a risk of direct contact with the face.[2][3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[1] It is advisable to wear two pairs of gloves, especially during compounding, administration, and disposal.[1][4]
Body Protection Laboratory Coat or GownA long-sleeved lab coat with a solid front and tight-fitting cuffs should be worn.[1][4] For activities with a higher risk of contamination, a disposable gown made of low-permeability, lint-free fabric is recommended.[1][4]
Respiratory Protection NIOSH-Approved RespiratorIn cases of inadequate ventilation or when dust may be generated, a NIOSH/MSHA approved respirator should be used.[2] A positive pressure air-supplied respirator is recommended if there's a potential for uncontrolled release or if exposure levels are unknown.[2]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

1. Preparation and Area Setup:

  • Designate a specific, well-ventilated area for handling this compound.[5][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Before beginning work, decontaminate the handling area.[7]

  • Post signs to restrict access for unauthorized personnel.[4]

2. Donning Personal Protective Equipment (PPE):

  • Wash hands thoroughly before putting on any PPE.[4]

  • Put on a disposable gown or lab coat, ensuring it is fully fastened.[1]

  • Don two pairs of chemical-resistant gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[1][4]

  • Wear safety goggles and, if necessary, a face shield.[2][3]

  • If required, put on a NIOSH-approved respirator and ensure a proper fit.[2]

3. Handling and Weighing:

  • Handle this compound in a powder form within a chemical fume hood or a ventilated enclosure to control dust.[1]

  • Minimize the generation of dust when handling the powder.[8]

  • Use a disposable liner on the weighing balance to contain any spills.[1]

4. Post-Handling Procedures:

  • After handling, thoroughly decontaminate the work area.

  • Carefully remove PPE, starting with the outer gloves, to avoid self-contamination.[1]

  • Dispose of all single-use PPE as hazardous waste.[1]

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and the development of antibiotic resistance.[9][10]

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, contaminated PPE, and labware, must be treated as hazardous waste.[1]

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weighing papers) in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof hazardous waste container.[1][11] Do not pour antibiotic-containing solutions down the drain.[12]

2. Chemical Inactivation (where applicable):

  • For liquid waste, chemical inactivation through alkaline hydrolysis can be an effective method to neutralize the antibiotic's activity before disposal.[9] This process involves adding a sodium hydroxide solution to break the β-lactam ring.[9] The neutralized solution can then be disposed of as non-hazardous chemical waste, in accordance with institutional and local regulations.[9]

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[1]

  • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Designated Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place weigh Weigh/Handle in Ventilated Enclosure don_ppe->weigh Proceed to handling prepare Prepare Solution weigh->prepare decontaminate Decontaminate Work Area prepare->decontaminate After handling is complete segregate Segregate Waste (Solid/Liquid) prepare->segregate During and after handling doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose as Hazardous Waste segregate->dispose

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.